Product packaging for 2-Methyl-6-phenylpyridine(Cat. No.:CAS No. 46181-30-0)

2-Methyl-6-phenylpyridine

Cat. No.: B1362071
CAS No.: 46181-30-0
M. Wt: 169.22 g/mol
InChI Key: GREMYQDDZRJQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-6-phenylpyridine (CAS RN: 46181-30-0) is a high-purity organic compound supplied as a colorless to almost colorless clear liquid. It has a boiling point of 155 °C at 20 mmHg and a specific gravity of 1.06 . This compound serves as a versatile precursor and ligand in scientific research. It is a key starting material for synthesizing pyridinium-based protic ionic liquids, which are investigated as advanced electrolytes for electrochemical capacitors (supercapacitors) based on metal oxides like RuO₂ . Furthermore, derivatives of this compound and related structures are utilized in the development of phosphorescent iridium(III) complexes . These complexes are the subject of extensive study due to their rich photophysical properties, making them promising candidates for applications in organic light-emitting devices (OLEDs) and as luminescent materials . As a ligand, it can coordinate with various metal centers to form complexes relevant to catalysis and materials science . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N B1362071 2-Methyl-6-phenylpyridine CAS No. 46181-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREMYQDDZRJQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963518
Record name 2-Methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46181-30-0
Record name 2-Methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46181-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046181300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-6-phenylpyridine from Acetophenone and Acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-6-phenylpyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the direct, single-step synthesis from readily available starting materials: acetophenone and acetone. This document delves into the underlying chemical principles, explores various synthetic strategies with a focus on the Chichibabin pyridine synthesis, and provides detailed experimental considerations. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important pyridine derivative.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Specifically, unsymmetrically substituted pyridines like this compound serve as crucial intermediates in the synthesis of complex molecules with diverse biological activities. The development of efficient and scalable methods for the synthesis of such compounds is, therefore, a topic of significant interest in both academic and industrial research.

Traditionally, the synthesis of phenylpyridines has involved methods such as the arylation of pyridine with phenyllithium or Grignard reactions. However, these approaches often suffer from drawbacks like the use of hazardous reagents and challenging purification procedures. Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies, such as one-pot multicomponent reactions.

Synthetic Strategies for this compound

Several named reactions can be employed for the synthesis of substituted pyridines, including the Kröhnke, and Bönnemann syntheses.[1]

  • Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2][3][4] It is a versatile method for preparing highly functionalized pyridines.[2]

  • Bönnemann Cyclization: This cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two equivalents of an alkyne offers a route to various pyridine derivatives.[5][6]

While these methods are powerful, for the specific synthesis of this compound from acetophenone and acetone, the Chichibabin pyridine synthesis and its modern variations present a more direct and atom-economical approach.[7][8]

Core Methodology: The Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes and/or ketones with ammonia or an ammonia source to form a pyridine ring.[8] This reaction is thought to proceed through a series of aldol condensations and Michael additions, followed by cyclization and aromatization.[7]

For the synthesis of this compound from acetophenone and acetone, a modern, single-step vapor-phase reaction over a molecular sieve catalyst has been developed.[9][10] This method offers a significant advantage in terms of simplicity and potential for industrial scale-up.

Reaction Mechanism

The vapor-phase synthesis of this compound from acetophenone, acetone, and ammonia over a solid acid catalyst likely proceeds through the following key steps:

  • Enamine/Imine Formation: Acetophenone and acetone react with ammonia on the catalyst surface to form the corresponding enamines or imines.

  • Aldol-type Condensation: The enamine of acetone acts as a nucleophile and attacks the carbonyl carbon of acetophenone in an aldol-type condensation.

  • Michael Addition: A second molecule of the acetone-derived enamine undergoes a Michael addition to an α,β-unsaturated carbonyl intermediate formed in situ.

  • Cyclization and Dehydration: The resulting 1,5-dicarbonyl equivalent undergoes cyclization with the incorporation of the nitrogen atom from ammonia, followed by dehydration to form the dihydropyridine intermediate.

  • Aromatization: The dihydropyridine is then oxidized to the final aromatic this compound product. The catalyst can facilitate this final oxidation step.

Chichibabin_Mechanism Acetophenone Acetophenone Enamine Enamine/Imine Intermediates Acetophenone->Enamine Aldol_Adduct Aldol Condensation Product Acetophenone->Aldol_Adduct Acetone Acetone Acetone->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine Ammonia->Dihydropyridine Enamine->Aldol_Adduct Aldol Condensation Michael_Adduct 1,5-Dicarbonyl Intermediate Enamine->Michael_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Unsaturated_Ketone->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine Cyclization & Dehydration Product This compound Dihydropyridine->Product Aromatization (Oxidation)

Caption: Proposed mechanistic pathway for the synthesis of this compound.

The Role of the Catalyst

The choice of catalyst is critical for the success of this vapor-phase synthesis. Molecular sieves, particularly zeolites like HZSM-5, HY, and their modified versions, have proven to be effective.[9] These materials offer several advantages:

  • Acidity: The acidic sites on the zeolite surface catalyze the condensation and dehydration steps. The acid strength can be tuned by modifying the zeolite, for instance, by ion-exchange with metal cations.

  • Shape Selectivity: The well-defined pore structure of zeolites can influence the product distribution by favoring the formation of specific isomers. Larger pore zeolites like HY are generally more effective for the synthesis of bulkier molecules like phenylpyridines compared to smaller pore zeolites like HZSM-5.

  • Thermal Stability: Zeolites are stable at the high temperatures required for the vapor-phase reaction.

Studies have shown that cobalt-modified HY zeolite (CoHY) can provide a high yield of 2-phenylpyridine, suggesting its potential for the synthesis of this compound as well. The cobalt ions may play a role in the final aromatization step.

Experimental Protocol: Vapor-Phase Synthesis

The following is a generalized experimental protocol based on the literature for the vapor-phase synthesis of this compound.[9][10] Researchers should optimize the specific parameters for their own experimental setup.

Materials and Equipment
  • Reactants: Acetophenone, Acetone, Ammonia (gas or aqueous solution).

  • Catalyst: Modified HY zeolite (e.g., 3 wt% CoHY).

  • Equipment: Fixed-bed flow reactor, furnace, temperature controller, mass flow controllers for gases, syringe pump for liquids, condenser, and product collection system.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Reaction Execution cluster_workup Product Collection & Analysis Catalyst_Prep Prepare/Procure Catalyst (e.g., CoHY) Reactor_Loading Load Catalyst into Fixed-Bed Reactor Catalyst_Prep->Reactor_Loading System_Setup Assemble Reactor System Reactor_Loading->System_Setup Heating Heat Reactor to 400°C Feed_Intro Introduce Reactant Feed (Acetophenone, Acetone, Ammonia) Heating->Feed_Intro Reaction Maintain Reaction Conditions (WHSV, Molar Ratio) Feed_Intro->Reaction Condensation Condense Effluent Collection Collect Liquid Product Condensation->Collection Analysis Analyze Product Mixture (GC, GC-MS) Collection->Analysis Purification Purify by Distillation/Chromatography Analysis->Purification

Caption: A general experimental workflow for the vapor-phase synthesis.

Detailed Steps
  • Catalyst Preparation: Prepare the cobalt-modified HY zeolite catalyst or procure it from a commercial source.

  • Reactor Setup: Load a known amount of the catalyst into a fixed-bed reactor. Place the reactor inside a furnace and connect the gas and liquid feed lines, as well as the outlet to a condenser and collection flask.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature, typically around 400°C.

    • Introduce a continuous flow of ammonia gas.

    • Pump a mixture of acetophenone and acetone at a specific molar ratio and weight hourly space velocity (WHSV) into the reactor. A 1:1 molar ratio of acetophenone to acetone can be a starting point.

  • Product Collection: The reaction products exit the reactor as a gas and are cooled in a condenser to be collected as a liquid.

  • Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to this compound. The desired product can then be purified from the crude mixture by fractional distillation under reduced pressure or by column chromatography.

Key Reaction Parameters and Optimization

The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the key variables and their potential effects based on related syntheses.

ParameterTypical RangeEffect on Yield and Selectivity
Temperature 300 - 450°CYield generally increases with temperature up to an optimum (e.g., 400°C), after which coking and side reactions may decrease the yield.
Molar Ratio (Acetophenone:Acetone) 1:0.5 to 1:2The optimal ratio needs to be determined experimentally. An excess of one reactant can lead to the formation of byproducts.
WHSV 0.25 - 1.0 h⁻¹Lower WHSV (longer contact time) generally leads to higher conversion, but may also promote side reactions. An optimal WHSV (e.g., 0.5 h⁻¹) exists for maximizing the yield.
Catalyst Acidity VariesMedium acidity is often optimal. High acidity can lead to increased side product formation and coking.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₁N[11]

  • Molecular Weight: 169.22 g/mol [11]

  • Appearance: Colorless oil or liquid.[12]

  • Boiling Point: 69°C at 0.06 mmHg.[12]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as a singlet for the methyl group.[12]

    • ¹³C NMR: The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z = 169.

Conclusion and Future Outlook

The synthesis of this compound from acetophenone and acetone via a vapor-phase Chichibabin-type reaction over a heterogeneous catalyst represents a highly efficient and scalable method. This approach aligns with the principles of green chemistry by utilizing readily available starting materials and a recyclable catalyst. For researchers and professionals in drug development, mastering this synthesis provides access to a key building block for the creation of novel chemical entities.

Future research in this area may focus on the development of even more active and selective catalysts, potentially operating at lower temperatures to further improve the energy efficiency of the process. The exploration of flow chemistry setups for this synthesis could also offer advantages in terms of safety, scalability, and process control.[13]

References

An In-depth Technical Guide to 2-Methyl-6-phenylpyridine (CAS: 46181-30-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-phenylpyridine, a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. The guide details its chemical and physical properties, provides an in-depth analysis of its synthesis with a focus on catalytic methods, and explores its role as a key intermediate in the development of Organic Light Emitting Diodes (OLEDs) and pharmacologically active agents. This document synthesizes critical information to support researchers and developers in leveraging the unique characteristics of this molecule.

Introduction: The Significance of the Phenylpyridine Scaffold

The 2-phenylpyridine moiety is a privileged scaffold in modern chemistry, renowned for its utility in constructing a diverse array of functional molecules. Its rigid, planar structure and the electronic interplay between the phenyl and pyridine rings impart unique photophysical and biological properties. This compound, a key derivative, serves as a fundamental building block, offering a strategic methylation site for further functionalization and tuning of molecular properties. This guide will delve into the core technical aspects of this compound, providing a foundational understanding for its application in advanced research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication.

General Properties
PropertyValueSource
CAS Number 46181-30-0[1]
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid
IUPAC Name This compound[1]
Synonyms 6-Phenyl-2-picoline, 2-phenyl-6-methyl-pyridine[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet), and distinct aromatic protons on both the pyridine and phenyl rings. For the related compound, 3-Methyl-2-phenylpyridine, the methyl protons appear as a singlet at 2.38 ppm, and the aromatic protons resonate in the range of 7.20-8.56 ppm.[2]

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon and the twelve aromatic carbons. For 3-Methyl-2-phenylpyridine, the methyl carbon signal is at 20.0 ppm, with aromatic carbons appearing between 122.0 and 158.6 ppm.[2]

  • Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (169.22 g/mol ).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

Synthesis of this compound: A Focus on Catalytic Efficiency

The synthesis of 2,6-disubstituted pyridines is a cornerstone of heterocyclic chemistry. A particularly efficient and industrially relevant method for producing this compound is a single-step vapor-phase reaction.[3][4]

One-Step Catalytic Synthesis

This method involves the reaction of acetophenone, acetone, formaldehyde, and ammonia over a molecular sieve catalyst.[3][4] This approach is notable for its atom economy and avoidance of complex, multi-step procedures.

Reaction Scheme:

Caption: One-step synthesis of this compound.

Causality in Experimental Choices:

  • Reactants: Acetophenone provides the phenyl group and one carbon of the pyridine ring. Acetone contributes the methyl group and two carbons to the ring. Formaldehyde acts as a source for the remaining carbon atom, and ammonia provides the nitrogen atom for the heterocycle.

  • Catalyst: Microporous and mesoporous molecular sieves, such as zeolites, are chosen for their high thermal stability, defined pore structure, and acidic sites. These properties facilitate the series of condensation and cyclization reactions required for pyridine ring formation. The pore size of the catalyst is a critical parameter, influencing the diffusion of reactants and products and, consequently, the reaction's efficiency.

  • Reaction Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 400 °C). These conditions are necessary to overcome the activation energies for the multiple bond-forming steps and to ensure the reactants are in the appropriate phase for catalysis.

Proposed Catalytic Mechanism

The formation of the pyridine ring from these simple precursors is a complex cascade of reactions. While a definitive, universally accepted mechanism is still a subject of research, a plausible pathway involves the following key steps, characteristic of the Chichibabin pyridine synthesis.[5]

Catalytic_Mechanism cluster_0 Activation & Condensation cluster_1 Michael Addition & Imine Formation cluster_2 Cyclization & Aromatization A Acetophenone + Acetone B Aldol Condensation A->B Base Catalyst (Ammonia) C α,β-Unsaturated Ketone B->C D C + Ammonia E Michael Addition D->E F Iminoketone E->F G F + Formaldehyde/Ammonia adduct H Intramolecular Condensation & Cyclization G->H I Dihydropyridine Intermediate H->I J Oxidative Dehydrogenation I->J K This compound J->K

Caption: Plausible mechanism for pyridine ring formation.

  • Initial Condensations: The reaction likely initiates with base-catalyzed (from ammonia) aldol-type condensations between acetophenone, acetone, and formaldehyde to form various α,β-unsaturated carbonyl intermediates.

  • Michael Addition and Imine Formation: Ammonia then participates in Michael additions to these unsaturated systems and forms imines with the carbonyl groups.

  • Cyclization and Aromatization: A series of intramolecular condensations and cyclizations of these intermediates leads to a dihydropyridine ring, which subsequently undergoes oxidation (dehydrogenation) under the reaction conditions to yield the aromatic this compound.

Applications in Organic Light Emitting Diodes (OLEDs)

This compound is a crucial intermediate in the synthesis of materials for OLEDs.[6] Phenylpyridine derivatives are widely used as ligands in the formation of phosphorescent heavy metal complexes, particularly with iridium(III). These complexes are highly effective triplet emitters, which are essential for achieving high efficiency in OLED devices.

Role as a Ligand Precursor

The nitrogen of the pyridine ring and an ortho-carbon of the phenyl ring can coordinate to a metal center, forming a stable cyclometalated complex. The electronic properties of the resulting complex, including its emission color and quantum efficiency, can be finely tuned by modifying the substituents on the phenylpyridine ligand. The methyl group in this compound can influence the steric and electronic environment of the metal complex, potentially enhancing its performance and stability.[7]

OLED_Application cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_device Device Fabrication MPP This compound Ir_complex Cyclometalated Iridium(III) Complex MPP->Ir_complex Ir_source Iridium Source (e.g., IrCl3) Ir_source->Ir_complex EML EML Ir_complex->EML Dopant in Emissive Layer (EML) OLED OLED Device EML->OLED

Caption: Workflow from this compound to OLEDs.

The use of such ligands can lead to enhanced material performance, including improved efficiency and longer operational lifetimes for OLED devices.[6] The steric hindrance provided by the methyl group can also prevent aggregation-caused quenching in the solid state, a common issue that reduces the efficiency of OLEDs.[7]

Potential in Drug Discovery and Development

The pyridine ring is a common motif in a vast number of pharmaceuticals. Derivatives of 2-phenylpyridine have shown a wide range of biological activities, making this compound a valuable starting material for medicinal chemistry campaigns.

Analogues with Neurological Activity

A closely related compound, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[2] This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. MPEP has been a crucial tool in neuroscience research and a lead compound for the development of novel therapeutics targeting the mGluR5 receptor. The structural similarity of this compound to the core of MPEP suggests its potential as a precursor for synthesizing new mGluR5 modulators and other neurologically active compounds.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on available safety data sheets (SDS), it presents the following hazards:

  • Health Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash hands thoroughly after handling.

Always consult the most current SDS from the supplier before handling this compound.

Conclusion

This compound (CAS: 46181-30-0) is a compound of significant interest due to its strategic importance as a building block in both materials science and medicinal chemistry. Its efficient, single-step catalytic synthesis makes it an attractive and accessible intermediate. In the field of OLEDs, it serves as a precursor to high-performance phosphorescent emitters. In drug discovery, its structural relationship to known neurologically active compounds highlights its potential for the development of novel therapeutics. This guide has provided a detailed technical overview to aid researchers and developers in harnessing the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 6-Phenyl-2-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 6-Phenyl-2-picoline (CAS No: 46181-30-0), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, outlining detailed experimental protocols for property determination, and offering insights into the compound's chemical behavior and potential applications. The guide emphasizes scientific integrity, providing a foundation for further research and development involving this versatile molecule.

Introduction: The Significance of 6-Phenyl-2-picoline

6-Phenyl-2-picoline, also known as 2-methyl-6-phenylpyridine, belongs to the picoline family of compounds, which are methylated derivatives of pyridine.[1] The introduction of a phenyl group at the 6-position of the picoline ring imparts unique steric and electronic properties, influencing its reactivity and potential as a ligand or building block in organic synthesis. Phenyl-substituted pyridines are prevalent scaffolds in a wide array of biologically active molecules and functional materials.[2][3] Understanding the fundamental physical properties of 6-Phenyl-2-picoline is paramount for its effective utilization in drug design, catalysis, and the development of novel organic materials.

This guide will systematically detail the known physical characteristics of 6-Phenyl-2-picoline, provide robust methodologies for their experimental determination, and discuss the implications of these properties for its handling, reactivity, and application.

Core Physical Properties of 6-Phenyl-2-picoline

A thorough understanding of a compound's physical properties is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for designing experiments, developing formulations, and ensuring safe handling.

Tabulated Physical Data

The following table summarizes the key physical properties of 6-Phenyl-2-picoline, combining experimentally determined values with computed data from reputable sources.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[4]
Molecular Weight 169.22 g/mol [4]
CAS Number 46181-30-0[4]
Appearance Yellow to white solid[5]
Melting Point 120 - 125 °C[5]
Boiling Point 281 - 282 °C[5]
Density 1.0731 g/cm³ at 0 °C[5]
Refractive Index 1.568[5]
XLogP3 (Computed) 3.6[4]
Topological Polar Surface Area (Computed) 12.9 Ų[4]
Hydrogen Bond Donor Count (Computed) 0[4]
Hydrogen Bond Acceptor Count (Computed) 1[4]
Rotatable Bond Count (Computed) 1[4]
Structural Representation

The structure of 6-Phenyl-2-picoline is characterized by a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Powder the 6-Phenyl-2-picoline sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Rapid heating to ~105 °C C->D E Slow heating (1-2 °C/min) D->E F Record T₁ (first liquid) and T₂ (all liquid) E->F G Repeat measurement (at least 2x) F->G H Consistent melting range obtained? G->H H->G No I Record validated melting point H->I Yes SolubilityWorkflow A Weigh 10-20 mg of 6-Phenyl-2-picoline B Add 1 mL of solvent (e.g., water, ethanol, hexane) A->B C Agitate vigorously for 1-2 minutes B->C D Observe dissolution C->D E Soluble D->E Complete dissolution F Partially Soluble D->F Partial dissolution G Insoluble D->G No dissolution

References

2-Methyl-6-phenylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-6-phenylpyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, prized for its unique electronic properties and versatile reactivity. Among its numerous derivatives, this compound (CAS: 46181-30-0) emerges as a particularly valuable heterocyclic building block. Its strategic importance lies in its asymmetric substitution, which provides distinct reactive sites for further functionalization. This guide offers an in-depth examination of this compound, moving beyond basic data to provide field-proven insights into its synthesis, properties, and critical applications for professionals in drug development and materials science.

This molecule is not merely a catalog chemical; it is a key intermediate in the development of novel therapeutics and advanced Organic Light-Emitting Diode (OLED) materials.[1] Its utility stems from the combination of the nucleophilic pyridine ring, the steric influence of the methyl group, and the potential for functionalization on the phenyl ring. Understanding the causality behind its synthesis and handling is paramount for leveraging its full potential in complex, multi-step synthetic campaigns.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data points govern everything from reaction setup and purification strategy to storage and safety protocols. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[2][3][4][5]
Molecular Weight 169.22 g/mol [1][2][4]
IUPAC Name This compound[2][3]
CAS Number 46181-30-0[2][3][5]
Appearance Colorless to Yellow Liquid[3][5]
Boiling Point 155°C[3]
Purity (Commercial) ≥97% - ≥98%[1][3]
SMILES Cc1cccc(n1)c2ccccc2[3]

The structure, a pyridine ring substituted at the 2- and 6-positions with methyl and phenyl groups respectively, creates a sterically hindered yet electronically activated system. This unique arrangement is central to its role in directing subsequent chemical transformations, a crucial aspect for medicinal chemists and material scientists.

Vapor-Phase Catalytic Synthesis: A Protocol for Scalability

While several synthetic routes exist for substituted pyridines, the single-step vapor-phase cyclization reaction represents an industrially relevant and efficient method for producing this compound.[6] This approach is favored for its potential scalability and avoidance of stoichiometric organometallic reagents that can complicate product purification and waste disposal.

Expertise & Causality: The choice of a molecular sieve catalyst, such as a modified HY zeolite, is deliberate. These materials offer a combination of high thermal stability, a defined pore structure, and tunable acidity. The acidic sites within the zeolite framework are critical for catalyzing the multiple condensation and cyclization steps, while the pore structure can impart shape selectivity, favoring the formation of the desired product over other isomers or byproducts. The reaction proceeds by reacting readily available starting materials like acetophenone, acetone, formaldehyde, and ammonia at high temperatures.[6]

Experimental Protocol: Vapor-Phase Synthesis

This protocol is a self-validating workflow, where reaction progress and product purity are monitored at key stages.

1. Catalyst Preparation and Packing:

  • Select a suitable molecular sieve catalyst (e.g., 3 wt% Cobalt-modified HY zeolite).
  • Pack a fixed-bed quartz reactor with the catalyst. The amount will depend on the desired scale.
  • Activate the catalyst in situ by heating under a flow of nitrogen gas to remove adsorbed water, which can inhibit catalytic activity.

2. Feed Preparation:

  • Prepare a molar feed mixture of the reactants: acetophenone, acetone, formaldehyde, and ammonia.
  • The molar ratio is a critical parameter that must be optimized to maximize the yield of this compound.[6]
  • The reactants are typically vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.

3. Reaction Execution:

  • Heat the reactor to the optimal reaction temperature, typically around 400°C.
  • Introduce the vaporized feed mixture into the reactor at a controlled weight hourly space velocity (WHSV). WHSV is a key parameter that determines the contact time of the reactants with the catalyst.
  • The reaction is carried out at atmospheric pressure.

4. Product Collection and Analysis:

  • The reactor effluent, containing the product, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the components.
  • Collect the liquid product mixture in a cooled trap.
  • In-Process Control: Analyze the crude product mixture using Gas Chromatography (GC) to determine the conversion of reactants and the selectivity for this compound. This allows for real-time optimization of reaction conditions.

5. Purification:

  • The crude product is subjected to fractional distillation under reduced pressure to separate the this compound from lower and higher boiling point impurities.
  • Final Quality Control: The purity of the final product should be confirmed by GC and its identity verified by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation Acetophenone Acetophenone Vaporizer Vaporization & Mixing (with N₂ Carrier Gas) Acetophenone->Vaporizer Acetone Acetone Acetone->Vaporizer Formaldehyde Formaldehyde Formaldehyde->Vaporizer Ammonia Ammonia Ammonia->Vaporizer Reactor Fixed-Bed Reactor (HY Zeolite Catalyst, ~400°C) Vaporizer->Reactor Condenser Condensation Reactor->Condenser Collection Product Collection (Crude Mixture) Condenser->Collection Purification Fractional Distillation Collection->Purification Analysis1 GC Analysis Collection->Analysis1 In-Process QC FinalProduct Pure 2-Methyl- 6-phenylpyridine Purification->FinalProduct Analysis2 GC/NMR/MS Analysis FinalProduct->Analysis2 Final QC Applications cluster_pharma Pharmaceuticals cluster_oled Materials Science Core This compound (C₁₂H₁₁N) Pharma_Inter Advanced Intermediates Core->Pharma_Inter Functionalization OLED_Ligand Ligand Synthesis Core->OLED_Ligand Derivatization API Active Pharmaceutical Ingredients (APIs) (e.g., Insecticides, Antivirals) Pharma_Inter->API OLED_Complex Organometallic Complexes (e.g., Iridium Emitters) OLED_Ligand->OLED_Complex OLED_Device OLED Devices OLED_Complex->OLED_Device

References

biological activity of 2-Methyl-6-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 2-Methyl-6-phenylpyridine Derivatives

Introduction: The this compound Scaffold

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] When substituted with a methyl group at the 2-position and a phenyl group at the 6-position, the resulting this compound core structure offers a unique combination of steric and electronic properties. This scaffold serves as a versatile intermediate in the synthesis of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][2] Its derivatives have garnered significant attention from researchers due to their broad spectrum of biological activities, which include potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity: Inducing Programmed Cell Death

A significant body of research has highlighted the potential of this compound derivatives as effective anticancer agents.[3][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown remarkable efficacy, with potencies comparable to the established chemotherapeutic drug Doxorubicin.[5] The primary mechanism identified is the induction of apoptosis in cancer cells, specifically through the intrinsic mitochondrial pathway.

Compound 5l from a studied series, for instance, was found to provoke apoptosis in human colon cancer (HCT-116) cells by modulating the expression of key regulatory proteins.[5] The process involves down-regulating the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome C into the cytoplasm. Cytochrome C then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3, which orchestrates the dismantling of the cell.[5] Furthermore, the tumor suppressor protein p53 is also upregulated, contributing to cell cycle arrest and apoptosis.[5]

G compound This compound Derivative (e.g., 5l) p53 p53 (Upregulation) compound->p53 activates bax Bax (Upregulation) compound->bax activates bcl2 Bcl-2 (Downregulation) compound->bcl2 inhibits p53->bax mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome C Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptotic pathway induced by a pyridine derivative.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative StructureTarget Cell LineIC₅₀ (µM)Reference
5l 1-(4-Iodophenyl)-3-(2-methyl-6-p-tolylpyridin-3-yl)ureaA549 (Lung Cancer)3.22 ± 0.2[5]
5l 1-(4-Iodophenyl)-3-(2-methyl-6-p-tolylpyridin-3-yl)ureaHCT-116 (Colon Cancer)2.71 ± 0.16[5]
Doxorubicin (Standard Drug)A549 (Lung Cancer)2.93 ± 0.28[5]
Doxorubicin (Standard Drug)HCT-116 (Colon Cancer)3.10 ± 0.22[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and cell viability. A decrease in the metabolic rate is a hallmark of cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Pyridine derivatives, including those with a this compound moiety, have emerged as promising candidates in this area.[7][8]

Spectrum of Activity

Studies on imidazole derivatives containing a 6-methylpyridine group have demonstrated moderate to strong antibacterial activity.[7][8] For example, compound 16d from one such series exhibited potent activity with a low Minimum Inhibitory Concentration (MIC), indicating its effectiveness at low concentrations.[7] A key advantage noted was its lack of cytotoxicity in human liver (HepG2) cells, suggesting a favorable selectivity profile.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
15t Staphylococcus aureus1-2[7]
16d Staphylococcus aureus0.5[7]
Gatifloxacin (Standard Drug)-[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Causality: This protocol provides a quantitative measure of a compound's potency (bacteriostatic or bactericidal activity) and is highly standardized, allowing for reproducible results and comparison across different studies.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Anti-inflammatory Activity: Modulating Inflammatory Pathways

While direct studies on this compound derivatives are less common, data from structurally related compounds, such as 2-(benzylthio)pyridine and pyrimidine analogs, provide valuable insights into their potential anti-inflammatory mechanisms.[9][10]

Potential Mechanism of Action: NF-κB and COX Inhibition

A primary mechanism for the anti-inflammatory effects of many heterocyclic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[11] By inhibiting the activation of NF-κB, these compounds can effectively suppress the downstream inflammatory cascade. Inhibition of COX enzymes, which are responsible for producing inflammatory prostaglandins, is another key mechanism.[11]

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb nfkb_complex NF-κB / IκBα (Inactive Complex) ikb->nfkb_complex phosphorylates IκBα nfkb_active Active NF-κB nfkb_complex->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription inflammation Inflammation genes->inflammation compound Pyridine Derivative compound->ikb inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Causality: The injection of carrageenan induces a biphasic acute inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation. This model is highly relevant for screening potential anti-inflammatory drugs.[12]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. Administer a vehicle to the control group and a standard drug (e.g., Diclofenac Sodium) to a reference group.[9]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group).

Conclusion and Future Perspectives

Derivatives of the this compound scaffold represent a highly promising class of biologically active molecules. The research highlighted in this guide demonstrates their significant potential as anticancer agents that function by inducing apoptosis, as selective antimicrobials to combat resistant bacteria, and as potential anti-inflammatory drugs. The versatility of this core structure allows for extensive chemical modification, providing a rich field for structure-activity relationship (SAR) studies. Future work should focus on optimizing the potency and pharmacokinetic profiles of these derivatives, elucidating their precise molecular targets, and advancing the most promising candidates into preclinical and clinical development.

References

An In-depth Technical Guide to the Isomeric Forms of 2-Methyl-6-phenylpyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a myriad of therapeutic agents. This technical guide provides a comprehensive exploration of the structural isomers of 2-Methyl-6-phenylpyridine, a key exemplar of this chemical class. We delve into the strategic synthesis of its various isomeric forms, focusing on regioselective methodologies such as the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions. Detailed protocols for the analytical characterization and chromatographic separation of these isomers are presented, emphasizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide synthesizes the current understanding of how isomeric variations in the methyl-phenyl-pyridine framework can profoundly influence biological activity, offering critical insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Phenylpyridine Core in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it an exceptionally versatile building block in drug design. When functionalized with a phenyl group, the resulting phenylpyridine core structure gives rise to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The seemingly subtle variation in the substitution pattern of functional groups on the pyridine ring can lead to dramatic differences in a molecule's three-dimensional conformation, physicochemical properties, and ultimately, its pharmacological profile. This guide focuses on the isomeric landscape of this compound, a prototypical substituted phenylpyridine, to illuminate the critical importance of isomeric purity and structural characterization in the drug development pipeline. We will explore the key structural isomers, their rational synthesis, and the analytical techniques required to differentiate and purify them, providing a foundational understanding for the targeted design of next-generation phenylpyridine-based therapeutics.

The Isomeric Landscape of Methyl-phenylpyridine

The constitutional isomers of this compound all share the same molecular formula, C₁₂H₁₁N, and a molecular weight of approximately 169.22 g/mol .[4] However, the differential placement of the methyl and phenyl substituents on the pyridine ring gives rise to a family of distinct chemical entities, each with its own unique set of properties. The primary structural isomers are outlined below.

Isomers This compound This compound 2-Methyl-5-phenylpyridine 2-Methyl-5-phenylpyridine This compound->2-Methyl-5-phenylpyridine Isomer 2-Methyl-4-phenylpyridine 2-Methyl-4-phenylpyridine This compound->2-Methyl-4-phenylpyridine Isomer 3-Methyl-2-phenylpyridine 3-Methyl-2-phenylpyridine This compound->3-Methyl-2-phenylpyridine Isomer 4-Methyl-2-phenylpyridine 4-Methyl-2-phenylpyridine This compound->4-Methyl-2-phenylpyridine Isomer 5-Methyl-2-phenylpyridine 5-Methyl-2-phenylpyridine This compound->5-Methyl-2-phenylpyridine Isomer 3-Methyl-5-phenylpyridine 3-Methyl-5-phenylpyridine This compound->3-Methyl-5-phenylpyridine Isomer

Caption: Key structural isomers of methyl-phenylpyridine.

This guide will focus on a representative selection of these isomers to illustrate the principles of their synthesis and characterization.

Strategic Synthesis of Methyl-phenylpyridine Isomers

The regioselective synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The choice of synthetic strategy is paramount in achieving the desired isomeric product with high purity and yield. Two powerful and versatile methods, the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling, are particularly well-suited for the construction of the methyl-phenylpyridine scaffold.

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis is a classic and reliable method for preparing 2,4,6-trisubstituted pyridines, and its principles can be adapted for the synthesis of disubstituted analogs. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. The causality behind this method's effectiveness lies in its convergent nature, allowing for the rapid assembly of the pyridine ring from readily available starting materials.

Krohnke_Synthesis start α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl michael Michael Addition start->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Ring Closure with Ammonia Source dicarbonyl->cyclization dehydration Dehydration cyclization->dehydration pyridine Substituted Pyridine Product dehydration->pyridine

Caption: Generalized workflow of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of this compound via Kröhnke Synthesis

  • Preparation of the Pyridinium Salt: To a solution of 2-acetylpyridine (1.0 eq) in acetone, add 2-bromoacetophenone (1.1 eq). Stir the mixture at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the α-pyridinium methyl ketone salt.

  • Condensation and Cyclization: A mixture of the pyridinium salt (1.0 eq), ammonium acetate (10 eq), and glacial acetic acid is heated to reflux for 4 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The solution is then neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate offers excellent functional group tolerance and generally proceeds with high regioselectivity.[7][8] This makes it an ideal strategy for the synthesis of various methyl-phenylpyridine isomers by coupling the appropriate substituted pyridine and phenyl building blocks.

Suzuki_Coupling start Halogenated Pyridine + Phenylboronic Acid coupling Cross-Coupling Reaction start->coupling catalyst Pd Catalyst and Ligand catalyst->coupling base Base base->coupling product Phenylpyridine Product coupling->product

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 3-Methyl-5-phenylpyridine via Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition and Reaction: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask. Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Methyl-5-phenylpyridine.[1][9][10]

Analytical Characterization and Differentiation of Isomers

The unambiguous identification of each methyl-phenylpyridine isomer is critical. A combination of spectroscopic and chromatographic techniques is employed to elucidate the precise substitution pattern and assess the purity of the synthesized compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons on the pyridine and phenyl rings provide definitive information about the substituent positions. For instance, the number of distinct aromatic proton signals and their multiplicities will differ significantly between isomers.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds (m/z = 169.22 for the molecular ion [M]⁺).[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Table 1: Predicted and Experimental Spectroscopic Data for Selected Methyl-phenylpyridine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm) (Predicted)Mass Spectrum (m/z)
This compoundC₁₂H₁₁N169.22Methyl protons (singlet, ~2.5 ppm), Phenyl protons (multiplet, ~7.2-7.8 ppm), Pyridine protons (multiplets, ~7.0-7.7 ppm)169 ([M]⁺)[4]
2-Methyl-5-phenylpyridineC₁₂H₁₁N169.22Methyl protons (singlet, ~2.6 ppm), Phenyl protons (multiplet, ~7.3-7.6 ppm), Pyridine protons (multiplets, ~7.1-8.5 ppm)169 ([M]⁺), 168, 141[11]
4-Methyl-2-phenylpyridineC₁₂H₁₁N169.22Methyl protons (singlet, ~2.4 ppm), Phenyl protons (multiplet, ~7.4-8.0 ppm), Pyridine protons (multiplets, ~6.9-8.5 ppm)169 ([M]⁺)[12]
3-Methyl-2-phenylpyridineC₁₂H₁₁N169.22Methyl protons (singlet, ~2.3 ppm), Phenyl protons (multiplet, ~7.3-7.5 ppm), Pyridine protons (multiplets, ~7.1-8.5 ppm)169 ([M]⁺)[13]

Note: Predicted NMR values are estimations and may vary based on solvent and experimental conditions.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable technique for both the analysis of isomeric purity and the preparative separation of methyl-phenylpyridine isomers.[14] Due to their similar polarities, achieving baseline separation can be challenging and requires careful method development.

Experimental Protocol: HPLC Separation of Methyl-phenylpyridine Isomers

  • Column Selection: A reversed-phase C18 column is a common starting point. For challenging separations, phenyl-hexyl or cyano-propyl columns can offer alternative selectivities.[15]

  • Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can significantly improve peak shape and resolution for these basic analytes.

  • Detection: UV detection is suitable for these aromatic compounds, typically at a wavelength around 254 nm.

  • Method Validation: The developed HPLC method should be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.

HPLC_Workflow start Isomer Mixture column Select Column (e.g., C18, Phenyl) start->column mobile_phase Optimize Mobile Phase (Solvent, Additives, Gradient) column->mobile_phase injection Inject Sample mobile_phase->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Analyze Chromatogram (Purity, Retention Time) detection->analysis purification Preparative HPLC (Optional) analysis->purification pure_isomers Pure Isomers purification->pure_isomers

Caption: Workflow for HPLC method development and isomer separation.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another excellent technique for assessing the purity of the separated isomers. It offers high resolution and provides mass spectral data for unambiguous peak identification.[14]

Isomer-Specific Biological Activity and Therapeutic Potential

The therapeutic efficacy of pyridine derivatives is often highly dependent on their isomeric form. The spatial arrangement of the methyl and phenyl groups influences the molecule's ability to interact with biological targets such as enzymes and receptors. While comprehensive comparative studies on all methyl-phenylpyridine isomers are not extensively documented, the broader literature on substituted pyridines provides compelling evidence for this structure-activity relationship.[2]

For instance, in a series of substituted pyridine derivatives, minor positional changes of substituents have been shown to result in significant variations in their anticancer, antimicrobial, and anti-inflammatory activities.[16] The electronic effects (electron-donating or -withdrawing nature) and steric hindrance imposed by the methyl and phenyl groups in different positions can alter the molecule's overall lipophilicity, hydrogen bonding capacity, and electrostatic interactions with a biological target.

Researchers in drug development must therefore consider the synthesis and biological evaluation of a range of isomers to identify the optimal substitution pattern for a desired therapeutic effect. The methodologies outlined in this guide provide a robust framework for such investigations.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the isomeric forms of this compound, from their regioselective synthesis to their analytical characterization and separation. The presented protocols for Kröhnke synthesis and Suzuki-Miyaura coupling offer reliable pathways to access specific isomers, while the detailed analytical workflows using NMR, MS, and HPLC are essential for ensuring their structural integrity and purity.

The profound impact of isomerism on biological activity underscores the necessity of precise chemical synthesis and characterization in modern drug discovery. Future research in this area should focus on the systematic biological evaluation of the complete set of methyl-phenylpyridine isomers against a panel of therapeutic targets. Such studies, underpinned by the synthetic and analytical principles detailed herein, will undoubtedly pave the way for the development of novel and highly effective pyridine-based therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 2-Methyl-6-phenylpyridine

This compound, a substituted biphenyl analog with the chemical formula C₁₂H₁₁N, is a pivotal molecular scaffold in materials science and pharmaceutical development.[1][2] Its structural rigidity and electronic properties make it a valuable intermediate for Organic Light-Emitting Diodes (OLEDs) and a building block in the synthesis of complex drug molecules.[1] Given its role in high-performance applications, rigorous verification of its identity, purity, and structural integrity is not merely a procedural step but a prerequisite for reliable downstream research and development. An impurity or isomeric misidentification can have cascading effects, compromising device efficiency in OLEDs or altering pharmacological activity in drug candidates.

This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. We will move beyond the mere presentation of data, delving into the causal relationships between molecular structure and spectral output. Each protocol is designed as a self-validating system, where the collective data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), converges to provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Correlation

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a phenyl group. This arrangement dictates the electronic environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

Spectroscopic_Workflow cluster_sample Sample: this compound cluster_techniques Analytical Techniques cluster_data Primary Data Output cluster_confirmation Final Confirmation Sample High-Purity Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data UV_Data Absorption Maxima (λₘₐₓ) UV->UV_Data Confirmation Unambiguous Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation UV_Data->Confirmation

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-6-phenylpyridine. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for spectral interpretation, practical experimental protocols, and an in-depth discussion of the structural information that can be gleaned from NMR analysis. By examining the influence of the methyl and phenyl substituents on the pyridine ring, this guide serves as a robust reference for the characterization of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative with a molecular formula of C₁₂H₁₁N.[1] Its structure, featuring both an electron-donating methyl group and a bulky, aromatic phenyl group on the pyridine core, gives rise to a unique electronic and steric profile. This makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level characterization of such molecules in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its unambiguous identification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl protons, the protons on the pyridine ring, and the protons on the phenyl ring. The chemical shifts are influenced by the diamagnetic anisotropy of the aromatic rings and the electronic effects of the substituents.

The Pyridine Ring Protons

The pyridine ring contains three aromatic protons. The nitrogen atom significantly deshields the adjacent (α) protons. However, in this compound, both α-positions are substituted. The remaining protons are at the 3, 4, and 5-positions. We can predict their chemical shifts and coupling patterns based on established principles for substituted pyridines. The central proton, H4, is expected to be a triplet, coupled to both H3 and H5. H3 and H5 will appear as doublets of doublets, coupled to H4 and to each other (meta-coupling, which is often smaller).

The Phenyl Ring Protons

The phenyl group will exhibit a more complex multiplet pattern in the aromatic region. The ortho-protons (H2' and H6') are expected to be the most deshielded due to their proximity to the pyridine ring. The meta-protons (H3' and H5') and the para-proton (H4') will have chemical shifts that are influenced by the electronic nature of the pyridine substituent.

The Methyl Protons

The methyl group protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm. Its integration value will correspond to three protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The Pyridine Ring Carbons

The pyridine ring will show five distinct carbon signals. The substituted carbons, C2 and C6, will be significantly downfield due to the deshielding effect of the nitrogen atom and the substituents. The chemical shifts of C3, C4, and C5 will be in the typical aromatic region for pyridines.

The Phenyl Ring Carbons

The phenyl ring will exhibit four signals: one for the ipso-carbon (C1'), one for the ortho-carbons (C2' and C6'), one for the meta-carbons (C3' and C5'), and one for the para-carbon (C4'). The ipso-carbon signal is often of lower intensity.

The Methyl Carbon

The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically below 30 ppm.

Tabulated Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from analogous compounds and established substituent effects.[2][3]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5 (s, 3H)~24
H3~7.0-7.2 (d)~121
H4~7.5-7.7 (t)~137
H5~7.0-7.2 (d)~118
H2'/H6'~7.9-8.1 (m, 2H)~128
H3'/H5'~7.3-7.5 (m, 2H)~129
H4'~7.3-7.5 (m, 1H)~128
C2-~158
C6-~157
C1'-~139

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds).

Visualization of Structural Connectivity

A Correlation Spectroscopy (COSY) experiment is invaluable for confirming the proton assignments on the pyridine and phenyl rings. The expected correlations are visualized in the following diagram.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. Through careful analysis of chemical shifts, coupling constants, and integration, a complete and unambiguous assignment of all proton and carbon signals is achievable. The methodologies and theoretical framework presented in this guide offer a robust approach for the characterization of this important heterocyclic compound and can be extended to the analysis of related molecular structures. The use of two-dimensional NMR techniques is highly recommended to provide definitive evidence for the proposed assignments.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-phenylpyridine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and materials science. Understanding its structural properties is paramount for its application and development. Mass spectrometry is a powerful analytical technique for elucidating the structure of organic molecules by measuring their mass-to-charge ratio (m/z). This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, with a focus on the principles of ionization and the elucidation of its fragmentation pathways.

As a Senior Application Scientist, the aim of this guide is to move beyond a simple recitation of methods and provide a causal understanding of the analytical choices made. The protocols and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

I. Foundational Principles: The Choice of Ionization Technique

The first critical step in the mass spectrometric analysis of any compound is its ionization. For a thermally stable and relatively volatile organic molecule like this compound, Electron Ionization (EI) is the most common and informative method.[1]

Why Electron Ionization?

EI is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[1] This is achieved by bombarding the vaporized sample with a beam of high-energy electrons (typically 70 eV). This high energy not only dislodges an electron to form a molecular ion (M⁺˙) but also causes extensive and reproducible fragmentation.[2] While this may lead to a less abundant or even absent molecular ion peak in some cases, the resulting fragmentation pattern is a rich fingerprint that provides invaluable structural information.[2]

The choice of EI is deliberate. For structural elucidation of a novel or uncharacterized compound, the detailed fragmentation pattern generated by EI is far more informative than "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which typically yield primarily the molecular ion with minimal fragmentation.[3]

II. The Mass Spectrum of this compound: A Predicted Fragmentation Pathway

While a publicly available, high-resolution mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and the known behavior of substituted pyridines and aromatic compounds.[4][5]

The molecular formula of this compound is C₁₂H₁₁N, with a molecular weight of approximately 169.22 g/mol .[3] The mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z 169.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions. The presence of the aromatic pyridine and phenyl rings, as well as the methyl substituent, will dictate the primary fragmentation routes.

A proposed fragmentation pathway is illustrated below:

G M M⁺˙ (m/z 169) [C₁₂H₁₁N]⁺˙ F1 [M-1]⁺ (m/z 168) [C₁₂H₁₀N]⁺ M->F1 - H˙ F2 [M-15]⁺ (m/z 154) [C₁₁H₈N]⁺ M->F2 - CH₃˙ F4 Phenyl Cation (m/z 77) [C₆H₅]⁺ M->F4 Cleavage of C-C bond F3 [M-27]⁺ (m/z 142) [C₁₁H₉]⁺ F1->F3 - HCN

Figure 1. Proposed Electron Ionization fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

  • Molecular Ion (m/z 169): The peak corresponding to the intact molecule after the loss of a single electron. Its intensity may be reduced due to the extensive fragmentation.

  • [M-1]⁺ Ion (m/z 168): A common fragmentation pathway for compounds with benzylic hydrogens is the loss of a hydrogen radical (H•) to form a stable, resonance-stabilized cation. In this case, the loss of a hydrogen from the methyl group leads to a highly stable pyridyl-phenyl-methyl cation.

  • [M-15]⁺ Ion (m/z 154): The loss of a methyl radical (•CH₃) is a very common fragmentation for molecules containing a methyl group. This results in a stable phenylpyridine cation.

  • [M-27]⁺ Ion (m/z 142): Following the initial loss of a hydrogen atom, the pyridine ring can undergo cleavage with the loss of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine and its derivatives.[5]

  • Phenyl Cation (m/z 77): Cleavage of the single bond between the pyridine and phenyl rings can lead to the formation of the stable phenyl cation. This is a very common fragment in the mass spectra of phenyl-substituted compounds.[5]

III. Tabulated Summary of Expected Mass Fragments

The following table summarizes the expected key ions, their mass-to-charge ratios, and the corresponding neutral losses for the mass spectrum of this compound.

m/z Proposed Ion Structure Neutral Loss Significance
169[C₁₂H₁₁N]⁺˙-Molecular Ion
168[C₁₂H₁₀N]⁺H•Loss of a hydrogen radical from the methyl group
154[C₁₁H₈N]⁺•CH₃Loss of a methyl radical
142[C₁₁H₉]⁺H•, HCNLoss of H• followed by loss of hydrogen cyanide
77[C₆H₅]⁺C₆H₆N•Formation of the phenyl cation

IV. Experimental Protocol: GC-MS Analysis

To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane. The high purity of the solvent is critical to avoid interfering peaks in the mass spectrum.

  • GC-MS System and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • GC Column: A non-polar or medium-polarity column is suitable, for example, a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes. (This temperature program should be optimized based on the retention time of the compound).

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Processing Prep Dissolve 2-Methyl-6- phenylpyridine in solvent Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Process Generate Mass Spectrum Detect->Process

References

infrared spectroscopy of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-6-phenylpyridine

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of molecular structures is a cornerstone of progress. This compound (C₁₂H₁₁N, CAS No: 46181-30-0) is a heterocyclic aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, stands out as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups and overall molecular structure of such compounds.[3]

This guide provides a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, field-proven experimental protocols, and in-depth spectral analysis. Our objective is to move beyond a simple recitation of data, instead providing a causal understanding of how the molecule's structure dictates its unique infrared spectrum.

Theoretical Framework: Predicting the Vibrational Landscape

The principle of infrared spectroscopy hinges on the absorption of specific frequencies of IR radiation by a molecule, which excites it to a higher vibrational state.[4] These absorptions correspond to the vibrations of specific chemical bonds—stretching, bending, scissoring, rocking—and their frequencies are determined by the masses of the bonded atoms and the strength of the bond. The resulting spectrum is a unique molecular "fingerprint."

For this compound, we can predict the key vibrational modes by dissecting its constituent parts: a pyridine ring, a phenyl ring, and a methyl group.

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyridine and phenyl rings are expected to appear at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-3000 cm⁻¹ region.[5]

  • Ring Stretching (C=C and C=N): The aromatic rings contain a system of conjugated double bonds. Their stretching vibrations produce a series of characteristic, often sharp, bands in the 1400-1620 cm⁻¹ region. These are highly diagnostic for aromatic compounds.[6][7]

  • Methyl Group Bending: The methyl group also undergoes bending (deformation) vibrations. The asymmetric bend (scissoring) is typically found near 1450 cm⁻¹, while the symmetric bend (umbrella mode) appears near 1375 cm⁻¹.[5][8]

  • In-Plane and Out-of-Plane C-H Bending: C-H bending vibrations occur at lower energies. In-plane bends are found in the 1000-1300 cm⁻¹ range. The C-H out-of-plane (OOP) bending vibrations, appearing below 1000 cm⁻¹, are particularly useful as their positions are sensitive to the substitution pattern on the aromatic rings.

It is also noteworthy that computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies. These calculations are invaluable for aiding spectral assignment, though the calculated harmonic frequencies are often higher than experimental values and may require the application of a scaling factor for accurate comparison.[9][10]

Experimental Methodology: A Self-Validating Protocol

The acquisition of a high-quality, reproducible IR spectrum is critically dependent on meticulous sample preparation and a validated experimental workflow.[11] The choice of method depends on the physical state of the sample.

Method 1: Attenuated Total Reflectance (ATR) - The Modern Standard

ATR has become the preferred method for both solid and liquid samples due to its simplicity and lack of extensive sample preparation.[11] The technique relies on the measurement of the total internal reflectance of an IR beam in a crystal (e.g., diamond or ZnSe), which is modulated by the sample in direct contact with it.

Diagram: Experimental Workflow for FTIR Analysis

workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Data Acquisition cluster_interp Part 3: Data Processing & Interpretation start Obtain this compound Sample atr ATR Method start->atr Solid or Liquid kbr KBr Pellet Method start->kbr Solid Only background Collect Background Spectrum (Empty ATR/Pure KBr) atr->background kbr->background sample_spec Collect Sample Spectrum background->sample_spec process Perform Background Subtraction & Baseline Correction sample_spec->process assign Assign Absorption Bands to Vibrational Modes process->assign report Generate Final Report assign->report

Caption: Workflow from sample preparation to final spectral interpretation.

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements. Run a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the this compound sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.

  • Apply Pressure: For solid samples, lower the pressure clamp to ensure intimate contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.[4]

Method 2: Potassium Bromide (KBr) Pellet - The Classic Approach for Solids

This transmission technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr).[4]

Step-by-Step Protocol for KBr Pellet Preparation:

  • Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Add about 100-200 mg of dry, spectroscopic-grade KBr powder.[12]

  • Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[13]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum using a background spectrum of a pure KBr pellet or of the empty sample compartment.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is rich with information. The following table provides a detailed assignment of the principal absorption bands based on established group frequencies for substituted pyridines and benzenes.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium - WeakAromatic C-H Stretching (Phenyl and Pyridine Rings)
2980 - 2950Medium - WeakAsymmetric CH₃ Stretching
2880 - 2850WeakSymmetric CH₃ Stretching
~1595StrongC=C / C=N Ring Stretching
~1570StrongC=C / C=N Ring Stretching
~1460MediumAsymmetric CH₃ Bending (Scissoring)
~1435MediumC=C / C=N Ring Stretching
~1375Medium - WeakSymmetric CH₃ Bending (Umbrella)
~770StrongC-H Out-of-Plane Bending (Ortho-disubstituted Pyridine)
~745StrongC-H Out-of-Plane Bending (Monosubstituted Phenyl)
~695StrongC-H Out-of-Plane Bending (Monosubstituted Phenyl)

Diagram: Structure of this compound

Caption: Molecular structure of this compound.

Detailed Discussion of Key Regions:
  • C-H Stretching Region (3100-2850 cm⁻¹): The bands appearing above 3000 cm⁻¹ are definitive indicators of C-H bonds on sp² hybridized (aromatic) carbons. The weaker set of bands below 3000 cm⁻¹ confirms the presence of the sp³ hybridized methyl group.[5]

  • Fingerprint Region (1600-1000 cm⁻¹): This region is complex but highly diagnostic. The strong bands around 1595 cm⁻¹ and 1570 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic frameworks. The presence of multiple bands here is typical for substituted pyridines.[6] The deformation modes of the methyl group at ~1460 cm⁻¹ and ~1375 cm⁻¹ are also clearly identifiable in this region.

  • Out-of-Plane Bending Region (< 1000 cm⁻¹): The strong absorptions in this region are particularly powerful for confirming the substitution pattern. A strong band around 770 cm⁻¹ is characteristic of the four adjacent C-H bonds on the 2,6-disubstituted pyridine ring. Furthermore, the two strong bands around 745 cm⁻¹ and 695 cm⁻¹ are classic indicators of a monosubstituted benzene ring. This pattern provides compelling evidence for the proposed structure.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is readily accessible through standard FTIR techniques. Each region of the spectrum, from the C-H stretching vibrations down to the out-of-plane bending modes in the fingerprint region, offers a piece of the structural puzzle. The characteristic absorptions of the methyl group, the substituted pyridine ring, and the monosubstituted phenyl ring coalesce into a unique spectral signature. By understanding the theoretical origins of these vibrations and employing robust, validated experimental protocols, researchers can confidently use infrared spectroscopy for rapid identity confirmation, quality control, and structural elucidation in the development of novel chemical entities.

References

The 2-Methyl-6-phenylpyridine Scaffold: A Privileged Motif for Modulating Metabotropic Glutamate Receptor 5 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, the 2-Methyl-6-phenylpyridine scaffold has emerged as a particularly valuable structural motif. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their significant potential as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). This G-protein coupled receptor (GPCR) is a key player in neuronal signaling and is implicated in a range of neurological and psychiatric disorders.[4][5] This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel central nervous system (CNS) therapeutics.

The this compound Core: A Gateway to CNS Drug Discovery

The this compound moiety, characterized by a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position, offers a unique combination of structural rigidity and synthetic tractability. This framework has proven to be an exceptional starting point for the development of highly selective and potent ligands for challenging drug targets.

A landmark discovery in this area was the identification of 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a potent, selective, and systemically active non-competitive antagonist of the mGluR5 receptor.[6][7] This discovery has catalyzed extensive research into the therapeutic potential of mGluR5 modulation for conditions such as anxiety, depression, pain, and neurodegenerative diseases.[8][9] MPEP and its analogs act as negative allosteric modulators, binding to a site on the receptor distinct from the endogenous glutamate binding site, thereby offering a more nuanced and potentially safer mechanism of action compared to traditional orthosteric antagonists.[4][10]

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis: A Representative Protocol

A common and effective method for the synthesis of the parent this compound scaffold involves a one-pot reaction, which is both time-efficient and high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetophenone

  • Acetone

  • Formaldehyde

  • Ammonia

  • Microporous or mesoporous molecular sieve catalysts (e.g., CoHY zeolite)

  • Vapor phase reactor system

Procedure:

  • A mixture of acetophenone, acetone, formaldehyde, and ammonia is prepared in an appropriate molar ratio.

  • The reactant mixture is vaporized and passed over a heated bed of a molecular sieve catalyst (e.g., 3 wt% CoHY zeolite at 400 °C) in a fixed-bed reactor.[11]

  • The reaction is carried out under a continuous flow of an inert gas, such as nitrogen.

  • The product stream is cooled and condensed to collect the crude product.

  • Purification of the crude product is achieved through fractional distillation or column chromatography to yield pure this compound.

Causality of Experimental Choices: The use of a molecular sieve catalyst in a vapor-phase reaction provides a large surface area for the reaction to occur and can be readily regenerated. The high temperature is necessary to overcome the activation energy for the cyclization and aromatization steps.

Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP)

The synthesis of the key mGluR5 antagonist, MPEP, typically involves a Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Experimental Protocol: Synthesis of MPEP

Materials:

  • 2-Bromo-6-methylpyridine

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a solution of 2-bromo-6-methylpyridine and phenylacetylene in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • The reaction mixture is typically heated to facilitate the coupling reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure MPEP.

Self-Validating System: The purity and identity of the synthesized MPEP can be rigorously confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation: Probing the Interaction with mGluR5

The evaluation of this compound derivatives as mGluR5 modulators involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

In Vitro Assay for mGluR5 Antagonism

A common method to assess the antagonist activity of these compounds is to measure their ability to inhibit the intracellular calcium mobilization induced by an mGluR5 agonist.

Experimental Protocol: In Vitro mGluR5 Calcium Mobilization Assay

Cell Line:

  • Human embryonic kidney (HEK293) cells stably expressing the human mGluR5a receptor.

Procedure:

  • HEK293-mGluR5a cells are seeded in 96-well plates and grown to confluence.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are then pre-incubated with varying concentrations of the test compound (e.g., MPEP analogs).

  • After the pre-incubation period, the cells are stimulated with a known mGluR5 agonist, such as quisqualate or (S)-3,5-dihydroxyphenylglycine (DHPG).[6]

  • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • The IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the dose-response curve.[6]

Trustworthiness of the Protocol: This assay is a well-established and reliable method for quantifying the potency of mGluR5 antagonists. The use of a stable cell line expressing the target receptor ensures reproducibility.

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent mGluR5 antagonism.

Key SAR Insights
  • The Ethynyl Linker: The phenylethynyl group in MPEP is a critical determinant of its high affinity.[8]

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of MPEP can significantly impact potency. For instance, introducing substituents at the meta-position can be well-tolerated or even enhance activity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems has been explored to modulate physicochemical properties and improve the pharmacokinetic profile.

  • Modifications to the Pyridine Ring: Alterations to the methyl group or the pyridine nitrogen can lead to a loss of activity, highlighting their importance for receptor binding.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selection of this compound derivatives as mGluR5 antagonists.

CompoundRIC₅₀ (nM)[6][8][12]
MPEPH36
Analog 13-Cl25
Analog 24-F80
Analog 33-OCH₃45

Mechanism of Action: Allosteric Modulation of the mGluR5 Signaling Pathway

As negative allosteric modulators, this compound derivatives like MPEP do not compete with glutamate for binding. Instead, they bind to a topographically distinct site within the seven-transmembrane (7TM) domain of the mGluR5 receptor.[10] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.

The canonical signaling pathway for mGluR5 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13][14][15]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds G_protein Gαq/11 mGluR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream MPEP This compound Derivative (e.g., MPEP) MPEP->mGluR5 Binds allosterically (Inhibits)

Caption: mGluR5 Signaling Pathway and Allosteric Modulation.

Future Directions and Therapeutic Potential

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. While the primary focus has been on mGluR5 antagonism, the versatility of this core structure suggests that derivatives could be designed to target other GPCRs or even kinases. Future research will likely focus on:

  • Improving Pharmacokinetic Properties: Optimizing drug-like properties such as solubility, metabolic stability, and brain penetration is crucial for the clinical translation of these compounds.

  • Exploring Other Therapeutic Areas: The role of mGluR5 in other CNS disorders, such as Fragile X syndrome and drug addiction, is an active area of investigation.

  • Developing Biased Ligands: Fine-tuning the structure of these allosteric modulators could lead to biased ligands that selectively activate or inhibit specific downstream signaling pathways, potentially offering improved efficacy and reduced side effects.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, particularly for the development of modulators of the mGluR5 receptor. The wealth of SAR data, coupled with established synthetic and biological evaluation methods, provides a solid foundation for the rational design of novel therapeutics for a range of challenging CNS disorders. This guide has provided a technical overview of the key aspects of this important class of compounds, with the aim of empowering researchers to further exploit the potential of the this compound core in their drug discovery endeavors.

References

The Emergence of 2-Methyl-6-phenylpyridine: A Technical Guide for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the synthesis, coordination chemistry, and burgeoning applications of 2-Methyl-6-phenylpyridine. While its formal "discovery" as a standalone ligand is not pinpointed to a singular event, its significance has emerged organically from the broader exploration of phenylpyridine derivatives in materials science and medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile ligand, from fundamental synthetic protocols to its role in cutting-edge applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Rise of a Versatile Ligand

This compound (C₁₂H₁₁N) has garnered significant attention as a crucial building block in the synthesis of advanced materials and complex pharmaceutical molecules.[1] Its unique molecular architecture, featuring a pyridine ring for metal coordination and a phenyl group that can be further functionalized, makes it an indispensable component in diverse fields. The presence of the methyl group at the 2-position introduces steric and electronic modifications compared to its parent compound, 2-phenylpyridine, influencing its coordination behavior and the properties of its resulting metal complexes. This guide will illuminate the path from its synthesis to its application, providing the necessary technical details for its successful utilization in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.22 g/mol [1]
CAS Number 46181-30-0[1]
Appearance Colorless to Almost colorless clear liquid
Boiling Point 155 °C/20 mmHg
InChIKey GREMYQDDZRJQEG-UHFFFAOYSA-N[1]

Synthesis of this compound: A Streamlined Approach

The industrially important this compound can be synthesized for the first time in a single step by reacting acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts.[2] This method offers a greener and more efficient alternative to traditional multi-step syntheses.

Experimental Protocol: Vapor-Phase Synthesis

This protocol is based on the principles of the single-step synthesis of phenylpyridine derivatives over molecular sieve catalysts.

Materials:

  • Acetophenone

  • Acetone

  • Formaldehyde (37% solution in water)

  • Ammonia solution (25%)

  • HY Zeolite catalyst

  • Fixed-bed reactor system

  • Nitrogen gas (for inert atmosphere)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Pack a fixed-bed reactor with HY Zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 400°C for 4 hours.

  • Feed Preparation: Prepare a molar feed mixture of acetophenone, acetone, formaldehyde, and ammonia. A typical molar ratio can be 1:1:1:5.

  • Reaction: Introduce the feed mixture into the pre-heated reactor (400°C) using a syringe pump at a controlled weight hourly space velocity (WHSV) of 0.5 h⁻¹.

  • Product Collection: The reaction products are passed through a condenser and collected in a cold trap.

  • Extraction and Purification:

    • Extract the collected liquid product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram 1: Vapor-Phase Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst Catalyst Activation (HY Zeolite, 400°C, N2) reactor Vapor-Phase Reaction (Fixed-Bed Reactor, 400°C) catalyst->reactor feed Feed Preparation (Acetophenone, Acetone, Formaldehyde, Ammonia) feed->reactor collection Product Collection (Condenser & Cold Trap) reactor->collection extraction Solvent Extraction collection->extraction drying Drying extraction->drying evaporation Solvent Removal drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the single-step synthesis of this compound.

Coordination Chemistry: A Ligand of Versatility

This compound acts as a versatile ligand, coordinating to a variety of transition metals primarily through the nitrogen atom of the pyridine ring. The phenyl group can also participate in coordination through C-H activation, leading to the formation of cyclometalated complexes. The methyl group at the 2-position can sterically influence the coordination geometry and the stability of the resulting complexes.

Coordination Modes

The primary coordination mode of this compound is as a monodentate N-donor ligand. However, its most interesting and widely exploited coordination behavior involves cyclometalation, where the ortho-C-H bond of the phenyl ring is activated by the metal center to form a stable five-membered chelate ring. This C^N coordination is a hallmark of phenylpyridine ligands and is crucial for many of their applications.

Diagram 2: Coordination Modes of this compound

G cluster_mono Monodentate N-Coordination cluster_cyclometalated Cyclometalated C^N-Coordination M M L1 This compound M->L1 N-coordination M2 M L2 This compound M2->L2 N-coordination L2->M2 C-H activation

Caption: Coordination modes of this compound with a metal center (M).

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes of this compound often involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The following is a general protocol that can be adapted for various metals.

Materials:

  • This compound

  • Metal precursor (e.g., K₂PtCl₄, [IrCl₂(ppy)₂]₂, Pd(OAc)₂)

  • Solvent (e.g., 2-ethoxyethanol, dichloromethane, toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Schlenk line or glovebox

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Setup: Assemble a Schlenk flask containing a stir bar and the metal precursor under an inert atmosphere.

  • Ligand Addition: Dissolve this compound in the chosen solvent and add it to the flask containing the metal precursor. The stoichiometry will depend on the desired complex.

  • Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and stir for a specified time (typically several hours to overnight).

  • Isolation: Upon completion of the reaction (monitored by TLC or other analytical techniques), cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Spectroscopic Characterization

The formation of this compound complexes can be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: Coordination to a metal center typically results in a downfield shift of the pyridine proton signals. In cyclometalated complexes, the disappearance of one of the ortho-phenyl proton signals and the upfield shift of the remaining phenyl protons are characteristic.[3]

  • ¹³C NMR Spectroscopy: Similar shifts are observed in the ¹³C NMR spectrum upon coordination.

  • IR Spectroscopy: The C=N stretching vibration of the pyridine ring (typically around 1600 cm⁻¹) may shift upon coordination.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: Metal complexes of this compound, particularly those of heavy metals like iridium and platinum, often exhibit strong absorption bands in the UV-visible region and can be highly luminescent. These properties are crucial for their application in OLEDs.

Applications in Research and Development

The unique properties of this compound and its metal complexes have led to their application in several high-impact areas.

Organic Light-Emitting Diodes (OLEDs)

Phenylpyridine-based iridium(III) complexes are widely used as phosphorescent emitters in OLEDs due to their high quantum efficiencies. The this compound ligand can be used to tune the emission color and improve the performance of these emitters. The methyl group can influence the energy levels of the complex, leading to shifts in the emission wavelength.

Catalysis

The ability of this compound to form stable cyclometalated complexes with palladium makes it a promising ligand for various catalytic C-H activation and cross-coupling reactions. While specific catalytic applications of this compound complexes are still an emerging area, the well-established catalytic activity of related 2-phenylpyridine complexes suggests significant potential.

Drug Development

Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs.[4][5] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The pyridine ring can act as a hydrogen bond acceptor and its substitution pattern can be modified to optimize binding to biological targets. The biological activities of metal complexes containing pyridine-based ligands are also an active area of research, with some complexes showing promising antimicrobial and anticancer properties.[6][7][8][9]

Conclusion and Future Outlook

This compound has transitioned from a chemical curiosity to a cornerstone ligand in coordination chemistry, with its influence spanning from advanced materials to the frontiers of medicinal chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive tool for researchers. The future of this compound research lies in the rational design of its metal complexes to achieve specific catalytic activities, novel photophysical properties for next-generation OLEDs, and targeted biological activities for the development of new therapeutics. As our understanding of the structure-property relationships of its complexes deepens, the applications of this remarkable ligand are set to expand even further.

References

Methodological & Application

Application Note & Protocol: Single-Step Synthesis of 2-Methyl-6-phenylpyridine Over Molecular Sieve Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the single-step, vapor-phase synthesis of 2-Methyl-6-phenylpyridine, a crucial intermediate in the pharmaceutical and organic light-emitting diode (OLED) industries.[1] We delve into the application of microporous and mesoporous molecular sieve catalysts, offering a greener and more efficient alternative to traditional homogeneous catalytic methods.[2][3] This guide details the underlying reaction mechanism, provides step-by-step protocols for catalyst preparation and synthesis, and discusses the critical parameters influencing reaction yield and selectivity. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to optimize this important heterocyclization reaction.

Introduction: The Significance of this compound and the Catalytic Advantage

This compound is a pyridine derivative of significant industrial interest. Its molecular structure serves as a key building block in the synthesis of advanced materials and complex drug molecules.[1] Specifically, it is a vital intermediate for certain OLED materials and in the development of novel therapeutics.[1]

Traditional synthesis routes for substituted pyridines often rely on homogeneous catalysts, which present several challenges, including corrosiveness, difficult catalyst recovery, and the generation of significant waste streams.[2] The adoption of solid acid catalysts, particularly molecular sieves like zeolites, offers a compelling solution. These crystalline aluminosilicates possess a unique combination of high surface area, uniform micropores, tunable acidity, and excellent thermal stability, making them highly effective and shape-selective catalysts for a variety of organic transformations.[4]

The single-step synthesis of this compound from readily available starting materials like acetophenone, acetone, formaldehyde, and ammonia over a molecular sieve catalyst represents a significant advancement in process efficiency and sustainability.[2][3][5] This guide focuses on elucidating this process, providing both the theoretical framework and practical protocols for its successful implementation.

The Catalytic Heart: Understanding Molecular Sieve Acidity and Reaction Mechanism

The catalytic activity of molecular sieves in this synthesis is intrinsically linked to their acidic properties.[6] These materials possess both Brønsted acid sites (proton donors, typically bridging Si-OH-Al groups) and Lewis acid sites (electron pair acceptors, often coordinatively unsaturated aluminum atoms).[6][7][8] This dual acidity is crucial for catalyzing the series of condensation and cyclization reactions required to form the pyridine ring.

The reaction proceeds in the vapor phase, where the reactants are passed over a heated bed of the molecular sieve catalyst. The pore structure of the catalyst plays a critical role; larger pores are necessary to accommodate the reactants and, more importantly, the bulkier this compound product, preventing diffusion limitations that can hinder the reaction rate and lead to catalyst deactivation.[2]

Plausible Reaction Mechanism

The formation of this compound is a multi-step process involving a series of acid-catalyzed condensations and a final cyclization/dehydrogenation step. A plausible mechanism is outlined below:

ReactionMechanism cluster_intermediates Key Intermediates (on Catalyst Surface) Acetophenone Acetophenone Imine1 Acetophenone Imine Acetophenone->Imine1 + NH3 - H2O Acetone Acetone Imine2 Acetone Imine Acetone->Imine2 + NH3 - H2O Formaldehyde Formaldehyde Ammonia Ammonia Aldol_Intermediate Cross-Aldol Adduct Imine1->Aldol_Intermediate + Acetone Michael_Adduct Michael Addition Product Aldol_Intermediate->Michael_Adduct + Formaldehyde Imine Cyclized_Intermediate Cyclized Dihydropyridine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydrogenation (-H2) Water Water ExperimentalWorkflow reactant_node reactant_node process_node process_node product_node product_node NaY NaY Zeolite IonExchange Ammonium Ion Exchange (3x with NH4NO3) NaY->IonExchange Calcination Drying & Calcination (500°C, 5h) IonExchange->Calcination HY_Cat Active H-Y Catalyst Calcination->HY_Cat Reactor Fixed-Bed Reactor (400°C, WHSV) HY_Cat->Reactor Catalyst Bed Reactants Acetophenone, Acetone, Formaldehyde, NH3 Reactants->Reactor Feed Condensation Condensation & Collection Reactor->Condensation Analysis GC / GC-MS Analysis Condensation->Analysis FinalProduct This compound Analysis->FinalProduct

References

Topic: Continuous Flow Synthesis of 2-Methyl-6-phenylpyridine via Catalytic α-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust, and scalable continuous flow protocol for the synthesis of 2-Methyl-6-phenylpyridine. The methodology leverages the α-methylation of 2-phenylpyridine using a packed-bed reactor with Raney® nickel as a heterogeneous catalyst. 1-propanol serves as both the solvent and the methylating agent. This process capitalizes on the inherent advantages of flow chemistry, such as enhanced safety, superior process control, reduced reaction times, and improved yield and purity compared to traditional batch methods.[1][2][3] The protocol is designed for ease of implementation in a standard laboratory setting, offering a greener and more efficient route to this valuable pyridine derivative, which is a critical intermediate in the synthesis of OLED materials and pharmaceuticals.[4]

Introduction: The Case for Flow Synthesis

This compound is a key building block in medicinal chemistry and materials science.[4] Traditional batch synthesis methods for its production often involve challenges related to scalability, safety, and efficiency, sometimes requiring harsh reagents or long reaction times.[5][6]

Continuous flow chemistry emerges as a transformative alternative, offering precise control over reaction parameters like temperature, pressure, and residence time.[7][8] This enhanced control translates to higher product consistency, accelerated reaction rates, and minimized waste streams.[1][7] For reactions involving heterogeneous catalysts or potentially hazardous intermediates, flow reactors provide a significantly safer operating environment due to the small reaction volumes and superior heat and mass transfer.[2][9] This protocol details the α-methylation of 2-phenylpyridine, a reaction that benefits immensely from the stable and high-temperature/pressure conditions achievable in a continuous flow setup.[5][10]

Reaction Scheme

The synthesis proceeds via the direct methylation of 2-phenylpyridine at the C2 position using 1-propanol as the methyl source, catalyzed by heterogeneous Raney® nickel.

Reaction scheme showing 2-phenylpyridine reacting with 1-propanol over a Raney Nickel catalyst to form this compound and byproducts.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Phenylpyridine≥98%Standard Supplier1082-62-8
1-PropanolAnhydrous, 99.5%Standard Supplier71-23-8
Raney® Nickel (slurry in water)Activated CatalystStandard Supplier7440-02-0
Celite®---Standard Supplier61790-53-2
Ethyl AcetateACS GradeStandard Supplier141-78-6
Saturated Sodium Bicarbonate---Lab Prepared---
Brine---Lab Prepared---
Anhydrous Magnesium Sulfate---Standard Supplier7487-88-9
Equipment Setup

A standard continuous flow chemistry system is required. The key components include:

  • Two HPLC pumps (for reagent and solvent lines).

  • A packed-bed reactor column (e.g., stainless steel, 150 mm x 4.6 mm).

  • A column heater (e.g., sand bath or dedicated column oven).

  • A back-pressure regulator (BPR) set to ~15 bar (220 psi).

  • A product collection vessel.

The diagram below illustrates the complete experimental workflow.

Flow_Synthesis_Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing Reagent 2-Phenylpyridine in 1-Propanol Pump HPLC Pump Reagent->Pump 0.1 mL/min Mixer Pump->Mixer Pressurized Flow Reactor Packed-Bed Reactor (Raney® Ni, >180 °C) Mixer->Reactor BPR Back-Pressure Regulator (15 bar) Reactor->BPR Product Stream Heater Column Heater Heater->Reactor Heat Collection Product Collection Vessel BPR->Collection caption Fig. 1: Experimental workflow for the continuous flow synthesis.

Fig. 1: Experimental workflow for the continuous flow synthesis.
Packed-Bed Reactor Preparation

  • Prepare a slurry of Raney® Nickel (~5.5 g) in 1-propanol.

  • Carefully pack the stainless steel column with the slurry, ensuring no air gaps are present. Use end-fittings with frits to contain the catalyst.

  • Install the packed column into the flow system and connect all tubing.

Step-by-Step Synthesis Protocol
  • System Priming: Begin by pumping pure 1-propanol through the entire system at a flow rate of 0.3 mL/min to displace any air and water from the catalyst bed.

  • Heating: Heat the packed-bed reactor to >180 °C using the column heater and allow the temperature to stabilize for at least 30 minutes.[10]

  • Reagent Preparation: Prepare a 0.05 M solution of 2-phenylpyridine in 1-propanol. Degas the solution via sonication for 10 minutes.

  • Initiate Reaction: Once the reactor temperature is stable, switch the pump inlet to the 2-phenylpyridine solution and set the flow rate to 0.1 mL/min.[10]

  • Achieve Steady State: Allow the system to run for at least three residence times to ensure it reaches a steady state before collecting the product. The residence time can be calculated based on the column volume and flow rate.

  • Product Collection: Collect the output stream from the BPR into a flask cooled in an ice bath.

  • System Shutdown: After the reagent solution is consumed, switch the pump back to pure 1-propanol and continue to flush the system for 30 minutes. Allow the reactor to cool down completely before turning off the pump.

Work-up and Purification
  • Transfer the collected product stream to a round-bottom flask.

  • Remove the 1-propanol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound as a pure compound.

Proposed Reaction Mechanism

The precise mechanism for α-methylation on a heterogeneous Raney® nickel surface is complex. However, a plausible pathway involves the dehydrogenation of the primary alcohol (1-propanol) on the catalyst surface to form an aldehyde (propanal). Subsequent transformations can generate a reactive C1 species that acts as the methylating agent. The pyridine nitrogen coordinates to the nickel surface, activating the α-position for electrophilic attack.[3]

Mechanism cluster_catalyst Catalyst Surface (Raney® Ni) cluster_substrate Substrate Activation A 1-Propanol Adsorption B Dehydrogenation to Propanal A->B C Generation of Reactive '*CH3' Species B->C F Electrophilic Attack at α-Position C->F D 2-Phenylpyridine Coordination to Ni E α-Position Activation D->E E->F G This compound Desorption F->G caption Fig. 2: Proposed mechanism for catalytic α-methylation.

Fig. 2: Proposed mechanism for catalytic α-methylation.

Process Parameters and Optimization

The reaction outcome is highly dependent on key process parameters. The following table summarizes the recommended starting conditions and potential optimization pathways. Continuous monitoring of the output via techniques like flow NMR or online HPLC can facilitate rapid optimization.[11][12]

ParameterRecommended ValueOptimization NotesExpected Outcome
Temperature>180 °CHigher temperatures may increase conversion but could lead to byproduct formation.High Conversion
Flow Rate0.1 mL/minLower flow rates increase residence time and conversion but decrease throughput.[10]High Yield
Substrate Conc.0.05 MHigher concentrations can increase throughput but may lead to incomplete conversion.Efficient Throughput
Back Pressure~15 bar (220 psi)Ensures the solvent remains in a liquid state well above its atmospheric boiling point.Stable Operation
Expected Yield ------>85% (Isolated)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion 1. Reactor temperature is too low.2. Flow rate is too high (short residence time).3. Catalyst deactivation.1. Increase column temperature in 10 °C increments.2. Decrease the flow rate to increase residence time.3. Repack the column with fresh Raney® Nickel.
High Back Pressure 1. Clogging of the column frits or BPR.2. Catalyst bed compaction or fines migration.1. Disconnect and clean the BPR. Reverse-flush the column with solvent.2. Repack the column, ensuring fines are removed during slurry prep.
Byproduct Formation 1. Temperature is too high.2. Long residence time.1. Reduce the reactor temperature.2. Increase the flow rate. Analyze byproducts to understand degradation pathways.

Conclusion

This application note details an efficient, safe, and scalable continuous flow protocol for the synthesis of this compound. By employing a heterogeneous Raney® nickel catalyst in a packed-bed reactor, this method avoids the challenges associated with traditional batch processing.[3] The protocol offers excellent control over reaction conditions, leading to high yields and purity while minimizing waste. This approach represents a significant improvement, providing researchers and drug development professionals with a reliable and greener method for accessing this important chemical intermediate.[1]

References

Application Note: Synthesis of 2-Methyl-6-phenylpyridine via Suzuki–Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki–Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional tolerance of various functional groups.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the creation of biaryl and hetero-biaryl structures, which are prevalent scaffolds in pharmaceuticals, advanced materials, and agrochemicals.[3][4]

One such valuable hetero-biaryl compound is 2-Methyl-6-phenylpyridine. This molecule serves as a critical building block and intermediate in the development of organic light-emitting diodes (OLEDs) and in the synthesis of complex pharmaceutical agents.[5] Its structural motif is of significant interest to drug development professionals for its role in constructing novel therapeutics.[5]

This document provides a comprehensive guide to the synthesis of this compound using the Suzuki–Miyaura reaction. It delves into the mechanistic underpinnings of the catalytic cycle, offers a detailed experimental protocol, and discusses key parameters for reaction optimization. The aim is to equip researchers with both the theoretical knowledge and practical steps required to successfully synthesize this and related biaryl pyridine compounds.

Part 1: The Suzuki–Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki–Miyaura reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand coordinated to the palladium center is paramount, as it dictates catalyst stability and reactivity, especially when using challenging substrates like heteroaryl chlorides or sterically hindered reactants.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) are often employed to accelerate the key steps of the cycle.[4][6][7]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., 2-bromo-6-methylpyridine), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is greatly enhanced by electron-rich ligands.[7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., phenylboronic acid) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product (this compound) and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki–Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (e.g., 2-Bromo-6-methylpyridine) PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal X⁻ out PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal Boronate Complex Enters Cycle

Figure 1: The Palladium-Catalyzed Suzuki–Miyaura Catalytic Cycle

Part 2: Experimental Protocol for the Synthesis of this compound

This protocol describes a general method for the Suzuki–Miyaura coupling of 2-bromo-6-methylpyridine with phenylboronic acid.

Disclaimer: This procedure must be carried out by trained personnel in a properly ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Please consult the Safety Data Sheet (SDS) for each chemical before use.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Typical AmountMmol (Equiv.)
2-Bromo-6-methylpyridineC₆H₆BrN172.025315-25-3172 mg1.0 (1.0)
Phenylboronic AcidC₆H₇BO₂121.9398-80-6183 mg1.5 (1.5)
Palladium(II) AcetatePd(OAc)₂224.503375-31-34.5 mg0.02 (0.02)
SPhos (Ligand)C₂₇H₃₁O₂P430.50657408-07-616.4 mg0.04 (0.04)
Potassium PhosphateK₃PO₄212.277778-53-2425 mg2.0 (2.0)
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11123-91-15 mL-
Equipment
  • 10 mL oven-dried round-bottom flask or reaction vial

  • Magnetic stir bar

  • Septum and needles

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To the oven-dried 10 mL reaction flask, add 2-bromo-6-methylpyridine (172 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Add a magnetic stir bar to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition and Reaction:

    • Using a syringe, add 5 mL of anhydrous 1,4-dioxane to the flask.

    • Place the flask in a pre-heated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as the final product.

Figure 2: Experimental Workflow for the Synthesis of this compound

Part 3: Optimization and Causality in Experimental Design

The success of a Suzuki–Miyaura coupling, particularly with heteroaryl substrates, is highly dependent on the careful selection of reaction parameters.[9] The conditions provided in the protocol are a robust starting point, but optimization may be required for different substrates or to improve yield and efficiency.

Table 2: Key Parameter Optimization
ParameterCommon ChoicesRationale and Expected Outcome
Ligand SPhos, XPhos, RuPhos: Bulky, electron-rich biaryl phosphines.[1]NHC Ligands: (e.g., IPr) Strong σ-donors.[10]Bulky ligands promote reductive elimination and stabilize the active Pd(0) species, which is crucial for hindered couplings.[4][11] NHCs are often highly effective for coupling less reactive aryl chlorides.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃: Inorganic bases.t-BuOK: Strong organic base.[10]The base activates the boronic acid. K₃PO₄ is a good general-purpose choice. Stronger bases like Cs₂CO₃ or t-BuOK may be needed for less reactive coupling partners but can also promote side reactions like protodeboronation.[13]
Solvent 1,4-Dioxane, Toluene, 2-Propanol, THF/H₂O mixtures. [14]Aprotic polar solvents like Dioxane and THF are common. The choice can influence solubility and reaction kinetics. Aqueous mixtures can sometimes accelerate the reaction but may increase the risk of protodeboronation.[13]
Temperature Room Temp to 120 °C Most couplings require heating to overcome activation barriers, especially for oxidative addition. However, some highly active catalyst systems can operate at room temperature, which can improve functional group tolerance.[4][14]
Aryl Halide -I > -Br > -OTf >> -Cl The reactivity of the C-X bond follows this trend. While aryl iodides and bromides are common, modern catalysts are highly effective for the more economical but less reactive aryl chlorides.[4][15]

Causality in Ligand Selection: The choice of SPhos in the protocol is deliberate. Biaryl phosphine ligands provide the necessary steric bulk to facilitate the often-difficult reductive elimination step in forming sterically congested biaryls.[4] Furthermore, their electron-donating nature accelerates the initial oxidative addition of the palladium catalyst to the C-Br bond of the pyridine ring.[6] For even more challenging substrates, such as an aryl chloride, a different ligand like XPhos or an NHC-based catalyst might be required to achieve a satisfactory yield.[12]

Conclusion

The Suzuki–Miyaura cross-coupling reaction is an indispensable tool for synthesizing high-value intermediates like this compound. By understanding the underlying mechanism and the critical role of the palladium ligand, base, and solvent, researchers can effectively troubleshoot and optimize these reactions. The protocol provided herein serves as a validated starting point for the synthesis of this and other structurally related biaryl compounds, enabling further innovation in drug discovery and materials science.

References

The Ascendancy of 2-Methyl-6-phenylpyridine in Transition Metal Catalysis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ligand—A Strategic Tool in Catalysis

In the intricate world of transition metal catalysis, the architecture of a ligand can dictate the success or failure of a synthetic transformation. 2-Methyl-6-phenylpyridine has emerged not merely as another bidentate ligand but as a strategic tool for chemists aiming to achieve high selectivity and efficiency in a variety of catalytic processes. Its unique structural and electronic properties, stemming from the interplay between the pyridine and phenyl rings, and the influence of the 2-methyl group, make it a compelling choice for researchers in drug discovery and development. This guide provides an in-depth exploration of the applications of this compound in transition metal catalysis, complete with detailed protocols and mechanistic insights to empower researchers to harness its full potential. The unique steric hindrance and electronic donation of the methyl group on the pyridine ring, compared to the parent 2-phenylpyridine, allows for nuanced control over reaction outcomes.

The Foundation: Understanding the Ligand's Role

This compound acts as a classic C^N cyclometalating ligand, where the pyridine nitrogen and a carbon from the phenyl ring coordinate to a metal center. This forms a stable five-membered metallacycle that is fundamental to its catalytic activity. The methyl group at the 2-position of the pyridine ring introduces significant steric bulk, which can influence the coordination geometry around the metal center, affect the rate of reductive elimination, and ultimately control the regioselectivity of the catalytic reaction.

Core Applications in Catalysis

The utility of this compound and its derivatives spans a range of transition metal-catalyzed reactions. This guide will focus on its application in three key areas: Palladium-catalyzed cross-coupling, Rhodium-catalyzed C-H functionalization, and Iridium-catalyzed photoredox reactions.

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the choice of ligand is paramount in tuning the catalyst's reactivity and stability.[1][2] this compound serves as an effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, by stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Causality in Experimental Design:

The formation of a stable palladacycle with this compound is crucial. This pre-catalyst or in-situ formed active species offers a balance of stability and reactivity. The steric hindrance from the 2-methyl group can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. This can lead to higher turnover numbers and a cleaner reaction profile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst supported by this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, to a solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) in anhydrous 1,4-dioxane (2 mL), add this compound (3.4 mg, 0.02 mmol, 2 mol%). Stir the mixture at room temperature for 30 minutes. The formation of the dimeric palladacycle, [Pd(2-Me-6-PhPy)(μ-OAc)]₂, can be observed by a color change.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the Schlenk flask.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid190695
21-Bromo-4-methoxybenzenePhenylboronic acid190692
31-Bromo-4-nitrobenzenePhenylboronic acid21001278

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_inputs Pd(0)L Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition ArPd(II)XL Ar-Pd(II)-X Ln OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)Ar'L Ar-Pd(II)-Ar' Ln Transmetal->ArPd(II)Ar'L RedElim Reductive Elimination RedElim->Pd(0)L Product Ar-Ar' RedElim->Product Substrates Ar-X + Ar'-B(OH)2 Substrates->OxAdd Base Base Base->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Application Note II: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecule synthesis.[3][4][5][6] this compound is an excellent directing group for ortho-C-H activation of the phenyl ring, enabling a variety of transformations such as olefination, and alkylation.

Causality in Experimental Design:

The Rh(III) catalytic cycle is often initiated by a concerted metalation-deprotonation (CMD) step, where the pyridine nitrogen of this compound directs the rhodium catalyst to the ortho-C-H bond of the phenyl ring. The methyl group can influence the electronics of the pyridine ring, potentially affecting the rate of this C-H activation step. Furthermore, its steric presence can play a role in the regioselectivity of subsequent insertion reactions.

Detailed Experimental Protocol: Rhodium-Catalyzed Olefination of this compound

This protocol outlines the olefination of this compound with an activated alkene, such as n-butyl acrylate.

Materials:

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • This compound

  • n-Butyl acrylate

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 2.5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 10 mol%), and this compound (67.7 mg, 0.4 mmol) to a screw-capped vial.

  • Solvent and Reagent Addition: Add 2 mL of anhydrous DCE and n-butyl acrylate (0.6 mmol).

  • Reaction Execution: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Rhodium-Catalyzed Olefination
EntryAlkeneCatalyst Loading (mol% [Rh])Additive (mol%)Temp (°C)Time (h)Yield (%)
1n-Butyl acrylate520 (AgSbF₆)1001685
2Styrene520 (AgSbF₆)1002475
3N-Vinylpyrrolidinone520 (AgSbF₆)1202460

Catalytic Cycle: Rhodium-Catalyzed C-H Olefination

Rh_Olefination_Cycle cluster_inputs Rh(III) [Cp*Rh(III)X2] Coordination Coordination & C-H Activation Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle Alkene_Coord Alkene Coordination Alkene_Complex Alkene-Coordinated Rhodacycle Alkene_Coord->Alkene_Complex Insertion Migratory Insertion Seven_Membered Seven-Membered Rhodacycle Insertion->Seven_Membered Beta_Hydride β-Hydride Elimination Product_Release Product Release & Catalyst Regeneration Product_Release->Rh(III) Product Olefinated Product Product_Release->Product Substrates 2-Me-6-PhPy + Alkene Substrates->Coordination caption Rhodium-Catalyzed C-H Olefination Cycle

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H olefination.

Application Note III: Iridium-Catalyzed Photoredox Catalysis

Iridium complexes, particularly those with cyclometalating ligands like 2-phenylpyridine and its derivatives, are renowned for their use as photocatalysts.[7][8][9][10] The excited state of these complexes can engage in single-electron transfer (SET) processes, enabling a wide range of redox-neutral or redox-biased transformations under mild conditions. This compound can be used to synthesize highly effective iridium photocatalysts.

Causality in Experimental Design:

The photophysical properties of the iridium complex, such as its excited-state lifetime and redox potentials, are critical for its photocatalytic activity. The electronic properties of the this compound ligand, influenced by the methyl group, can tune these properties. The synthesis of either homoleptic [Ir(2-Me-6-PhPy)₃] or heteroleptic [Ir(2-Me-6-PhPy)₂(ancillary ligand)] complexes allows for the fine-tuning of the catalyst for specific applications.

Detailed Experimental Protocol: Synthesis of a Homoleptic Iridium(III) Photocatalyst

This protocol describes the synthesis of fac-[Ir(2-Me-6-PhPy)₃].

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • This compound

  • Glycerol

  • Standard glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, combine IrCl₃·xH₂O (1 mmol) and this compound (3.5 mmol).

  • Solvent Addition: Add 10 mL of glycerol to the flask.

  • Reaction Execution: Heat the mixture to 200-220 °C under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by the appearance of a brightly luminescent product.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water to precipitate the crude product. Filter the solid and wash thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the facial isomer as a brightly colored solid.

Data Presentation: Photophysical Properties of Iridium(III) Complexes
ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)
fac-[Ir(ppy)₃]~375, 465~510~0.4
fac-[Ir(2-Me-6-PhPy)₃]~380, 470~515~0.35

Note: Data are representative and can vary with solvent and temperature.

Workflow: Photoredox Catalysis

Photoredox_Workflow cluster_oxidative Oxidative Cycle cluster_reductive Reductive Cycle Ground_State Ir(III) Ground State Light_Absorption Visible Light (hν) Excited_State *Ir(III) Excited State Light_Absorption->Excited_State SET_Oxidative Single Electron Transfer (Oxidative Quenching) Excited_State->SET_Oxidative SET_Reductive Single Electron Transfer (Reductive Quenching) Excited_State->SET_Reductive Ir(IV) Ir(IV) SET_Oxidative->Ir(IV) Ir(II) Ir(II) SET_Reductive->Ir(II) Substrate_Oxidation Substrate Oxidation Ir(IV)->Substrate_Oxidation Substrate_Reduction Substrate Reduction Ir(II)->Substrate_Reduction Substrate_Oxidation->Ground_State Product_Formation Product Formation Substrate_Reduction->Ground_State Product Product Product_Formation->Product caption General Workflow for Iridium Photoredox Catalysis

References

Application Notes & Protocols: Synthesis of 2-Methyl-6-phenylpyridine Based Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenylpyridine Scaffold in Agrochemistry

The 2-methyl-6-phenylpyridine structural motif is a cornerstone in the discovery of modern insecticides. Its inherent stability, coupled with the vast potential for functionalization at various positions on both the pyridine and phenyl rings, allows for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of compounds that are not only potent against a range of agricultural pests but also possess favorable toxicological and environmental profiles.

One of the most prominent examples of an insecticide built upon this scaffold is flonicamid . Flonicamid is a selective aphicide that acts as a feeding blocker, offering a unique mode of action that is highly effective against sucking insects, including those resistant to other classes of insecticides. Its discovery and subsequent commercialization underscore the significance of the this compound core in developing next-generation crop protection agents.

This document serves as a comprehensive guide for researchers and synthetic chemists, providing detailed protocols for the synthesis of the this compound core and its derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, offer step-by-step experimental procedures, and present data that informs rational insecticide design.

Synthetic Strategies: From Classical Condensations to Modern Cross-Couplings

The synthesis of asymmetrically substituted pyridines like this compound can be approached from several angles. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for functional groups in more complex derivatives.

Strategy 1: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic and highly reliable method for preparing substituted pyridines. It involves the reaction of a pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of a base. This method offers a convergent approach, building the pyridine ring from simpler fragments.

Mechanistic Rationale: The reaction proceeds via a Michael addition of the ylide, derived from the pyridinium salt, to the α,β-unsaturated ketone. This is followed by an intramolecular condensation and subsequent elimination to form the aromatic pyridine ring. The use of ammonium acetate provides the nitrogen atom for the final ring structure.

Workflow for Kröhnke Pyridine Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Pyridinium Salt (e.g., N-phenacylpyridinium bromide) P1 Michael Addition A->P1 B α,β-Unsaturated Carbonyl (e.g., Acetylacetone) B->P1 C Ammonium Acetate P2 Intramolecular Condensation C->P2 P1->P2 P3 Dehydration & Aromatization P2->P3 Z This compound P3->Z

Caption: Workflow of the Kröhnke pyridine synthesis.

Strategy 2: Suzuki Cross-Coupling

For a more modern and modular approach, the Suzuki cross-coupling reaction is an excellent choice. This method involves the palladium-catalyzed reaction between a boronic acid and a halide. To synthesize this compound, one could couple 2-chloro-6-methylpyridine with phenylboronic acid.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the pyridine halide. Transmetalation with the boronic acid derivative, followed by reductive elimination, yields the desired biaryl product and regenerates the catalyst. This method is highly valued for its functional group tolerance and generally high yields.

Workflow for Suzuki Cross-Coupling

G cluster_reactants Starting Materials cluster_process Catalytic Cycle cluster_product Product A 2-Chloro-6-methylpyridine P1 Oxidative Addition A->P1 B Phenylboronic Acid P2 Transmetalation B->P2 C Palladium Catalyst (e.g., Pd(PPh3)4) C->P1 D Base (e.g., K2CO3) D->P2 P1->P2 P3 Reductive Elimination P2->P3 P3->C Catalyst Regeneration Z This compound P3->Z

Caption: Workflow of Suzuki cross-coupling for pyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kröhnke Condensation

This protocol is adapted from established literature procedures for pyridine synthesis.

Materials:

  • Acetophenone (1.0 eq)

  • Iodine (1.1 eq)

  • Pyridine (solvent and reactant)

  • Acetylacetone (1.2 eq)

  • Ammonium acetate (10 eq)

  • Acetic acid (solvent)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of N-phenacylpyridinium iodide:

    • To a solution of acetophenone (1.0 eq) in pyridine, add iodine (1.1 eq) portion-wise at room temperature.

    • Stir the mixture at 90°C for 2 hours.

    • Cool the reaction to room temperature and add diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain N-phenacylpyridinium iodide.

  • Synthesis of this compound:

    • To a solution of N-phenacylpyridinium iodide (1.0 eq) in glacial acetic acid, add acetylacetone (1.2 eq) and ammonium acetate (10 eq).

    • Reflux the mixture for 4 hours.

    • Cool to room temperature and pour into ice water.

    • Basify the mixture with a concentrated NaOH solution until pH > 9.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Self-Validation:

  • The identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity should be assessed by HPLC or GC-MS. The expected mass for C₁₂H₁₁N is 169.09 g/mol .

Protocol 2: Synthesis of a Flonicamid Precursor via Suzuki Coupling

This protocol outlines the synthesis of a key intermediate for flonicamid, demonstrating the utility of the Suzuki coupling.

Materials:

  • 2-Chloro-6-methylpyridine (1.0 eq)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-chloro-6-methylpyridine (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 ratio).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 90°C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridine.

Self-Validation:

  • Confirmation of product structure via NMR and MS is crucial. The expected mass for C₁₃H₁₀F₃N is 237.08 g/mol .

  • Successful coupling is indicated by the disappearance of the starting halide in the reaction mixture.

Data Presentation: Structure-Activity Relationship Insights

The development of potent insecticides from the this compound scaffold is driven by systematic modifications to the core structure. The following table summarizes hypothetical, yet representative, data illustrating how substitutions on the phenyl ring can influence insecticidal activity against a model pest like the green peach aphid (Myzus persicae).

Compound IDR-Group (at para-position of phenyl ring)LC₅₀ (ppm)Comments
1 -H>100Parent scaffold shows minimal activity.
2 -Cl50.2Halogen substitution introduces moderate activity.
3 -CF₃15.8Strong electron-withdrawing group significantly boosts potency.
4 -CN12.5Cyano group, another electron-withdrawing group, further enhances activity.
5 -OCH₃>100Electron-donating group is detrimental to activity.

This data is illustrative and intended to demonstrate structure-activity trends.

The data clearly indicates that electron-withdrawing substituents at the para-position of the phenyl ring are critical for high insecticidal potency. This is a key insight for the rational design of new derivatives. The trifluoromethyl (-CF₃) group, present in many commercial agrochemicals, is particularly effective.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable platform for the discovery of novel insecticides. Both classical and modern synthetic methodologies provide robust and scalable access to a wide array of derivatives. The Suzuki cross-coupling, in particular, offers the modularity required for rapid library synthesis and exploration of structure-activity relationships. Future research will likely focus on further functionalization of the pyridine ring and the exploration of novel substituents on the phenyl moiety to enhance potency, broaden the spectrum of activity, and improve environmental safety profiles.

Application Notes and Protocols for C-H Bond Activation Utilizing 2-Methyl-6-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyridine-Directed C-H Activation

The functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has emerged as a transformative strategy in modern organic synthesis. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of starting materials.[1][2][3] Within this field, the use of directing groups to achieve high levels of regioselectivity has been paramount. The pyridine moiety, a common structural motif in pharmaceuticals and agrochemicals, serves as a powerful and reliable directing group for transition-metal-catalyzed C-H activation.[1][4][5]

This guide focuses on the application of 2-methyl-6-phenylpyridine derivatives in C-H activation protocols. The nitrogen atom of the pyridine ring acts as an effective coordinating ligand for various transition metals, positioning the catalyst in close proximity to the ortho C-H bonds of the phenyl ring, thereby facilitating their selective functionalization.[1][2][3] This chelation-assisted strategy leads to the formation of a thermodynamically favored metallacycle intermediate, which is a cornerstone of this methodology.[1] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a representative transformation, and discuss key considerations for researchers employing this powerful synthetic tool.

Core Principles and Mechanistic Insights

The efficacy of 2-phenylpyridine and its derivatives as substrates in C-H activation is rooted in the formation of a stable five-membered cyclometalated intermediate. The general mechanism, particularly for palladium-catalyzed reactions, is widely accepted to proceed through a concerted metalation-deprotonation (CMD) pathway.

The key steps are:

  • Coordination: The pyridine nitrogen coordinates to the metal center (e.g., Pd(II)).

  • C-H Cleavage (CMD): An ancillary ligand, often an acetate, assists in the deprotonation of the ortho-C-H bond of the phenyl ring, leading to the formation of a palladacycle. This is frequently the rate-determining step.

  • Oxidative Addition/Functionalization: The desired functional group is introduced, often through oxidative addition of a coupling partner to the metal center (e.g., forming a Pd(IV) species).

  • Reductive Elimination: The newly formed C-C or C-heteroatom bond is created through reductive elimination, releasing the functionalized product and regenerating the active catalyst.

The presence of the methyl group at the 2-position of the pyridine ring in this compound does not fundamentally alter this mechanism. However, it can introduce steric effects that may influence the rate of reaction and the choice of optimal conditions.

C_H_Activation_Mechanism cluster_catalyst Catalytic Cycle Start This compound + Pd(II) Catalyst Coordination Coordination of Pyridine Nitrogen Start->Coordination Step 1 CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Step 2 (Rate-Determining) Palladacycle Palladacycle Intermediate (5-membered ring) CMD->Palladacycle Forms stable intermediate Oxidative_Addition Oxidative Addition of Coupling Partner (e.g., Ar-X) Palladacycle->Oxidative_Addition Step 3 Pd_IV High-Valent Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Step 4 Reductive_Elimination->Start Regenerates Pd(II) Catalyst Product ortho-Functionalized Product Reductive_Elimination->Product caption General Mechanism of Pyridine-Directed C-H Activation.

Figure 1: General Mechanism of Pyridine-Directed C-H Activation.

Application Protocol: Palladium-Catalyzed ortho-Arylation of this compound

This protocol details a representative procedure for the ortho-arylation of this compound with an aryl halide. This transformation is a robust and widely applicable method for the synthesis of complex biaryl compounds.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl Halide (e.g., 4-iodotoluene)≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially AvailableCatalyst
Potassium Carbonate (K₂CO₃)≥99%Commercially AvailableBase
Pivalic Acid (PivOH)≥99%Commercially AvailableAdditive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent
Schlenk tube or equivalent reaction vessel--For inert atmosphere
Standard glassware for workup and purification--
Inert gas (Argon or Nitrogen)High Purity-

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble and dry Schlenk tube under vacuum/heat Inert Backfill with inert gas (Ar/N₂) Setup->Inert Reagents Add solids: This compound, Aryl Halide, Pd(OAc)₂, K₂CO₃, PivOH Inert->Reagents Solvent Add anhydrous DMF via syringe Reagents->Solvent Heating Heat reaction mixture (e.g., 100-120 °C) with stirring Solvent->Heating Monitoring Monitor reaction progress by TLC/GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quench Quench with water and extract with organic solvent (e.g., EtOAc) Cooling->Quench Wash Wash organic layer with brine Quench->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify caption Experimental Workflow for ortho-Arylation.

Figure 2: Experimental Workflow for ortho-Arylation.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the aryl halide (e.g., 4-iodotoluene, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), potassium carbonate (2.0 mmol, 2.0 equiv.), and pivalic acid (0.3 mmol, 0.3 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Trustworthiness and Self-Validation: Key Considerations

The success of this protocol relies on several critical factors that serve as internal validation checks:

  • Inert Atmosphere: The catalytic cycle involves organometallic species that can be sensitive to oxygen and moisture. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and reproducibility.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle. The use of anhydrous solvents and dried glassware is essential for optimal results.

  • Purity of Reagents: The purity of the catalyst, substrate, and reagents directly impacts the reaction efficiency and the formation of byproducts.

  • Regioselectivity: The inherent directing ability of the pyridine nitrogen should afford high ortho-selectivity. The observation of other isomers (meta or para) in significant quantities would indicate a deviation from the expected chelation-controlled pathway and may require re-optimization of conditions (e.g., temperature, additives).[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Presence of inhibitors (O₂, H₂O)Use fresh Pd(OAc)₂; Ensure rigorous inert and anhydrous conditions; Increase temperature in 10 °C increments.
Formation of Byproducts Homocoupling of the aryl halide; Decomposition of the catalystUse a slight excess of the this compound; Add a phosphine ligand to stabilize the catalyst (use with caution as it may inhibit the reaction).
Poor Regioselectivity Reaction temperature too high; Alternative reaction pathway competingLower the reaction temperature; Screen different solvents or bases.

Broader Applications and Future Outlook

The protocol described here for ortho-arylation serves as a foundational template. By modifying the coupling partner and catalyst system, the C-H bond of this compound can be functionalized to form a variety of other bonds, including:

  • C-C bonds: through alkylation[7], acylation[1], and alkenylation.

  • C-N bonds: through amination.

  • C-O bonds: through hydroxylation or alkoxylation.[5]

  • C-Halogen bonds: through halogenation.[1]

The continued development of more efficient and selective catalysts, including those based on more abundant and less expensive metals like iron and copper, promises to further expand the utility of pyridine-directed C-H activation in complex molecule synthesis.[8][9] This powerful strategy will undoubtedly continue to play a significant role in streamlining synthetic routes in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Analysis of 2-Methyl-6-phenylpyridine in Food Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-6-phenylpyridine in Food Safety

This compound is a substituted pyridine derivative that may be present in food products as a contaminant. Its origins can be diverse, potentially arising from environmental contamination, packaging materials, or as a byproduct of food processing. Given the toxicological concerns associated with pyridine and its derivatives, robust and sensitive analytical methods are imperative for the accurate detection and quantification of this compound in various food matrices to ensure consumer safety and regulatory compliance.[1]

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound in food products, tailored for researchers, scientists, and professionals in drug development and food safety. The methodologies outlined herein are grounded in established analytical principles and offer a starting point for the development and validation of methods for this specific analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₂H₁₁N[1]
Molecular Weight169.22 g/mol [1]
XLogP33.6[1]
Exact Mass169.089149355 Da[1]

These properties, particularly the moderate lipophilicity indicated by the XLogP3 value, suggest that this compound can be efficiently extracted from aqueous food matrices using organic solvents and is amenable to analysis by both gas and liquid chromatography.

Core Analytical Strategies: GC-MS and LC-MS/MS

The two most powerful and widely adopted techniques for the trace-level detection of organic contaminants in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the nature of the food matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is a suitable candidate for GC-MS analysis. Headspace GC-MS/MS can be particularly effective for minimizing matrix effects and enhancing sensitivity.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique that can accommodate a wider range of compounds, including those that are less volatile or thermally labile. LC-MS/MS often provides superior sensitivity and selectivity, making it the method of choice for detecting trace contaminants in complex food samples.[3][4]

Protocol 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)

This protocol is adapted from a validated method for the determination of pyridine in crustacean tissues and marine sediments and serves as an excellent starting point for the analysis of this compound in solid and semi-solid food matrices.[2] The headspace injection minimizes the introduction of non-volatile matrix components into the GC system, thereby reducing instrument contamination and improving method robustness.

Experimental Workflow: HS-GC-MS/MS

cluster_prep Sample Preparation cluster_analysis HS-GC-MS/MS Analysis cluster_data Data Processing s1 Homogenize Food Sample s2 Weigh 2g into Headspace Vial s1->s2 s3 Add Internal Standard (Pyridine-d5) s2->s3 s4 Add Extraction Solvent (e.g., DMSO) s3->s4 s5 Seal Vial s4->s5 a1 Incubate and Agitate Vial s5->a1 a2 Headspace Injection a1->a2 a3 GC Separation a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Quantification using Calibration Curve a4->d1 d2 Confirmation of Analyte Identity a4->d2

Caption: HS-GC-MS/MS workflow for this compound analysis.

Step-by-Step Protocol:
  • Sample Homogenization:

    • Homogenize the food sample to ensure a representative analytical portion. For solid samples, cryogenic milling is recommended to prevent the loss of volatile analytes.[5]

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

    • Spike the sample with an appropriate internal standard, such as Pyridine-d5, to compensate for matrix effects and variations in instrument response.

    • Add 2 mL of a high-boiling point solvent like dimethyl sulfoxide (DMSO) to facilitate the extraction and transfer of the analyte to the headspace.[2]

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-GC-MS/MS Instrumental Parameters:

ParameterRecommended SettingRationale
Headspace Autosampler
Incubation Temperature80 °CTo facilitate the partitioning of the analyte into the headspace.
Incubation Time15 minTo allow for equilibration between the sample and the headspace.
AgitationOnTo ensure efficient extraction and equilibration.
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °CTo ensure rapid volatilization of the analyte.
ColumnDB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm)A polar column is suitable for the separation of pyridine derivatives.[6]
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Program60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 minTo achieve good separation from other volatile compounds.
Tandem Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Ion Source Temperature230 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
MRM Transitions (Hypothetical) To be determined empirically by infusing a standard of this compound.
This compoundPrecursor ion (m/z 169) → Product ion 1 (e.g., m/z 154)For quantification.
Precursor ion (m/z 169) → Product ion 2 (e.g., m/z 77)For confirmation.
Pyridine-d5 (IS)Precursor ion (m/z 84) → Product ion (e.g., m/z 57)
  • Method Validation:

    • The method should be validated according to established guidelines (e.g., ICH, SANTE).[7][8]

    • Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).

Validation ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.99
LODSignal-to-noise ratio of 3:1
LOQSignal-to-noise ratio of 10:1
Recovery70-120%
Precision (RSD)≤ 20%

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS Sample Preparation

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by sensitive LC-MS/MS detection.[9][10] QuEChERS is particularly well-suited for a broad range of analytes in diverse food matrices. This approach is based on methods developed for other aromatic amines and pyridine derivatives in food.[4][11]

Experimental Workflow: QuEChERS and LC-MS/MS

cluster_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Homogenize Food Sample s2 Weigh 10g into Centrifuge Tube s1->s2 s3 Add Water (for dry samples) and Internal Standard s2->s3 s4 Add Acetonitrile s3->s4 s5 Add QuEChERS Extraction Salts s4->s5 s6 Shake and Centrifuge s5->s6 s7 Transfer Supernatant s6->s7 s8 Add Dispersive SPE Cleanup Salts s7->s8 s9 Shake and Centrifuge s8->s9 s10 Filter Supernatant s9->s10 a1 Inject into LC-MS/MS s10->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Quantification a3->d1 d2 Confirmation a3->d2

Caption: QuEChERS and LC-MS/MS workflow for this compound.

Step-by-Step Protocol:
  • Sample Homogenization:

    • As in the GC-MS protocol, homogenize the sample thoroughly. For dry samples like cereals, it may be necessary to add a specific amount of water to rehydrate the matrix before extraction.[5]

  • QuEChERS Extraction:

    • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample is dry) and an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Add 10 mL of acetonitrile.

    • Seal the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for buffered extraction). The choice of salts can be adjusted based on the specific food matrix.[9]

    • Shake vigorously for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup salts.

    • The composition of the d-SPE salts depends on the food matrix. A common mixture for general food types is 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). For fatty matrices, C18 sorbent can be added.

    • Shake for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with the initial mobile phase if necessary.

  • LC-MS/MS Instrumental Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase AWater with 0.1% formic acidAcidified mobile phase promotes ionization in positive ESI mode.
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5-10% B, ramp to 95% B over 8-10 minutes, hold and re-equilibrateTo elute the analyte with good peak shape.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °CFor reproducible retention times.
Injection Volume5-10 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositivePyridine nitrogen is readily protonated.
Capillary Voltage3-4 kV
Source Temperature150 °C
Desolvation Temperature500-600 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical) To be determined empirically.
This compound[M+H]⁺ 170.1 → Product ion 1For quantification.
[M+H]⁺ 170.1 → Product ion 2For confirmation.
Internal Standard[M+H]⁺ → Product ion
  • Method Validation:

    • Similar to the GC-MS/MS method, a full validation should be performed to ensure the reliability of the results for the intended food matrices.

Data Interpretation and Quality Control

  • Calibration: A matrix-matched calibration curve should be used to compensate for matrix effects, which can cause ion suppression or enhancement in the MS source.

  • Confirmation of Identity: The identity of this compound should be confirmed by comparing the retention time with that of a known standard and by ensuring that the ratio of the quantifier and qualifier MRM transitions is within a specified tolerance (e.g., ±30%) of the ratio observed for the standard.

  • Quality Control Samples: Include blank and spiked quality control samples in each analytical batch to monitor the performance of the method.

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound in a variety of food products. The choice between HS-GC-MS/MS and LC-MS/MS with QuEChERS will depend on the specific food matrix, the required sensitivity, and the available instrumentation. It is crucial to emphasize that these protocols are starting points, and method development and validation are essential to ensure accurate and reliable results for each specific application. Adherence to rigorous quality control measures will guarantee the defensibility of the generated data.

References

Application Notes & Protocols: Strategic Use of Pyridine Scaffolds in the Synthesis of Bioactive Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinone derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and cardiovascular properties.[1][2][3] This document provides a detailed guide for researchers on the synthesis of pyridazinone derivatives, with a specific focus on pathways originating from pyridine-based starting materials such as 2-Methyl-6-phenylpyridine. We will explore both the conceptual challenges of direct ring transformation and the more established, practical methodologies that yield the desired 6-phenylpyridazinone core. This guide offers detailed, field-proven protocols, mechanistic insights, and the rationale behind experimental design, intended for researchers in synthetic chemistry and drug development.

Introduction: The Pyridazinone Core and Synthetic Strategy

The 3(2H)-pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This arrangement provides a unique combination of hydrogen bonding capabilities, dipolar character, and structural rigidity, making it an ideal pharmacophore for interacting with diverse biological targets.[4] Consequently, pyridazinone derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), PDE4 inhibitors, and agents targeting various kinases.[5][6]

While numerous methods exist for constructing the pyridazinone ring, the most prevalent strategies involve the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid) with a hydrazine derivative.[7] This approach is robust, versatile, and generally high-yielding.

The use of a pre-existing aromatic ring like This compound as a starting material presents a more complex synthetic challenge. A direct conversion would require a sophisticated ring-opening and rearrangement sequence. This guide will first outline the conceptual basis for such a transformation before detailing a more pragmatic and widely adopted synthetic route that achieves the target molecular architecture.

Synthetic Pathways: From Pyridine to Pyridazinone

Conceptual Pathway: Direct Ring Transformation of this compound

The direct conversion of the stable aromatic pyridine ring into a pyridazinone is not a standard textbook transformation and poses significant synthetic hurdles. It would necessitate a ring-opening event to generate a linear precursor suitable for re-cyclization. A hypothetical pathway is outlined below to illustrate the chemical logic.

G A This compound B Oxidative Ring Cleavage (e.g., Ozonolysis, KMnO4) A->B Step 1 C Acyclic Dicarbonyl Intermediate B->C Step 2 D Cyclocondensation with Hydrazine (R-NHNH2) C->D Step 3 E Target Pyridazinone Derivative D->E Step 4 G cluster_0 Core Synthesis cluster_1 Downstream Application A γ-Keto Acid (e.g., 4-(4-aminophenyl)-4-oxobutanoic acid) C Cyclocondensation Reaction (Reflux in Ethanol) A->C B Methyl Hydrazine (CH3NHNH2) B->C D 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone C->D High Yield E Further Reactions (e.g., Oxidative Cyclization) D->E F Annelated Heterocycles (e.g., Selenadiazoles, Thiadiazoles) E->F

References

The Strategic Application of 2-Methyl-6-phenylpyridine in High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 2-Methyl-6-phenylpyridine in the field of Organic Light-Emitting Diodes (OLEDs). While primarily utilized as a critical synthetic intermediate, its structural attributes offer distinct advantages in the design of high-performance phosphorescent emitters. We will explore the scientific rationale behind its use, detailing its role as a cyclometalating ligand in iridium(III) complexes—a cornerstone of modern phosphorescent OLED (PhOLED) technology. This guide furnishes detailed, field-proven protocols for the synthesis of a representative phosphorescent emitter, its photophysical characterization, and the subsequent fabrication and analysis of a multilayered OLED device.

Introduction: The Significance of Phenylpyridine Ligands in PhOLEDs

The internal quantum efficiency (IQE) of OLEDs is fundamentally limited by spin statistics; under electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. While fluorescent OLEDs can only harvest singlet excitons, phosphorescent OLEDs (PhOLEDs) utilize heavy metal complexes to facilitate intersystem crossing, allowing for the radiative decay of triplet excitons and theoretically achieving 100% IQE.[1]

At the heart of many state-of-the-art green and red PhOLEDs are cyclometalated iridium(III) complexes.[2] The ligands in these complexes are paramount as they dictate the photophysical properties, including emission color, quantum yield, and operational stability. 2-Phenylpyridine (ppy) is the archetypal C^N cyclometalating ligand, forming robust, highly phosphorescent complexes like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).[1]

This compound serves as a valuable derivative of this core structure. The introduction of the methyl group at the 6-position of the pyridine ring provides a strategic tool for molecular engineering. This substitution can sterically influence the ligand packing in the solid state, potentially restricting molecular rotation and reducing non-radiative decay pathways, which can lead to enhanced photoluminescence quantum yields (PLQY) in thin films.[3] Furthermore, its electronic properties can subtly tune the HOMO/LUMO energy levels of the resulting complex, impacting charge injection and transport balance within the final OLED device.[4] This guide focuses on leveraging this compound as a precursor for a high-efficiency phosphorescent emitter.

Core Properties of this compound

This compound is a heterocyclic compound recognized as a key building block for advanced OLED materials.[4] Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₁N[5]
Molecular Weight 169.22 g/mol [5]
CAS Number 46181-30-0[5]
Appearance Liquid[4]
Purity (Typical) >97%[4]

The primary value of this compound lies not in its direct use as an emissive or charge-transporting material, but in its role as a ligand that imparts specific, desirable characteristics to the final organometallic emitter complex.

Experimental Protocols

This section details the complete workflow, from the synthesis of a phosphorescent emitter using this compound to the fabrication and testing of a functional OLED device.

Protocol 3.1: Synthesis of a Representative Emitter: fac-Tris(this compound)iridium(III) [Ir(mppy)₃]

This protocol describes a two-step synthesis for a homoleptic iridium complex, a common methodology for creating phosphorescent emitters.[6] The process involves first creating a chloride-bridged dimer, which is then reacted with additional ligand to form the final tris-cyclometalated complex.

Causality: The two-step approach is favored for its high yield and purity. The intermediate dimer, [(mppy)₂Ir(μ-Cl)]₂, is more reactive than the IrCl₃ precursor, allowing the final ligation step to proceed under milder conditions, preventing degradation of the ligands.

Workflow for Emitter Synthesis

G cluster_0 Step 1: Dimer Synthesis cluster_1 Step 2: Final Complex Synthesis start Reactants: - Iridium(III) Chloride Hydrate - this compound - 2-ethoxyethanol/water mixture reflux1 Reflux under Inert Atmosphere (e.g., N₂ or Ar) ~24 hours, ~120°C start->reflux1 cool_filter Cool to Room Temperature reflux1->cool_filter precipitate Precipitate Forms (Yellow-Orange Solid) cool_filter->precipitate wash_dry Filter, Wash with Methanol & Ether, Dry under Vacuum precipitate->wash_dry dimer Product: Chloride-bridged Dimer [(mppy)₂Ir(μ-Cl)]₂ wash_dry->dimer start2 Reactants: - [(mppy)₂Ir(μ-Cl)]₂ Dimer - this compound - Silver Triflate (AgOTf) - Solvent (e.g., 2-ethoxyethanol) dimer->start2 Use as reactant reflux2 Reflux under Inert Atmosphere ~24-48 hours, ~130°C start2->reflux2 cool_filter2 Cool, Filter to Remove AgCl reflux2->cool_filter2 purify Purification: Column Chromatography (Silica gel, DCM/Hexane) cool_filter2->purify recrystallize Recrystallization (e.g., from DCM/Methanol) purify->recrystallize final_product Final Product: fac-Tris(this compound)iridium(III) [Ir(mppy)₃] recrystallize->final_product

Caption: Workflow for the synthesis of the Ir(mppy)₃ emitter.

Step-by-Step Methodology:

Part A: Synthesis of Dichloro-bridged Dimer [(mppy)₂Ir(μ-Cl)]₂

  • Combine Iridium(III) chloride hydrate (1.0 eq), this compound (2.5 eq), and a 3:1 mixture of 2-ethoxyethanol and deionized water in a round-bottom flask.

  • De-gas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • Heat the reaction mixture to reflux (approx. 120 °C) under an inert atmosphere for 24 hours. A yellow-orange precipitate should form.

  • Cool the mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid sequentially with methanol and diethyl ether to remove unreacted starting materials and solvent residues.

  • Dry the resulting yellow-orange powder under vacuum to yield the dimer, [(mppy)₂Ir(μ-Cl)]₂. This product is typically used in the next step without further purification.

Part B: Synthesis of fac-Tris(this compound)iridium(III)

  • In a separate flask, combine the iridium dimer [(mppy)₂Ir(μ-Cl)]₂ (1.0 eq), this compound (3.0 eq), and silver triflate (AgOTf, 2.5 eq) in 2-ethoxyethanol. Rationale: Silver triflate acts as a halide scavenger, abstracting the chloride ions to facilitate the coordination of the third ligand.

  • De-gas the mixture and reflux under an inert atmosphere for 24-48 hours.

  • Cool the reaction to room temperature. A white precipitate of silver chloride (AgCl) will be present.

  • Filter the mixture through a pad of Celite to remove the AgCl precipitate, and wash the pad with dichloromethane (DCM).

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent.

  • Collect the bright yellow-green fluorescent fractions and remove the solvent.

  • Further purify the product by recrystallization from a solvent system like DCM/methanol to obtain the final product, [Ir(mppy)₃], as a bright yellow-green crystalline solid.

Self-Validation: The purity and identity of the final complex must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, before proceeding to device fabrication.

Protocol 3.2: Photophysical Characterization

Understanding the energy levels of the synthesized emitter is crucial for designing an efficient device architecture.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare a dilute solution (~10⁻⁵ M) of [Ir(mppy)₃] in a degassed solvent like dichloromethane or toluene.

    • Measure the UV-Vis absorption spectrum to identify the metal-to-ligand charge transfer (MLCT) bands.

    • Measure the PL spectrum by exciting at a wavelength corresponding to the MLCT absorption. The emission peak will determine the color of the OLED.

    • Measure the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., Ir(ppy)₃ in degassed toluene, Φ = 1.0).

  • Triplet Energy (E_T) Determination:

    • Measure the phosphorescence spectrum of [Ir(mppy)₃] in a frozen solvent matrix (e.g., 2-MeTHF) at 77 K (liquid nitrogen temperature).

    • The highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum provides a good approximation of the triplet energy. Rationale: The host material in an OLED must have a higher triplet energy than the dopant emitter to ensure efficient energy transfer and prevent back-transfer.[7]

  • Electrochemical Characterization (Cyclic Voltammetry):

    • Perform cyclic voltammetry on a solution of [Ir(mppy)₃] with a supporting electrolyte (e.g., 0.1 M TBAPF₆ in DCM).

    • From the onset of the oxidation and reduction potentials, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.[8]

ParameterTypical Expected Values for Phenylpyridine-based Ir(III) Emitters
Emission Peak (λ_em) ~510 - 540 nm (Green)
PLQY (solution) > 0.60
Triplet Energy (E_T) ~2.4 - 2.6 eV
HOMO Level ~ -5.1 to -5.5 eV
LUMO Level ~ -2.2 to -2.6 eV

Note: These are representative values; actual results for [Ir(mppy)₃] must be determined experimentally.

Protocol 3.3: OLED Device Fabrication and Testing

This protocol outlines the fabrication of a phosphorescent OLED using the synthesized [Ir(mppy)₃] as the emissive dopant via thermal evaporation.

Rationale for Device Structure: The multilayer structure is designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons) within the emissive layer (EML), maximizing the creation of excitons on the dopant molecules.[9]

Diagram of a Standard PhOLED Device Architecture

Caption: Typical multilayer OLED structure and corresponding energy levels.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10-15 minutes to increase the ITO work function and remove organic residues.

  • Thin Film Deposition (High Vacuum Thermal Evaporation < 10⁻⁶ Torr):

    • Transfer the cleaned substrates to a vacuum deposition chamber.

    • Deposit the layers sequentially without breaking vacuum. A typical device stack would be:

      • Hole Injection Layer (HIL): 10 nm of HAT-CN

      • Hole Transport Layer (HTL): 40 nm of TAPC or NPB

      • Emissive Layer (EML): 30 nm of a host material (e.g., TCTA or CBP) co-deposited with the [Ir(mppy)₃] emitter. The doping concentration is critical and should be optimized, typically starting at 6-10 wt%.

      • Electron Transport Layer (ETL): 40 nm of TPBi or B3PYMPM

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)

      • Cathode: 100 nm of Aluminum (Al)

  • Encapsulation:

    • Immediately after deposition, encapsulate the devices in a nitrogen-filled glovebox using UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • Device Characterization:

    • Using a source measure unit and a calibrated spectrometer, measure the device performance characteristics.

    • Current Density-Voltage-Luminance (J-V-L): Determine the turn-on voltage and driving voltage.

    • External Quantum Efficiency (EQE): Calculate the ratio of photons emitted to electrons injected. This is a key metric for device efficiency.

    • CIE Coordinates: Determine the emission color from the electroluminescence spectrum.

    • Operational Lifetime (LT₅₀): Measure the time it takes for the device's initial luminance to decrease by 50% at a constant current.

Expected Results and Troubleshooting

A well-optimized OLED using an [Ir(mppy)₃]-type emitter should exhibit bright green electroluminescence.

  • High Turn-on Voltage: May indicate poor charge injection. Check the integrity of the HIL/EIL layers or mismatched energy levels between adjacent layers.

  • Low Efficiency (EQE): Can result from several factors:

    • Unbalanced Charge Transport: The flux of holes and electrons reaching the EML is not equal. Adjust the thickness of HTL or ETL.

    • Poor Host-Dopant Energy Transfer: Ensure the host triplet energy is at least 0.2 eV higher than the dopant's.

    • Concentration Quenching: The dopant concentration is too high, leading to non-radiative recombination. Fabricate devices with varying doping percentages (e.g., 3%, 6%, 9%, 12%).[3]

  • Color Instability with Voltage: May suggest that recombination is occurring in transport layers instead of the EML. Verify the blocking capabilities of the transport layers.

Conclusion

This compound is a strategically important building block for developing advanced phosphorescent emitters for OLED applications. Its primary role is not as a standalone material within the device stack, but as a cyclometalating ligand that allows for the fine-tuning of the photophysical and electronic properties of iridium(III) complexes. The methyl group can be leveraged to improve solid-state luminescence efficiency and device stability. The protocols provided herein offer a robust framework for the synthesis, characterization, and implementation of emitters derived from this compound, enabling researchers to explore next-generation materials for high-performance displays and solid-state lighting.

References

Application Notes and Protocols for the Functionalization of 2-Methyl-6-phenylpyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-6-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis. Its unique electronic and steric properties make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of modern synthetic strategies for the selective functionalization of the this compound ring system. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights and detailed, step-by-step protocols for three primary functionalization strategies: Transition Metal-Catalyzed C-H Activation of the phenyl ring, Borylation at the ortho-position of the phenyl group, and Deprotonation-Functionalization of the 2-methyl substituent. This document is intended to serve as a practical and authoritative resource for researchers seeking to leverage this versatile heterocyclic core in their synthetic endeavors.

Introduction: The Strategic Importance of the this compound Core

The 2-phenylpyridine moiety is a cornerstone in the design of functional molecules, largely due to the directing ability of the pyridine nitrogen. This nitrogen atom effectively chelates to transition metals, enabling highly regioselective C-H activation at the ortho-position of the phenyl ring.[1][2] The introduction of a methyl group at the 2-position of the pyridine ring, creating the this compound scaffold, adds another layer of synthetic versatility. This methyl group is not merely a passive substituent; its protons are acidified by the adjacent electron-withdrawing pyridine ring, rendering it susceptible to deprotonation and subsequent electrophilic trapping.[3]

This guide will systematically explore the primary avenues for functionalizing this scaffold, focusing on the distinct reactivity of the phenyl ring, the pyridine ring, and the methyl group.

Strategy 1: Ortho-Arylation of the Phenyl Ring via Directed C-H Activation

Transition metal-catalyzed C-H activation is arguably the most powerful tool for functionalizing the 2-phenylpyridine core. The pyridine nitrogen acts as an endogenous directing group, forming a stable cyclometalated intermediate that facilitates the selective cleavage of the C-H bond at the ortho-position of the phenyl ring.[4][5] Ruthenium, rhodium, and palladium are common catalysts for these transformations.[1][5][6]

The general mechanism involves the coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation step to form a five-membered metallacycle. This intermediate then participates in a catalytic cycle, often involving oxidative addition, migratory insertion, or reductive elimination, to forge a new bond at the activated position.

Visualizing the C-H Arylation Workflow

C_H_Activation_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle start This compound + Aryl Halide + Catalyst (e.g., RuCl3) + Base (e.g., Cs2CO3) catalyst Active Ru(II) Catalyst start->catalyst Initiation coordination Coordination of Pyridine Nitrogen catalyst->coordination Step 1 metallacycle Cyclometalation (C-H Activation) coordination->metallacycle Step 2 oxidative_add Oxidative Addition of Aryl Halide metallacycle->oxidative_add Step 3 reductive_elim Reductive Elimination oxidative_add->reductive_elim Step 4 reductive_elim->catalyst Catalyst Regeneration product Ortho-Arylated Product reductive_elim->product

Caption: General workflow for Ru-catalyzed C-H arylation.

Protocol 2.1: Ruthenium-Catalyzed Direct Arylation with Aryl Chlorides

This protocol is adapted from methodologies demonstrating the utility of ruthenium catalysts for the direct arylation of 2-phenylpyridines in environmentally benign solvents.[5][7]

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • [RuCl₂(p-cymene)]₂

  • Potassium pivalate (KPivO)

  • Cesium carbonate (Cs₂CO₃)

  • Water (degassed)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add this compound (0.5 mmol, 1.0 equiv).

  • Add the aryl chloride (1.0 mmol, 2.0 equiv), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%), KPivO (0.1 mmol, 20 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 2.0 mL of degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-6-(2'-arylphenyl)pyridine.

Expert Insights:

  • Catalyst Choice: While various ruthenium precursors are effective, [RuCl₂(p-cymene)]₂ is a common and commercially available choice.

  • Additive Role: The carboxylate additive (KPivO) is crucial. It is believed to participate in the C-H activation step via a concerted metalation-deprotonation mechanism, making the process more efficient.[5]

  • Solvent: The use of water as a solvent is a significant advancement for green chemistry, though some substrates may require co-solvents for solubility.[5]

Strategy 2: Ortho-Borylation of the Phenyl Ring

The introduction of a boronate ester group onto the phenyl ring is a highly valuable transformation, as the C-B bond serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), oxidation, or amination. Pyridine-directed C-H borylation can be achieved using various transition metal catalysts, with iron and palladium being cost-effective and efficient options.[8][9]

Protocol 3.1: Iron-Catalyzed Ortho-Selective C-H Borylation

This protocol is based on an iron-catalyzed methodology that offers a more sustainable alternative to palladium-based systems.[8]

Materials:

  • This compound

  • 9-Borabicyclononane dimer [(9-BBN)₂]

  • Iron(III) bromide (FeBr₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk flask

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an argon atmosphere.

  • To the flask, add this compound (1.0 mmol, 1.0 equiv) and FeBr₃ (0.1 mmol, 10 mol%).

  • Add 5.0 mL of anhydrous DCE.

  • In a separate flask, dissolve (9-BBN)₂ (1.2 mmol, 1.2 equiv) in 5.0 mL of anhydrous DCE.

  • Slowly add the (9-BBN)₂ solution to the reaction flask at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of 5 mL of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-methyl-6-(2'-(9-BBN)-phenyl)pyridine product. The product often exhibits an intramolecular B-N Lewis acid-base interaction.[8]

Expert Insights:

  • Boron Source: (9-BBN)₂ is an effective borylating agent for this transformation. Other boron sources like bis(pinacolato)diboron (B₂pin₂) are more commonly used in iridium or palladium-catalyzed systems.[9][10]

  • Mechanism: The precise mechanism of the iron-catalyzed reaction is still under investigation but is thought to involve an iron-aryl intermediate, offering a distinct pathway from the well-studied palladium-catalyzed cycles.[8]

  • Product Handling: The resulting aryl-B-9-BBN product is stable but can be readily used in subsequent reactions. For Suzuki coupling, it can often be used directly without isolation of the boronic acid.

Quantitative Data Comparison for Borylation Methods
Catalyst SystemBoron SourceTemp (°C)Typical Yield (%)Key AdvantageReference
FeBr₃(9-BBN)₂8070-90Low cost, sustainable[8]
Pd(OAc)₂B₂pin₂RT - 10065-85Well-established, broad scope[9]
[Ir(cod)OMe]₂/dtbpyB₂pin₂8075-95High efficiency, steric control[10]

Strategy 3: Functionalization of the 2-Methyl Group via Lithiation

The methyl group at the 2-position is activated for deprotonation due to the inductive effect of the pyridine ring. This allows for side-chain metallation using strong bases like organolithium reagents, followed by quenching with an electrophile.[3] This strategy provides a direct route to elaborate the side chain, which is complementary to the ring functionalization methods described above.

Visualizing the Methyl Group Functionalization Workflow

Lithiation_Workflow cluster_deprotonation Step 1: Deprotonation cluster_quench Step 2: Electrophilic Quench start This compound + Strong Base (e.g., n-BuLi) intermediate Lithium Intermediate (Benzylic Anion) start->intermediate Inert Solvent (THF) Low Temperature (-78 °C) electrophile Add Electrophile (e.g., CH3I, PhCHO) intermediate->electrophile product Side-Chain Functionalized Product electrophile->product

Caption: Workflow for side-chain functionalization via lithiation.

Protocol 4.1: Side-Chain Alkylation of this compound

This protocol is a generalized procedure based on the established reactivity of 2-methylpyridines with organolithium reagents.[3][11]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane or benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe. The solution may develop a deep red or orange color, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol, 1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours or overnight.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkyl-6-phenylpyridine derivative.

Expert Insights:

  • Base and Temperature Control: The use of a strong, non-nucleophilic base at low temperature is critical. While n-BuLi is effective, hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be used to minimize competitive nucleophilic addition to the pyridine ring, which can be a side reaction.[11]

  • Electrophile Choice: This method is compatible with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and silyl chlorides, providing access to a diverse array of derivatives.

  • Competition: It is important to note that directed ortho-lithiation of the phenyl ring can be a competing pathway, although side-chain deprotonation is generally favored for activated methyl groups like this one. The choice of base and reaction conditions can influence this selectivity.

Conclusion

The this compound scaffold offers multiple, distinct sites for chemical modification. By selecting the appropriate catalytic system or reaction conditions, researchers can achieve selective functionalization at the ortho-position of the phenyl ring, the activated 2-methyl group, or even the pyridine ring itself. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel and complex molecules for applications ranging from pharmaceutical discovery to the development of advanced materials. The continued development of C-H activation and other modern synthetic methods will undoubtedly expand the synthetic toolbox for this valuable heterocyclic core even further.

References

Application Notes & Protocols: A Guide to the Synthesis of 2-Methyl-6-phenylpyridine-based Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation of 2-Methyl-6-phenylpyridine-based hydrazones. Hydrazones derived from pyridine scaffolds are of significant interest due to their wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2][3] This guide details the underlying chemical principles, a step-by-step synthesis protocol, characterization methods, and potential applications of this important class of compounds. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Pyridine-Based Hydrazones

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules, prized for its role in medicinal chemistry.[3] When combined with the versatile hydrazone moiety (–C=N-NH–), the resulting structures exhibit a remarkable range of pharmacological activities.[4] Hydrazones are known for their coordination properties and their ability to participate in hydrogen bonding, which can be crucial for binding to biological targets.[5] The this compound core provides a rigid and tunable platform. The phenyl group can be substituted to modulate lipophilicity and electronic properties, while the methyl group offers a site for further functionalization if needed.

The synthesis of these compounds is typically robust and high-yielding, making them attractive for library synthesis in drug discovery campaigns. Their reported biological activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscoring their potential as therapeutic agents.[6][7][8] This guide will focus on a reliable method for synthesizing these promising molecules.

Synthesis Strategy and Mechanism

The formation of a hydrazone is a classic condensation reaction between a hydrazine or hydrazide derivative and a carbonyl compound (an aldehyde or ketone).[9] The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).

The overall strategy involves two main stages:

  • Preparation of the Hydrazide Intermediate: Starting from a suitable 2-methyl-6-phenylnicotinic acid derivative, a hydrazide is formed. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine hydrate.

  • Formation of the Hydrazone: The synthesized hydrazide is then condensed with a selected aromatic aldehyde. This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

The general reaction scheme is illustrated below.

G cluster_0 Stage 1: Hydrazide Synthesis cluster_1 Stage 2: Hydrazone Formation ester 2-Methyl-6-phenylnicotinate hydrazide 2-Methyl-6-phenyl- nicotinohydrazide ester->hydrazide Reflux in Ethanol hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazide_ref 2-Methyl-6-phenyl- nicotinohydrazide hydrazide->hydrazide_ref aldehyde Aromatic Aldehyde (Ar-CHO) hydrazone Final this compound- based Hydrazone hydrazide_ref->hydrazone Ethanol, Cat. Acid Reflux

Caption: General two-stage synthesis pathway for this compound-based hydrazones.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of a representative compound, (E)-N'-(4-chlorobenzylidene)-2-methyl-6-phenylnicotinohydrazide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-methyl-6-phenylnicotinateSynthesis GradeMajor suppliersStarting material for the hydrazide
Hydrazine hydrate (~64-65% N₂H₄)Reagent GradeMajor suppliersCaution: Toxic and corrosive
4-ChlorobenzaldehydeReagent Grade, ≥98%Major suppliers
Ethanol (Absolute)ACS GradeMajor suppliersUsed as solvent
Glacial Acetic AcidACS GradeMajor suppliersUsed as a catalyst
Diethyl EtherACS GradeMajor suppliersFor washing the product
Round-bottom flasks (50 mL, 100 mL)--
Reflux condenser--
Magnetic stirrer and stir bars--
Buchner funnel and filter paper--
Thin Layer Chromatography (TLC) plates (Silica)--For reaction monitoring
Synthesis Workflow

The following diagram outlines the key steps in the experimental process.

Caption: Experimental workflow for the synthesis and purification of a target hydrazone.

Step-by-Step Procedure

Part A: Synthesis of 2-Methyl-6-phenylnicotinohydrazide (Intermediate)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methyl-6-phenylnicotinate (e.g., 5.0 g, 1 equivalent) in absolute ethanol (40 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (2.5 equivalents) dropwise at room temperature.

    • Causality Note: An excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system) by observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water and then cold diethyl ether to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the isolated solid under vacuum to yield 2-methyl-6-phenylnicotinohydrazide. This intermediate is typically of sufficient purity for the next step without further purification.

Part B: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-methyl-6-phenylnicotinohydrazide (Final Product)

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the 2-methyl-6-phenylnicotinohydrazide (e.g., 1.0 g, 1 equivalent) synthesized in Part A in absolute ethanol (20 mL).

  • Addition of Aldehyde: Add 4-chlorobenzaldehyde (1.05 equivalents) to the suspension.

    • Causality Note: A slight excess of the aldehyde ensures that all the hydrazide is consumed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde, which increases its electrophilicity and accelerates the rate of nucleophilic attack by the hydrazide.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring. The formation of the product is usually indicated by the formation of a precipitate as the reaction progresses.

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted aldehyde and catalyst. The product is often pure enough after this step. If further purification is needed, recrystallization from ethanol can be performed.

  • Drying: Dry the final white crystalline product in a vacuum oven at 50-60 °C.

Characterization of Synthesized Hydrazones

To confirm the identity and purity of the synthesized this compound-based hydrazones, a combination of spectroscopic techniques is employed. The data below are representative for this class of compounds.[7][10]

TechniqueCharacteristic Data / Observations
¹H NMR - N-H proton: A characteristic singlet in the downfield region, typically δ 11.0-12.0 ppm. - CH=N proton: A singlet observed around δ 8.0-8.6 ppm. - Aromatic protons: Multiple signals in the δ 7.0-8.7 ppm range corresponding to the pyridine and phenyl rings. - Methyl protons: A singlet around δ 2.5-2.7 ppm.[10]
¹³C NMR - C=O (Amide): Signal around δ 160-165 ppm. - C=N (Imine): Signal around δ 145-150 ppm. - Aromatic carbons: Multiple signals between δ 115-160 ppm. - Methyl carbon: Signal around δ 20-25 ppm.[4]
FT-IR (cm⁻¹) - N-H stretch: A sharp band around 3200-3300 cm⁻¹. - C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. - C=N stretch: A band around 1590-1620 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone, confirming its successful formation.

Applications and Future Perspectives

This compound-based hydrazones are versatile compounds with significant potential in drug discovery. Their planar structure and ability to act as ligands for metal ions make them interesting candidates for developing novel therapeutics.[5] Published research has highlighted their promising activity in several areas:

  • Anticancer Agents: Many pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis or arresting the cell cycle.[2][3][6]

  • Antimicrobial Agents: The hydrazone moiety is a well-known pharmacophore in antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal strains.[1][11][12]

  • Anti-inflammatory Activity: Some pyridine-hydrazone derivatives have been reported to possess anti-inflammatory properties.[8]

Future work in this area could involve the synthesis of a diverse library of these hydrazones by varying the substituents on the aromatic aldehyde. This would allow for the exploration of structure-activity relationships (SAR) to optimize their biological potency and selectivity for specific targets. Furthermore, the development of metal complexes with these hydrazones as ligands could open up new avenues for therapeutic applications.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for 2-Methyl-6-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading optimization in cross-coupling reactions. By understanding the underlying principles and common pitfalls, you can enhance reaction efficiency, improve yield, and ensure the reproducibility of your results.

Introduction: The Challenge of Precise Catalysis

This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on the precise amount of catalyst used.[1] Optimizing the catalyst loading is a critical balancing act: too little catalyst can lead to sluggish or incomplete reactions, while too much increases costs, complicates purification due to residual metal contamination, and can promote unwanted side reactions.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you master this crucial aspect of your synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the rationale behind them, empowering you to make informed decisions in the lab.

Question 1: My reaction yield is low, and the conversion of my starting materials is incomplete. Should I simply increase the catalyst loading?

Answer: While insufficient catalyst is a common cause of low conversion, simply increasing the loading is not always the optimal solution and should be approached systematically.[4]

  • Causality: The catalytic cycle in a Suzuki-Miyaura reaction involves several steps: oxidative addition, transmetalation, and reductive elimination.[5] A low catalyst concentration can make the overall cycle slow, leading to incomplete conversion within a practical timeframe. However, other factors could be at play.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a well-defined, air-stable precatalyst can provide more consistent results than generating the active catalyst in situ.[4]

    • Check Reagent Purity: Impurities in your starting materials, solvents, or base can inhibit or poison the catalyst. Ensure all reagents are of high purity and that solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[4]

    • Evaluate Other Parameters: Before increasing catalyst loading, consider if other parameters like temperature, base, or solvent are optimal. For instance, a stronger base might be needed to facilitate the transmetalation step, or a different solvent could improve the solubility of your reagents.[6]

    • Systematic Increase: If other factors are ruled out, incrementally increase the catalyst loading. A screening experiment (see Experimental Protocols section) is the most effective way to determine the optimal loading for your specific substrates. Start with a range from 0.5 mol% to 5 mol%.[4]

Question 2: I'm observing a significant amount of homocoupling byproducts (e.g., biphenyl from phenylboronic acid). How can catalyst loading affect this, and what can I do to minimize it?

Answer: Homocoupling is a common side reaction in Suzuki couplings, and it can be influenced by catalyst concentration.[7]

  • Causality: Homocoupling of boronic acids can occur through several pathways, some of which are promoted by high local concentrations of the palladium catalyst or by oxidative conditions. High catalyst loading can sometimes exacerbate these side reactions.[3]

  • Troubleshooting Steps:

    • Optimize Catalyst-to-Ligand Ratio: The nature of the ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can stabilize the palladium center and favor the desired cross-coupling pathway over side reactions.[8] Ensure you are using an appropriate ligand and consider optimizing the Pd:ligand ratio.

    • Lower the Catalyst Loading: Counterintuitively, reducing the catalyst loading can sometimes improve selectivity by slowing down the side reactions more than the desired reaction.[9] This is particularly true if the homocoupling is a result of catalyst aggregation or decomposition, which can be more prevalent at higher concentrations.[3]

    • Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the oxidation and subsequent homocoupling of boronic acids.

    • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration of this reagent, disfavoring its homocoupling.

Question 3: My reaction starts well but then stalls before reaching full conversion. Could this be a catalyst loading issue?

Answer: Yes, this phenomenon, often referred to as catalyst deactivation or decomposition, is frequently linked to the initial catalyst loading.

  • Causality: The active Pd(0) catalyst can have a limited lifetime under reaction conditions. It can be deactivated through oxidation or aggregation into inactive palladium black.[7] If the initial loading is too low, the catalyst may be fully consumed or deactivated before the reaction is complete.

  • Troubleshooting Steps:

    • Use a More Robust Catalyst System: Modern palladacycle precatalysts (like G3 or G4 precatalysts) are designed for greater stability and controlled release of the active Pd(0) species, leading to a longer catalyst lifetime.[4]

    • Increase Initial Loading: This is a scenario where a higher initial catalyst loading is a logical step to ensure enough active catalyst is present for the entire reaction duration.

    • Second Catalyst Addition: For particularly long or challenging reactions, a second charge of the catalyst mid-reaction can be beneficial to regenerate the catalytic activity.[4]

    • Modify Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes extend the catalyst's lifetime by slowing down decomposition pathways.

Question 4: I'm getting poor reproducibility between batches, even with the same catalyst loading. What could be the cause?

Answer: Poor reproducibility often points to subtle inconsistencies in the reaction setup, particularly in how the active catalyst is formed.

  • Causality: When generating the active Pd(0) catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), the efficiency of this activation step can be highly variable and sensitive to trace impurities, moisture, and oxygen.

  • Troubleshooting Steps:

    • Switch to a Precatalyst: The most effective way to ensure reproducibility is to use a well-defined, commercially available palladium precatalyst. These complexes are more stable and provide a more consistent concentration of the active catalyst from run to run.[4]

    • Standardize Reagent Quality: Ensure that the purity of starting materials, solvents, and bases is consistent across all batches. Use anhydrous solvents and freshly opened bases whenever possible.[4]

    • Implement a Strict Degassing Protocol: Standardize your procedure for removing oxygen from the reaction mixture. Techniques like sparging with an inert gas for a set amount of time or using several freeze-pump-thaw cycles are effective.

Frequently Asked Questions (FAQs)

What is a typical catalyst loading range for the synthesis of this compound via Suzuki coupling?

For many Suzuki-Miyaura reactions, a catalyst loading in the range of 0.5 to 2 mol% is a common starting point for optimization.[4] However, for challenging substrates, such as sterically hindered or electron-deficient pyridines, higher loadings (up to 5 mol% or more) may be necessary.[10] Conversely, for highly reactive substrates, loadings can sometimes be lowered to 0.1 mol% or even into the parts-per-million (ppm) range in highly optimized industrial processes.[11]

How do I select the right palladium source and ligand?

The choice is critical and depends on the specific substrates.

  • Palladium Source: For consistency, pre-formed palladium complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often used.[1] More advanced and often more active systems include palladacycle precatalysts combined with specialized ligands.[4]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with heteroaryl halides like 2-chloro-6-methylpyridine, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often highly effective.[1][8]

Besides catalyst loading, what are the most critical parameters to co-optimize?

The reaction parameters are often interdependent. When optimizing catalyst loading, you should also consider:

  • Base: The strength and type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are crucial for the transmetalation step.[6]

  • Solvent: A solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, is needed to dissolve both the organic and inorganic reagents.[6]

  • Temperature: Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and side reactions.

How does reducing catalyst loading impact downstream processing and product purity?

Reducing the catalyst loading has significant benefits for purification. Lower palladium usage directly translates to lower levels of residual palladium in your crude product.[2] This simplifies purification, often reducing the need for specialized and costly palladium scavengers. For pharmaceutical applications, minimizing heavy metal contamination is a regulatory requirement, making catalyst loading optimization essential.

Data Presentation & Visualization

Table 1: Example of a Catalyst Loading Optimization Screen

This table illustrates a typical screening experiment to find the optimal catalyst loading for the coupling of 2-chloro-6-methylpyridine with phenylboronic acid.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of this compound (%)
10.5126558
21.0129285
3 2.0 8 >99 94
43.08>9993
55.06>9991 (Increased byproducts observed)

Conditions: 2-chloro-6-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), XPhos Pd G2 catalyst, Dioxane/H₂O (4:1), 100 °C.

Diagrams

G cluster_0 Catalyst Loading Optimization Workflow start Define Substrates (e.g., 2-chloro-6-methylpyridine) screen Screen Catalyst Loadings (e.g., 0.5-5.0 mol%) start->screen Initial Run analyze Analyze Results (LC-MS, NMR for Yield & Purity) screen->analyze decision Optimal Loading Found? analyze->decision optimal Proceed with Optimized 2.0 mol% Loading decision->optimal Yes refine Refine Other Parameters (Temperature, Base, Solvent) decision->refine No refine->screen Re-screen

Caption: A typical workflow for optimizing catalyst loading.

G cluster_low Low Loading (e.g., <0.5 mol%) cluster_high High Loading (e.g., >3.0 mol%) Loading Catalyst Loading Low_Rate Slow Reaction Rate High_Cost Increased Cost Incomplete Incomplete Conversion Low_Rate->Incomplete Deactivation Risk of Catalyst Deactivation Low_Rate->Deactivation Optimal Optimal Loading (e.g., 1-2 mol%) Low_Rate->Optimal Increase Loading Side_Rxns More Side Reactions (e.g., Homocoupling) High_Cost->Side_Rxns High_Cost->Optimal Decrease Loading Purification Difficult Purification (High Residual Pd) Side_Rxns->Purification

Caption: The trade-offs associated with catalyst loading levels.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound

Materials:

  • 2-Chloro-6-methylpyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Ligand (if not using a precatalyst)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., 2.0 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, to achieve a substrate concentration of ~0.1 M).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: High-Throughput Screening for Catalyst Loading Optimization

This protocol is designed for parallel experimentation to efficiently identify the optimal catalyst loading.

  • Stock Solution Preparation: Prepare stock solutions of the starting material, boronic acid, and base in the chosen solvent to ensure accurate and rapid dispensing.

  • Array Setup: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate), dispense the stock solutions of the substrates and base.

  • Catalyst Dispensing: Prepare a stock solution of the palladium catalyst and dispense varying amounts into each vial to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mol%).

  • Reaction and Analysis: Seal the vials under an inert atmosphere, heat to the reaction temperature, and stir for a predetermined time. After cooling, take an aliquot from each vial, dilute, and analyze by a quantitative method like LC-MS with an internal standard to determine the conversion and yield for each catalyst loading.

  • Data Evaluation: Plot the yield versus catalyst loading to identify the point at which increasing the catalyst provides diminishing returns, thus revealing the optimal loading.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylpyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic compound. We will delve into the common synthetic routes, troubleshoot prevalent issues, and provide detailed, field-proven protocols to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and versatile method for synthesizing this compound and related substituted pyridines?

A1: The most widely employed method is the Kröhnke Pyridine Synthesis . This reaction is highly valued for its versatility and ability to construct highly functionalized pyridine rings under relatively mild conditions.[1][2] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4] For this compound specifically, the key precursors would be an acetophenone derivative (to form the phenyl group at C6) and an acetone derivative (to form the methyl group at C2).

Q2: Can you explain the mechanism of the Kröhnke synthesis?

A2: Certainly. The mechanism is a cascade of well-understood reactions. It begins with the formation of a pyridinium ylide from the deprotonation of an α-pyridinium methyl ketone salt. This ylide then acts as a nucleophile in a Michael 1,4-addition to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (provided by ammonium acetate) to form the final, stable pyridine ring.[1][3]

Kröhnke_Mechanism cluster_start Reactant Activation cluster_reaction Core Reaction Cascade Ylide Pyridinium Ylide (from α-pyridinium methyl ketone) MichaelAdduct Michael Adduct (1,5-Dicarbonyl Intermediate) Ylide->MichaelAdduct Michael Addition UnsatKetone α,β-Unsaturated Ketone UnsatKetone->MichaelAdduct Dihydropyridine Dihydropyridine Intermediate MichaelAdduct->Dihydropyridine Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Dehydration & Aromatization Base Base (e.g., Acetate) Base->Ylide Deprotonation Ammonia Ammonia (from NH4OAc) Ammonia->Dihydropyridine

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Q3: What are typical yields for the Kröhnke synthesis, and what factors are most influential?

A3: Yields for the Kröhnke synthesis are generally moderate to high, often ranging from 60% to over 90% under optimized conditions.[2] However, the final yield is highly dependent on several factors:

  • Substrate Reactivity: The electronic nature of substituents on both the ketone and the unsaturated carbonyl compound can significantly impact reactivity.

  • Reagent Purity: Impurities, especially moisture, can drastically lower yields.[5]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require optimization for each specific substrate pair.[2]

Q4: Are there alternative synthetic routes for this compound?

A4: Yes, other methods exist, though they may be less versatile or require more specialized equipment. One notable alternative is the vapor-phase synthesis, where acetophenone, acetone, formaldehyde, and ammonia are reacted over molecular sieve catalysts at high temperatures (e.g., 400 °C).[6][7] This method can be effective for industrial-scale production but is less common in a standard research laboratory setting. Another route involves the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylpyridine with phenylboronic acid.

Part 2: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: My reaction yield is very low, or I'm getting no product at all.

This is a common issue that can almost always be traced back to reagent quality or reaction conditions.

  • Possible Cause A: Impure or Wet Starting Materials

    • Expert Insight: The Kröhnke reaction is sensitive to moisture. The pyridinium salt must be completely dry, and the ammonium acetate should be of high purity.[5] The α,β-unsaturated carbonyl compound can be prone to polymerization upon storage, reducing its effective concentration.

    • Troubleshooting Protocol:

      • Verify Reagent Integrity: Before starting, check the purity of your starting materials using NMR or GC-MS.

      • Dry Reagents: Dry the α-pyridinium methyl ketone salt under high vacuum for several hours before use. Use freshly opened or properly stored ammonium acetate.

      • Purify if Necessary: If the α,β-unsaturated carbonyl compound shows signs of polymerization (e.g., viscosity change, presence of solid), consider purifying it by distillation or chromatography before the reaction.

  • Possible Cause B: Suboptimal Reaction Conditions

    • Expert Insight: Temperature and time are a delicate balance. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.[5] The choice of solvent is also critical; glacial acetic acid and methanol are most common, as they facilitate the necessary proton transfers.[2]

    • Troubleshooting Protocol:

      • Monitor Progress: Always monitor the reaction's progress by Thin Layer Chromatography (TLC). This is the most reliable way to determine the optimal reaction time and prevent over-heating.

      • Temperature Screen: If the yield is low, perform a temperature screen. Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, and 120°C) to find the optimal point for your specific substrates.[2]

      • Solvent Choice: Glacial acetic acid often provides excellent results as it acts as both a solvent and a mild acid catalyst.[2] If using methanol, ensure it is anhydrous.

Problem 2: My reaction produces a complex mixture with significant side products.

The formation of byproducts often points to competing reaction pathways.

  • Possible Cause: Self-Condensation of the α,β-Unsaturated Carbonyl

    • Expert Insight: At elevated temperatures, the α,β-unsaturated carbonyl compound can undergo self-condensation, competing with the desired Michael addition.[2] This is especially true for enals.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the pyridinium salt and the unsaturated carbonyl compound.

      • Optimize Temperature: A lower reaction temperature, even if it requires a longer reaction time, can significantly improve selectivity and minimize self-condensation.[5]

      • Order of Addition: Consider adding the more reactive α,β-unsaturated carbonyl compound slowly to the reaction mixture containing the pyridinium salt and ammonium acetate to maintain its low concentration and favor the desired reaction path.

Problem 3: I have difficulty purifying the final product.

Purification challenges, such as obtaining an oil instead of a solid, are common.

  • Possible Cause: Residual Impurities or Incorrect Workup

    • Expert Insight: this compound is a liquid at room temperature. Impurities can prevent crystallization if you are attempting to isolate a salt form, or they can co-elute during chromatography. A proper aqueous workup is essential to remove inorganic salts and polar starting materials.

    • Troubleshooting Protocol:

      • Aqueous Workup: After the reaction is complete and cooled, pour the mixture into ice water. Neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the Organic Layer: Wash the combined organic extracts sequentially with water and brine to remove residual salts and water-soluble impurities.

      • Purification Method:

        • Distillation: For larger scales, vacuum distillation is an effective method for purifying the liquid product. The boiling point is approximately 69°C at 0.06 mmHg.

        • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically effective.

Troubleshooting_Logic Start Low Yield Issue CheckReagents Check Reagent Purity & Dryness Start->CheckReagents Is it a reagent problem? CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions Is it a conditions problem? CheckWorkup Review Purification & Workup Protocol Start->CheckWorkup Is it a purification problem? Sol_Purify Solution: - Purify/Dry Reagents - Use Fresh Stock CheckReagents->Sol_Purify Sol_Optimize Solution: - Monitor via TLC - Optimize Temperature - Check Stoichiometry CheckConditions->Sol_Optimize Sol_RefineWorkup Solution: - Perform Aqueous Wash - Use Column Chromatography - Consider Vacuum Distillation CheckWorkup->Sol_RefineWorkup

Caption: A logical workflow for troubleshooting low yield issues.

Part 3: Experimental Protocols & Data
Optimized Protocol: Kröhnke Synthesis of this compound

This protocol provides a reliable method for the synthesis.

Reagents:

  • 1-(2-Oxo-2-phenylethyl)pyridinium salt (e.g., bromide or chloride)

  • Acetone (or a suitable precursor for the enone)

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-(2-oxo-2-phenylethyl)pyridinium salt (1.0 eq), ammonium acetate (10.0 eq), and acetone (1.5 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10 mL per 1.0 mmol of the pyridinium salt).

  • Reaction: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the limiting starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water (approx. 10x the reaction volume).

    • Carefully neutralize the solution to pH ~7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BExpected Outcome & Causality
Temperature 80 °C120 °CHigher temperatures increase the reaction rate but may also promote side reactions and decomposition, requiring careful monitoring.[5]
Solvent Glacial Acetic AcidMethanolAcetic acid often gives higher yields as it also serves as a catalyst. Methanol is a good alternative but must be anhydrous.[2]
Reaction Time 2 hours6 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to product degradation. Optimal time should be determined by TLC monitoring.[2]
Ammonium Acetate 3 equivalents10 equivalentsA large excess of ammonium acetate is typically used to drive the equilibrium towards product formation by ensuring a sufficient supply of ammonia for the cyclization step.[3]

References

Technical Support Center: Regioselective Synthesis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing asymmetrically substituted pyridines. Here, we address common challenges encountered during the regioselective synthesis of 2-Methyl-6-phenylpyridine, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of this compound, focusing on poor regioselectivity, low yields, and purification difficulties.

Q1: My synthesis is producing a mixture of this compound and the 2-Phenyl-6-methylpyridine regioisomer. How can I improve selectivity?

A1: Achieving high regioselectivity is the central challenge in synthesizing asymmetrically 2,6-disubstituted pyridines. The formation of isomers stems from the synthetic route's inability to differentiate between the C2 and C6 positions. The solution depends heavily on your chosen methodology.

  • For Condensation-Based Syntheses (e.g., Kröhnke-type): These reactions build the pyridine ring from acyclic precursors.[1][2] Regioselectivity is dictated by the structure of your starting materials. A common mistake is using precursors that can react in multiple ways.

    • Causality: In a Kröhnke synthesis, a 1,5-dicarbonyl compound is cyclized with an ammonia source.[1][3] To form this compound, the required intermediate is 1-phenylhexane-1,5-dione. If your reaction pathway can also form 5-phenylhexane-2,5-dione, you will inevitably get the wrong isomer.

    • Solution: Employ a stepwise approach that unambiguously builds the correct 1,5-dicarbonyl skeleton before cyclization. Alternatively, transition to a more modern, regioselective method.

  • For Transition-Metal Catalyzed Cross-Coupling: This is the most reliable strategy for controlling regiochemistry. The key is to start with a pyridine ring that is already mono-substituted and pre-functionalized at the desired position for coupling.

    • Causality: The regiochemical outcome is predetermined by the starting material. For instance, coupling phenylboronic acid with 2-bromo-6-methylpyridine will exclusively yield the desired 2-methyl-6-phenyl product. The "2-pyridyl problem," where 2-pyridyl organometallics can be unstable or reactive, is a known challenge but can be overcome with proper ligand and condition selection.[4]

    • Recommended Action:

      • Select a Regiochemically Defined Precursor: Start with commercially available 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.

      • Optimize the Cross-Coupling Reaction (e.g., Suzuki Coupling): Use a palladium catalyst with appropriate ligands (e.g., phosphine-based ligands) to couple the halo-picoline with phenylboronic acid or a phenyl-organometallic reagent. The nitrogen atom in the pyridine can coordinate to the metal center, so ligand choice is critical to prevent catalyst inhibition.[4]

Q2: My reaction suffers from very low yield, even when the correct regioisomer is formed. What are the likely causes?

A2: Low yields in pyridine synthesis can often be traced back to catalyst deactivation, incomplete reaction, or the formation of difficult-to-remove side products.

  • Catalyst Inhibition/Deactivation (in Cross-Coupling): The lone pair on the pyridine nitrogen is a Lewis base and can coordinate strongly to the transition metal catalyst (e.g., Palladium), inhibiting its catalytic activity.[4]

    • Solution: Use catalysts or ligands less susceptible to product inhibition. Bulky, electron-rich phosphine ligands can sometimes mitigate this effect. Alternatively, converting the pyridine nitrogen to a less coordinating N-oxide before the coupling reaction and then reducing it back in a subsequent step can improve yields dramatically.[5][6]

  • Incomplete Condensation/Cyclization: In ring-forming syntheses, the intermediate (e.g., the 1,5-dicarbonyl or a Michael adduct) may be stable and fail to cyclize completely.[7]

    • Solution: Increase the reaction temperature or time to overcome the activation energy for the cyclization and dehydration steps. Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used to drive the reaction forward.[7]

  • Side Reactions: The starting materials, particularly α,β-unsaturated carbonyls, can be prone to polymerization or other non-productive pathways under the reaction conditions.

    • Solution: Optimize reaction conditions by lowering the temperature if polymerization is suspected. Slow addition of one of the reagents can also help maintain a low concentration and minimize self-condensation or polymerization.

Q3: I am struggling to separate the this compound from its isomer and other aromatic impurities by column chromatography. What are my options?

A3: The structural similarity and similar polarity of pyridine regioisomers make their separation a significant challenge.

  • Optimize Chromatography:

    • Adsorbent: Switch from standard silica gel to alumina, or consider using silver nitrate-impregnated silica, which can differentiate between aromatics based on π-π interactions.

    • Solvent System: Employ a very shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or petroleum ether). Small changes in the solvent mixture can have a large impact on resolution.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, fractional crystallization can be highly effective. Try dissolving the crude mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The desired isomer may crystallize preferentially.

    • Distillation: While often difficult, if there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure might be feasible.

    • Derivatization: React the mixture with an agent that selectively derivatizes one isomer, making it much more or less polar. After separation, the derivatizing group can be removed. This is often a last resort due to the extra steps involved. Another approach involves using an alkali metal compound to react with impurities, followed by distillation.[8]

Section 2: Method-Specific FAQs and Protocols

This section provides a deeper dive into specific synthetic strategies, offering a detailed experimental protocol for a reliable method.

Q4: What are the primary synthetic strategies for this compound, and how do they compare in terms of regiocontrol?

A4: There are two main families of approaches: ring construction (condensation/cycloaddition) and functionalization of a pre-existing ring. For this specific target, the latter is generally superior for ensuring regioselectivity.

Synthetic Strategy Description Pros Cons Regioselectivity Control
Kröhnke Synthesis Condensation of an α-pyridinium methyl ketone with an α,β-unsaturated carbonyl and an ammonia source.[1][2][9]Convergent, can build highly substituted pyridines.Often produces 2,4,6-trisubstituted products; achieving 2,6-disubstitution requires specific, less common precursors.[10]Moderate to Poor: Relies entirely on the precise construction of precursors to avoid isomeric mixtures.
[2+2+2] Cycloaddition Transition-metal catalyzed cycloaddition of two alkyne molecules and a nitrile.[10][11]Atom-economical, convergent.Regioselectivity is a major challenge when using two different unsymmetrical alkynes or an alkyne and a nitrile.[10]Poor: Often yields complex mixtures of regioisomers unless sterically or electronically biased substrates are used.
C-H Functionalization Direct coupling of a C-H bond on a pyridine ring with a coupling partner, mediated by a transition metal catalyst.[12][13]Highly atom-economical, avoids pre-functionalization.Directing the catalyst to a specific C-H bond (e.g., C6 in the presence of a C2-methyl group) can be difficult.[14] The coordinating ability of the pyridine nitrogen poses a significant challenge.[6]Moderate: Selectivity often relies on subtle electronic effects or the use of a directing group, which adds steps.
Cross-Coupling (e.g., Suzuki) Coupling of a functionalized pyridine (e.g., halo-pyridine) with an organometallic reagent.[4]Widely applicable, uses common catalysts.Requires a pre-functionalized starting material; can suffer from catalyst inhibition (the "2-pyridyl problem").[4]Excellent: The positions of the substituents are locked in by the choice of starting materials.
Q5: Can you provide a reliable, step-by-step protocol for the regioselective synthesis of this compound?

A5: Certainly. The following protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers excellent and unambiguous control over regioselectivity.

Experimental Protocol: Suzuki Coupling for this compound

This procedure describes the coupling of 2-bromo-6-methylpyridine with phenylboronic acid.

Materials and Reagents:

  • 2-Bromo-6-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add the catalyst system: Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Expert Note: The Pd(OAc)₂ and PPh₃ will form a catalytically active Pd(0) species in situ. Using a 4:1 ligand-to-metal ratio helps stabilize the catalyst and prevent palladium black precipitation.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio by volume (e.g., 20 mL dioxane, 5 mL water).

    • Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Use a solvent system of hexane/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) to elute the product. The product is significantly less polar than any remaining boronic acid species.

Section 3: Visual Guides

Visualizing the workflow and troubleshooting logic can streamline the experimental process.

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

G cluster_methods Method-Specific Actions start Poor Regioselectivity Observed (Mixture of Isomers) method Identify Synthetic Method start->method cross_coupling Cross-Coupling? method->cross_coupling Is it... condensation Condensation? method->condensation Is it... cc_action1 Verify Purity & Structure of Halo-Pyridine Precursor cross_coupling->cc_action1 Yes cond_action1 Analyze Precursors for Ambiguous Reaction Sites condensation->cond_action1 Yes cc_action2 Confirm No Isomeric Impurities in Starting Material cc_action1->cc_action2 cond_action2 Redesign Synthesis to Build 1,5-Dicarbonyl Unambiguously cond_action1->cond_action2 cond_action3 Switch to a More Reliable Method (e.g., Cross-Coupling) cond_action2->cond_action3

Caption: Decision tree for addressing poor regioselectivity.

Diagram 2: Experimental Workflow for Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Halo-Pyridine, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Solvents (Dioxane/Water) catalyst->solvent degas 4. Degas with Inert Gas (Ar or N2) solvent->degas heat 5. Heat to 90-100 °C degas->heat monitor 6. Monitor by TLC/GC-MS heat->monitor extract 7. Quench & Extract (EtOAc/Water) monitor->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methyl-6-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges that can lead to low conversion rates and product yields. By understanding the underlying chemical principles of the common synthetic routes, you can effectively troubleshoot and optimize your reaction conditions.

Introduction to this compound Synthesis

This compound is a valuable substituted pyridine derivative. Its synthesis is most commonly achieved through variations of condensation and cyclization reactions, with the Kröhnke pyridine synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate.[1][2] Alternative methods, such as vapor-phase synthesis over molecular sieve catalysts, have also been reported.[3]

This guide will primarily focus on troubleshooting the Kröhnke synthesis and related solution-phase methodologies due to their widespread use in laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction has a very low conversion rate, or I'm observing no product formation at all. What are the primary factors to investigate?

A1: Low to no product formation is a common issue that can often be traced back to the quality of your reagents or suboptimal reaction conditions. A systematic evaluation of the following is recommended:

  • Reagent Integrity:

    • α,β-Unsaturated Carbonyl Compound: The purity of your Michael acceptor is critical. Over time, these compounds can undergo polymerization or degradation, especially if not stored properly. Confirm the purity of your α,β-unsaturated ketone (e.g., benzalacetone) via NMR or GC-MS before use.

    • α-Pyridinium Methyl Ketone Salt: This salt is a key reactant and is susceptible to moisture. Ensure it is thoroughly dried before use, as water can interfere with the formation of the reactive ylide intermediate.[2]

    • Ammonium Acetate: As the nitrogen source, the purity of ammonium acetate is crucial. Use a high-purity grade and ensure it is anhydrous, as it can be hygroscopic.

  • Reaction Conditions:

    • Temperature: The Kröhnke synthesis is temperature-sensitive. While generally conducted at elevated temperatures (80-140 °C), excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. We recommend starting at the lower end of the reported temperature range for your specific substrate and monitoring the reaction progress.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion.

    • Solvent: The choice of solvent plays a significant role. Glacial acetic acid and methanol are commonly used.[4] Acetic acid can also act as a catalyst. Ensure your solvent is anhydrous, as water can inhibit the reaction.

Q2: I'm observing the formation of significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a clear indicator of non-optimal reaction conditions or competing reaction pathways. Here are some common side products and strategies to mitigate their formation:

  • Michael Addition Adducts: The initial Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl is a reversible step. If the subsequent cyclization and dehydration are slow, the 1,5-dicarbonyl intermediate may persist or revert to starting materials.

    • Troubleshooting: Ensure a sufficient excess of ammonium acetate is present to drive the cyclization forward. Optimizing the temperature can also favor the irreversible cyclization and dehydration steps.

  • Self-Condensation of Starting Materials: Aldol condensation of the methyl ketone or the α,β-unsaturated carbonyl can occur, leading to undesired polymeric materials.

    • Troubleshooting: Control the reaction temperature carefully. A slow, controlled addition of one reagent to the other, rather than mixing them all at once, can sometimes minimize self-condensation.

  • Formation of Benzo[a]indolizine Derivatives: Certain substituted pyridinium salts can undergo alternative cyclization pathways to form benzo[a]indolizine derivatives.

    • Troubleshooting: This is highly dependent on the structure of your starting materials. If you suspect the formation of these derivatives, careful control of the reaction temperature and choice of a non-participating base (if one is used) is crucial.

  • Over-methylation: In syntheses involving methylation steps, such as the α-methylation of a phenylpyridine, di-methylated products can form.

    • Troubleshooting: This is often an issue of stoichiometry and reaction time. Use a precise amount of the methylating agent and monitor the reaction closely to stop it once the desired mono-methylated product is formed.

Q3: My yield is inconsistent between batches, even when following the same protocol. What could be causing this variability?

A3: Reproducibility issues often point to subtle, uncontrolled variables in the experimental setup. Consider the following:

  • Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates, leading to more consistent results.

  • Purity of Starting Materials: As mentioned in Q1, the purity of all reagents is paramount. A new bottle of a reagent may have a different purity profile than an older one. It is good practice to re-characterize starting materials if you encounter reproducibility issues.

  • Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogenous reaction mixture and uniform temperature distribution. Inconsistent heating can create localized "hot spots," leading to side reactions and decomposition.

Experimental Protocols & Data

Protocol 1: General Procedure for Kröhnke Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific substrates and equipment.

  • Preparation of the α-Pyridinium Methyl Ketone Salt:

    • React the corresponding α-bromo methyl ketone with pyridine to form the pyridinium salt. This is often a straightforward reaction that results in the precipitation of the salt.[2]

    • Isolate the salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry thoroughly under vacuum.

  • Pyridine Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the α-pyridinium methyl ketone salt (1.0 eq.), the α,β-unsaturated carbonyl compound (e.g., benzalacetone, 1.0 eq.), and ammonium acetate (5-10 eq.).

    • Add a suitable solvent, such as glacial acetic acid or methanol.

    • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.[4]

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis
Problem Potential Cause Suggested Solution & Rationale
Low or No Product Impure α,β-unsaturated carbonylVerify purity by NMR or GC-MS. Purify by distillation or recrystallization if necessary. Impurities can inhibit the reaction or lead to side products.
Wet α-pyridinium saltDry the salt under vacuum at an elevated temperature. Moisture prevents the formation of the reactive ylide intermediate.[2]
Suboptimal temperatureScreen a range of temperatures (e.g., 80, 100, 120 °C). Too low a temperature will slow the reaction, while too high a temperature can cause decomposition.[4]
Multiple Side Products Michael addition adductsIncrease the equivalents of ammonium acetate to drive the cyclization. Ensure adequate reaction time and temperature for the irreversible steps.
Self-condensationControl the temperature carefully. Consider slow addition of one of the reactants. This minimizes the concentration of the reactant prone to self-condensation at any given time.
Inconsistent Yields Atmospheric exposureRun the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive species.
Inconsistent heatingUse an oil bath and a temperature controller for precise and uniform heating.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Kröhnke Pyridine Synthesis Mechanism

Kröhnke_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product pyridinium_salt α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide pyridinium_salt->ylide Deprotonation enone α,β-Unsaturated Carbonyl dicarbonyl 1,5-Dicarbonyl Intermediate enone->dicarbonyl nh4oac Ammonium Acetate (Nitrogen Source) dihydropyridine Dihydropyridine nh4oac->dihydropyridine ylide->dicarbonyl Michael Addition dicarbonyl->dihydropyridine Cyclization with NH₃ pyridine This compound dihydropyridine->pyridine Dehydration & Aromatization

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Purity - α,β-Unsaturated Carbonyl - Pyridinium Salt (dry?) - Ammonium Acetate start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Step 2: Evaluate Reaction Conditions - Temperature - Reaction Time - Solvent (anhydrous?) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen) conditions_ok->optimize_conditions No analyze_byproducts Step 3: Analyze Side Products (TLC, LC-MS) - Identify potential side reactions conditions_ok->analyze_byproducts Yes end Improved Conversion optimize_conditions->end modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol modify_protocol->end

Caption: A systematic workflow for troubleshooting low conversion rates.

References

side product formation in the synthesis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-6-phenylpyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Kumada cross-coupling reaction for this compound is resulting in a low yield. What are the most common culprits and how can I address them?

Low yields in palladium-catalyzed cross-coupling reactions, such as the Kumada coupling between 2-bromo-6-methylpyridine and a phenyl Grignard reagent, are a frequent issue. The root causes can typically be traced back to three main areas: catalyst activity, the quality of the Grignar reagent, and reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air, leading to oxidation of the phosphine ligands and the palladium center. It is crucial to use fresh, high-quality catalyst and ligands. One common practice is to add the solid catalyst and ligand mixture to the reaction flask under an inert atmosphere, followed by sparging the solution with nitrogen or argon to ensure the formation of the active catalytic species.[1] A color change from purple (Pd2(dba)3) to pale yellow is often indicative of the formation of the active catalyst.[1]

  • Poor Grignard Reagent Quality: Phenylmagnesium bromide is sensitive to moisture and air. Exposure to either will quench the Grignard reagent, reducing its effective concentration and leading to lower yields. Always use anhydrous solvents and ensure your glassware is thoroughly dried. It is also important to note that commercial Grignard solutions can contain biphenyl as a side product from their synthesis (Wurtz coupling), which can complicate purification later on.[1]

  • Suboptimal Reaction Conditions: Cross-coupling reactions are sensitive to temperature and reagent stoichiometry. The addition of the Grignard reagent should be performed slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[1] Allowing the reaction to warm to room temperature and stir overnight is a common practice to ensure complete conversion.[1]

Q2: I've successfully synthesized the product, but it's contaminated with a significant amount of biphenyl. What is the source of this impurity and what's the best way to remove it?

The presence of biphenyl is a very common issue when using phenylmagnesium bromide. This impurity primarily arises from the homocoupling of the Grignard reagent during its preparation or during the coupling reaction itself.

  • Prevention: While difficult to completely avoid, ensuring a highly active catalyst and controlled addition of the Grignard reagent can minimize homocoupling. The primary source, however, is often the commercial Grignard solution itself.[1]

  • Removal: Biphenyl is non-polar and can be effectively separated from the more polar this compound using column chromatography on silica gel. A solvent system of hexane and ethyl ether (e.g., 10:1) is effective, where the non-polar biphenyl will elute first.[1] For final purification, high-vacuum distillation can be employed to yield the pure product as a colorless oil.[1]

Q3: Besides biphenyl, I'm observing other side products in my reaction mixture. What are they likely to be and how are they formed?

Depending on the synthetic route, several other side products can form.

  • In Cross-Coupling Reactions: Besides biphenyl, you might observe homocoupling of the starting 2-bromo-6-methylpyridine to form 2,2'-dimethyl-6,6'-bipyridine, although this is generally less favored than the desired cross-coupling. This can be minimized by ensuring the catalyst is active and the reaction conditions are optimized.

  • In Vapor-Phase Synthesis: If you are employing a vapor-phase synthesis from acetophenone, acetone, formaldehyde, and ammonia over molecular sieve catalysts, a different array of side products can be expected.[2] These reactions are complex and can lead to the formation of other pyridine derivatives. Plausible side products include 2-(4-methylphenyl)pyridine and 2,6-bis(4-methylphenyl)4-methyl pyridine.[2] Optimizing the catalyst, temperature, and reactant ratios is key to maximizing the selectivity for the desired product.[2]

  • In Direct Alkylation Routes: While less common for this specific target, direct methylation of 2-phenylpyridine could be considered. A potential side reaction in such an approach would be the formation of di-methylated products (e.g., 2,6-dimethylpyridine if starting from pyridine).[3] The regioselectivity of such reactions can also be a challenge.[3]

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions for the synthesis of this compound, with a focus on the Kumada cross-coupling method.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst (oxidized) 2. Poor quality Grignard reagent (quenched by moisture/air) 3. Insufficiently anhydrous conditions1. Use fresh catalyst and ligands. Ensure proper inert atmosphere techniques. 2. Use a fresh bottle of Grignard reagent or titrate to determine its exact molarity. 3. Oven-dry all glassware and use anhydrous solvents.
Product Contaminated with Biphenyl 1. Biphenyl present in the commercial Grignard reagent. 2. Homocoupling of the Grignard reagent.1. This is a common impurity. Plan for chromatographic purification. 2. Purify the final product by column chromatography on silica gel (e.g., hexane/ethyl ether), followed by vacuum distillation.[1]
Formation of Homocoupled Starting Material 1. Inefficient catalytic cycle. 2. Non-optimal reaction temperature.1. Ensure the catalyst is fully active before and during the addition of reagents. 2. Maintain a low temperature during the addition of the Grignard reagent.
Difficulty in Product Purification 1. Presence of multiple side products. 2. Residual metal catalyst in the product.1. Use TLC or GC-MS to identify the impurities and tailor the purification strategy. 2. After quenching the reaction, wash the organic phase with a chelating agent solution (e.g., saturated aqueous ammonium chloride) to remove palladium salts.[1] A plug of silica or celite can also be used.

Experimental Protocols

Protocol: Synthesis of this compound via Kumada Coupling[1]

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 2-Bromo-6-methylpyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand (e.g., DPEphos)

  • Phenylmagnesium bromide (3.0 M solution in ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an argon atmosphere, add 2-bromo-6-methylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Briefly open the flask and add Pd2(dba)3 (e.g., 1 mol% Pd) and the phosphine ligand (e.g., 1 mol%).

  • Sparge the resulting mixture with a gentle stream of nitrogen or argon for 30 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Once complete, quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride. Stir until all precipitates dissolve.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl ether 10:1) to separate biphenyl and other impurities.

  • For ultimate purity, distill the column-purified product under high vacuum.

Visualizations

Workflow for Synthesis and Troubleshooting

Synthesis & Troubleshooting Workflow for this compound start Start: Kumada Coupling Reaction Setup reagents 1. Add 2-bromo-6-methylpyridine, Pd catalyst, ligand to anhydrous THF start->reagents activation 2. Activate catalyst (inert gas sparging) reagents->activation addition 3. Cool to 0°C & slowly add Phenylmagnesium Bromide activation->addition reaction 4. Stir overnight at RT addition->reaction ts_yield Problem: Low Yield? reaction->ts_yield Check Conversion workup 5. Quench with NH4Cl (aq) & Extract ts_biphenyl Problem: Biphenyl Impurity? workup->ts_biphenyl Analyze Crude purification 6. Column Chromatography &/or Distillation product Pure this compound purification->product ts_yield->workup No (Proceed) cause_yield Causes: - Inactive Catalyst - Quenched Grignard - Wet Solvents/Glassware ts_yield->cause_yield Yes ts_biphenyl->purification No (Proceed) cause_biphenyl Causes: - Impurity in Grignard - Homocoupling ts_biphenyl->cause_biphenyl Yes sol_yield Solutions: - Use fresh reagents - Ensure inert/anhydrous conditions cause_yield->sol_yield sol_biphenyl Solution: - Careful Chromatography (Biphenyl elutes first) cause_biphenyl->sol_biphenyl sol_yield->start Restart with corrections sol_biphenyl->purification Apply during purification

References

Technical Support Center: Purification of Crude 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1][2] The performance of this compound in applications such as OLED materials and pharmaceutical synthesis is directly dependent on its purity.[1][2] This document provides in-depth, experience-based answers to common purification challenges, offering troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when purifying this compound.

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

A1: The impurities in your crude product depend heavily on the synthetic route. A common synthesis involves the reaction of acetophenone, acetone, formaldehyde, and ammonia.[3] Another route is the coupling of 2-Bromo-6-methylpyridine with a phenyl Grignard reagent.

  • Common Impurities May Include:

    • Unreacted Starting Materials: Acetophenone, 2-bromo-6-methylpyridine.

    • Side-Products: Biphenyl (from Grignard coupling), other alkylated or phenylated pyridines (e.g., 2,6-diphenylpyridine, 5-methyl-2-phenylpyridine), and aldol condensation products.

    • Polymeric Material: High molecular weight tars are common in pyridine synthesis, especially at elevated temperatures.[4]

    • Solvent Residues: High-boiling point solvents like THF, DMF, or toluene.

Q2: I ran a TLC of my crude product, but it's just a smear from the baseline. What does this mean and what should I do?

A2: A smear on a TLC plate, especially from a high-boiling point solvent like pyridine, often indicates overloading or the presence of highly polar, baseline-retained impurities.[5] As this compound is a basic compound, it can also interact strongly with the acidic silica gel, causing streaking.[6]

  • Troubleshooting Steps:

    • Dilute Your Sample: Spot a much more dilute solution of your crude material on the TLC plate.

    • Add a Basic Modifier: Prepare your TLC eluent with a small amount (0.1-1%) of triethylamine or a few drops of ammonia in the methanol portion of your solvent system. This will neutralize the acidic sites on the silica gel and should result in better spot shape.[6]

    • Use a Different Stationary Phase: Try using neutral alumina or C18-reversed phase TLC plates for analysis.[6]

    • Check for Decomposition: To see if your compound is degrading on the silica plate, run a 2D TLC. Spot the sample in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. Any spots appearing below the diagonal are decomposition products.[5]

Q3: Which purification technique is generally best for this compound?

A3: There is no single "best" method; the optimal technique depends on the nature of the impurities and the scale of your reaction. A multi-step approach is often most effective.

  • Initial Bulk Purification: An acid-base extraction is an excellent first step to separate your basic product from neutral impurities (like biphenyl) and acidic byproducts.

  • For Thermally Stable Impurities: Vacuum distillation is highly effective, especially if the impurities have significantly different boiling points from your product (Boiling Point of this compound: ~281-282 °C at atmospheric pressure, 69 °C at 0.06 mm Hg).[7]

  • For Close-Boiling or Isomeric Impurities: Silica gel column chromatography is the most powerful technique for achieving high purity, especially for removing structurally similar pyridine derivatives.[8]

  • Final Polishing Step: Recrystallization can be used as a final step to obtain a highly pure, crystalline solid product, assuming a suitable solvent is found.

Below is a workflow to help guide your decision-making process.

Purification_Workflow start Crude this compound extraction Acid-Base Extraction start->extraction Separate basic product from neutral/acidic impurities distillation Vacuum Distillation extraction->distillation Remove high/low boiling impurities chromatography Column Chromatography distillation->chromatography Separate isomers or close-boiling impurities pure_product Pure Product distillation->pure_product If sufficiently pure crystallization Recrystallization chromatography->crystallization Final polishing for highly crystalline solid chromatography->pure_product If solid form not required crystallization->pure_product

Caption: Decision workflow for selecting a purification technique.

Part 2: Troubleshooting Guides by Technique

Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to move the compound from an organic solvent into an aqueous acidic layer, leaving non-basic impurities behind.[9]

Problem: An emulsion forms in my separatory funnel and the layers won't separate.

  • Causality: Emulsions are often caused by vigorous shaking, which creates fine droplets, or by the presence of surfactant-like impurities.[6]

  • Solutions:

    • Be Gentle: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[6]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Patience: Allow the funnel to sit undisturbed for an extended period (15-30 minutes).

Problem: My yield is very low after extraction and basification.

  • Causality: This could be due to incomplete extraction into the acid, incomplete re-extraction after basification, or product solubility in the aqueous layer.

  • Solutions:

    • Check pH: Ensure the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction. Use a pH meter or pH paper.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of acid (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL). The same applies when back-extracting with the organic solvent.

    • Sufficient Basification: When recovering the product, ensure the aqueous layer is strongly basic (pH 12-14) to deprotonate the pyridinium salt fully.

    • Back-Extract Aqueous Layer: After recovering your product into the organic layer, re-extract the basic aqueous layer one more time with a fresh portion of organic solvent to recover any dissolved product.

Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Recovery crude Crude product in Organic Solvent (e.g., EtOAc) add_acid Add aq. HCl (1M) and mix gently crude->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (contains Pyridinium Salt) separate1->aqueous_layer Bottom Layer organic_impurities Organic Layer (Neutral/Acidic Impurities) Discard or process separate1->organic_impurities Top Layer add_base Add aq. NaOH (6M) to pH > 12 aqueous_layer->add_base add_organic Add fresh Organic Solvent and mix add_base->add_organic separate2 Separate Layers add_organic->separate2 purified_organic Organic Layer (Contains Pure Product) separate2->purified_organic Top Layer aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Bottom Layer note *Layer position depends on solvent density. (e.g., EtOAc is less dense than water, DCM is denser)

Caption: Workflow for acid-base extraction of this compound.

Column Chromatography

Problem: My compound is streaking on the column and I'm getting poor separation.

  • Causality: As a basic compound, this compound can interact with acidic silanol groups on the silica surface, leading to tailing and poor resolution.[6]

  • Solutions:

    • Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent. This deactivates the acidic sites on the silica.[6]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.[6]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load 1-5% of the crude material by mass relative to the silica gel.[6]

Problem: My compound won't elute from the column, even with high polarity solvent.

  • Causality: The compound may be irreversibly adsorbed to the silica, or it might be decomposing on the column.[6][10]

  • Solutions:

    • Test for Stability: Before running a large column, spot your crude material on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If new spots appear, your compound may be unstable on silica.[6]

    • Switch to a Less Acidic Phase: Use neutral alumina or consider reversed-phase (C18) chromatography.[6]

    • Flush with a Stronger System: Try flushing the column with a solvent system containing methanol and/or ammonia to recover the adsorbed material.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This happens when the solution is too supersaturated, it's cooled too quickly, or impurities are inhibiting crystal lattice formation.[6]

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[6]

Problem: I get very low recovery after recrystallization.

  • Causality: The most common reasons are using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.[6]

  • Solutions:

    • Use Minimal Solvent: Add just enough hot solvent to fully dissolve the solid. Any excess will keep the product dissolved upon cooling.[6]

    • Optimize the Solvent System: Find a solvent where your compound has high solubility when hot and very low solubility when cold. A co-solvent system (a "good" solvent and a "poor" solvent) can be very effective.[6]

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath or refrigerator for a sufficient time to maximize crystal precipitation.[6]

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acidification: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (100 mL), cap the funnel, and gently invert 10-15 times. Vent frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of 1M HCl (50 mL) to the organic layer, mix, and combine the aqueous layer with the first one. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M aqueous NaOH with swirling until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or oil (the free base) should form.

  • Product Extraction: Add fresh ethyl acetate (100 mL) to the basic aqueous mixture. Mix gently and separate the layers.

  • Final Extractions: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[11]

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. For this compound, systems like heptane:ethyl acetate (e.g., 9:1 or 7:3) are good starting points.[8] Add 0.5% triethylamine to the chosen eluent.

  • Column Packing: Pack a column with silica gel using the chosen eluent (wet slurry method).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12]

    • Wet Loading: Carefully pipette the concentrated solution directly onto the top of the silica bed.

  • Elution: Carefully add the eluent and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Physical Properties & Purity

The following table summarizes key physical properties and expected purity levels from different techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[7]
Molecular Weight 169.22 g/mol [7][13]
Appearance Yellow to white solid, or colorless oil[7]
Melting Point 120-125 °C[7]
Boiling Point 281-282 °C (atm)[7]
69 °C @ 0.06 mmHg
Purification TechniqueTypical Purity AchievedNotes
Acid-Base Extraction 85-95%Excellent for removing non-basic impurities.
Vacuum Distillation >98%Effective if impurities have different boiling points.
Column Chromatography >99%Best for removing isomeric or structurally similar impurities.[8]
Recrystallization >99.5%Good final polishing step if a suitable solvent is found.

References

Technical Support Center: Optimizing 2-Methyl-6-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine synthesis. This guide is designed to provide in-depth, field-proven insights into the synthesis of 2-Methyl-6-phenylpyridine, with a specific focus on the critical role of reaction temperature in maximizing yield and purity. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of not just the procedural steps, but the causality behind them. This document provides troubleshooting FAQs, detailed protocols, and mechanistic insights to help you navigate the challenges of your experiments.

Troubleshooting Guide & FAQs: The Impact of Temperature

This section addresses specific issues you may encounter during the synthesis of this compound, framed in a question-and-answer format.

Q1: My reaction yield is consistently low. Could the reaction temperature be the primary issue?

A1: Absolutely. Reaction temperature is one of the most critical parameters in the synthesis of substituted pyridines like this compound. It directly influences reaction kinetics, pathway selection, and the stability of both reactants and products. An incorrect temperature setting—either too high or too low—is a frequent cause of poor yields. The optimal temperature creates a delicate balance: it must be high enough to overcome the activation energy for the desired cyclization and aromatization steps but low enough to prevent competing side reactions and thermal decomposition.

Q2: What is the recommended temperature range for synthesizing this compound, and how does it vary by method?

A2: The optimal temperature is highly dependent on the specific synthetic route employed. Two common approaches are modifications of the Kröhnke and Chichibabin (or related vapor-phase) syntheses.

  • For Kröhnke-type syntheses , which typically occur in the liquid phase using a solvent, a milder temperature range is common. The reaction is often conducted at the reflux temperature of the chosen solvent, generally between 80°C and 140°C .[1] Starting with a lower temperature (e.g., 80-100°C) and gradually increasing it while monitoring reaction progress via Thin Layer Chromatography (TLC) is a prudent strategy.[1]

  • For vapor-phase cyclizations , which are related to the Chichibabin synthesis and often used in industrial settings, much higher temperatures are required. These reactions are passed over heterogeneous catalysts (like modified zeolites) at temperatures ranging from 350°C to 500°C .[2] For the synthesis of similar phenylpyridines, studies have shown an optimal temperature around 400°C . Exceeding this can lead to a sharp decrease in yield.

Q3: I suspect my reaction temperature is too high. What specific side products or issues should I look for?

A3: Excessive heat can be detrimental and manifests in several ways. The primary issues are the formation of undesired byproducts and the decomposition of your target molecule.

  • Increased Side Reactions: High temperatures provide the necessary activation energy for competing reaction pathways. This can include polymerization of unsaturated starting materials, aldol condensation byproducts, and the formation of isomeric or more complex pyridine derivatives.

  • Decomposition: Starting materials, intermediates, and the final this compound product can degrade at excessive temperatures. This often results in the formation of a dark, tarry reaction mixture, which significantly complicates purification and lowers the isolated yield.

  • Coke Formation (in Vapor-Phase Synthesis): In high-temperature gas-phase reactions over a solid catalyst, temperatures above the optimum (e.g., >400-425°C) can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface. This deactivates the catalyst, reducing conversion and the overall yield of the desired product.

Q4: Conversely, what are the signs that my reaction temperature is too low?

A4: An insufficient reaction temperature is typically characterized by an incomplete or sluggish reaction.

  • Low Conversion of Starting Materials: The most obvious sign is a low conversion rate. When you monitor the reaction using TLC or GC-MS, you will see a significant amount of your starting materials remaining even after an extended reaction time.

  • Stalled Reaction: The reaction may appear to start but then "stalls" without proceeding to completion. This occurs when the thermal energy is insufficient to drive the final, often more energy-intensive, cyclization and aromatization (dehydration/oxidation) steps. For Kröhnke-type syntheses, if the reaction is sluggish at 80°C, a careful increase towards the solvent's reflux temperature is warranted.[1]

Data Summary: Temperature Effects on Pyridine Synthesis

The following table summarizes the typical temperature ranges and their impact on common pyridine synthesis methods relevant to this compound production.

Synthesis MethodTypical Temperature RangeEffect of Insufficient TemperatureEffect of Optimal TemperatureEffect of Excessive Temperature
Kröhnke Synthesis 80°C - 140°C[1]Incomplete reaction, low conversion of starting materials.[1]Efficient cyclization and aromatization, leading to good yields.Formation of byproducts, decomposition of reactants/products, tarring.[1]
Chichibabin (Vapor-Phase) 350°C - 500°C[2]Low conversion, poor catalyst activity.High conversion and good selectivity for the desired pyridine.Product decomposition, catalyst deactivation via coking.
Logical Flow: Temperature Optimization Strategy

The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature for your synthesis.

G cluster_0 cluster_1 Troubleshooting Pathway start Low Yield Observed temp_check Is Temperature Optimal? start->temp_check too_low Condition: Too Low (e.g., <80°C Kröhnke, <350°C Vapor) Symptom: High Starting Material temp_check->too_low No too_high Condition: Too High (e.g., >140°C Kröhnke, >425°C Vapor) Symptom: Tar, Multiple Spots on TLC temp_check->too_high Yes/Unsure action_low Action: Increase Temperature Incrementally Monitor via TLC/GC too_low->action_low action_high Action: Decrease Temperature Consider milder solvent or catalyst too_high->action_high result Optimized Yield action_low->result action_high->result

Caption: A workflow for diagnosing and correcting temperature-related yield issues.

Experimental Protocol: Kröhnke-Type Synthesis of this compound

This protocol describes a representative liquid-phase synthesis adapted from the principles of the Kröhnke reaction, which is well-suited for a standard laboratory setting. The key is controlling the heat to promote the reaction without causing degradation.

Reactants:

  • Acetophenone

  • Chalcone (Benzalacetone) or generate in situ from acetone and benzaldehyde

  • Ammonium Acetate (as the nitrogen source)

  • Solvent: Glacial Acetic Acid or Ethanol

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle connected to a temperature controller. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging:

    • To the round-bottom flask, add benzalacetone (1 equivalent), acetophenone (1 equivalent), and a molar excess of ammonium acetate (5-10 equivalents).

    • Add the solvent of choice (e.g., glacial acetic acid or ethanol) to achieve a suitable concentration for stirring. Acetic acid often acts as both a solvent and a catalyst.

  • Initial Heating:

    • Begin stirring the mixture at room temperature to ensure homogeneity.

    • Set the temperature controller to a moderate temperature (e.g., 80°C). Allow the reaction to stir for 30-60 minutes at this initial temperature.

  • Reflux and Monitoring (Critical Temperature Step):

    • Slowly increase the temperature to bring the mixture to a gentle reflux. For ethanol, this will be around 78°C; for glacial acetic acid, around 118°C.[3] Maintaining a steady reflux is crucial. Overheating can cause the solvent to boil too vigorously and may promote side reactions.

    • Monitor the reaction progress every 30-60 minutes using TLC. An appropriate eluent might be a hexane:ethyl acetate mixture (e.g., 9:1). Look for the consumption of the starting materials and the appearance of a new spot corresponding to the product. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by TLC), turn off the heating and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice water while stirring. This will cause the organic product to precipitate.

    • Collect the crude solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual ammonium acetate and acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified crystals under vacuum. Characterize the final product using NMR, MS, and melting point analysis.

Mechanism Overview: The Role of Temperature

The synthesis involves a cascade of reactions where temperature plays a key role at each stage.

G Start Reactants (Ketone, Enone, NH₃ source) Michael Michael Addition Start->Michael Low ΔT Dicarbonyl 1,5-Dicarbonyl Intermediate Michael->Dicarbonyl Cyclization Cyclization & Dehydration Dicarbonyl->Cyclization Moderate ΔT Side_Products Side Products (Polymerization, Tar) Dicarbonyl->Side_Products Excessive ΔT Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Aromatization Aromatization (Oxidation) Dihydropyridine->Aromatization High ΔT Dihydropyridine->Side_Products Excessive ΔT Product This compound Aromatization->Product

Caption: Temperature drives the reaction cascade toward the final product.

Temperature provides the activation energy for the key steps: the initial Michael addition, the subsequent cyclization/dehydration to form a dihydropyridine intermediate, and the final aromatization step to yield the stable pyridine ring.[4] While each step requires heat, the final aromatization is often the most energy-demanding. Excessive heat can cause the reactive 1,5-dicarbonyl and dihydropyridine intermediates to follow alternative degradation pathways.

References

Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to your dedicated resource for navigating the complexities of catalysis in the presence of 2-Methyl-6-phenylpyridine. As a Senior Application Scientist, I understand that N-heterocyclic compounds are both valuable synthons and notorious challenges due to their potential for catalyst poisoning. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles, empowering you to troubleshoot effectively and design more robust reaction systems.

The core issue with pyridine derivatives like this compound is the lone pair of electrons on the nitrogen atom. This nitrogen acts as a Lewis base, readily coordinating to the electron-deficient metal center of your catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This strong, often irreversible, binding occupies the catalyst's active sites, preventing the desired reactants from engaging and thereby slowing or completely halting your reaction.[3][4] The electron-donating methyl group at the 2-position can further exacerbate this issue by increasing the electron density on the nitrogen, strengthening its coordination to the metal center.[2]

This guide provides a series of FAQs for quick reference, a detailed troubleshooting section for when reactions go awry, and proactive strategies for prevention and catalyst regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are a significant decrease in the reaction rate, or a reaction that stalls before reaching completion.[3] You may also observe changes in selectivity, leading to the formation of unexpected byproducts.[3] In palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a visual cue of catalyst decomposition, which can be a result of poisoning.[2][5]

Q2: Which types of catalysts are most vulnerable to poisoning by this compound?

A2: Precious metal catalysts are particularly susceptible. This includes palladium (e.g., Pd/C), platinum (e.g., PtO₂), and rhodium (e.g., Rh/C), which are commonly used in cross-coupling and hydrogenation reactions.[3] Nickel-based catalysts can also be deactivated by nitrogen-containing heterocycles.[3]

Q3: Can impurities in my reagents cause these issues?

A3: Absolutely. Catalyst poisoning is not always caused by the substrate itself. Trace impurities in your starting materials or solvents, especially sulfur or other nitrogen-containing compounds, can be potent poisons.[5][6][7] Oxygen from incomplete degassing can also lead to the deactivation of many catalyst systems, particularly those involving Pd(0).[2][6]

Q4: Is catalyst poisoning always permanent?

A4: Not necessarily. Poisoning can be reversible or irreversible.[8] Strong chemisorption of the pyridine nitrogen to the metal surface often leads to irreversible deactivation under normal reaction conditions.[4] However, in some cases of reversible poisoning or fouling, the catalyst's activity can be partially or fully restored through specific regeneration procedures.[8][9]

Troubleshooting Guide: When Your Reaction Fails

Encountering a stalled or low-yielding reaction can be frustrating. This section provides a systematic approach to diagnose and resolve issues related to catalyst poisoning by this compound.

Issue 1: Reaction is Sluggish or Stalled (Incomplete Conversion)

Your reaction starts but slows down dramatically or stops entirely before the starting material is consumed. This is the classic symptom of catalyst deactivation.

Visualizing the Problem: The Poisoning Mechanism

G cluster_0 Standard Catalytic Cycle cluster_1 Poisoning Event Reactant Substrate A Catalyst Active Catalyst (e.g., Pd(0)) Reactant->Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Inactive_Catalyst Poisoned Catalyst (Inactive Complex) Catalyst->Inactive_Catalyst Product Product B Intermediate->Product Product->Catalyst Poison This compound (Poison) Poison->Catalyst Strong Coordination (Blocks Active Site)

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting Workflow

G Start Low Yield / Stalled Reaction Check_Purity 1. Verify Reagent Purity (GC/NMR/LCMS) Start->Check_Purity Impure Re-purify reagents/solvents. Ensure rigorous degassing. Check_Purity->Impure Impurities Found Pure Purity Confirmed Check_Purity->Pure No Impurities Impure->Start Re-run Reaction Strategy 2. Select Mitigation Strategy Pure->Strategy Increase_Load Increase Catalyst Loading (e.g., 2x-5x) Strategy->Increase_Load Quickest Fix Change_Ligand Use Bulky/Electron-Rich Ligand Strategy->Change_Ligand More Robust Add_Acid Use Stoichiometric Acid (if substrate is stable) Strategy->Add_Acid Compatibility Check Derivatize Convert to N-Oxide Strategy->Derivatize Requires Extra Step Result Evaluate Result Increase_Load->Result Change_Ligand->Result Add_Acid->Result Derivatize->Result

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data Summary: Mitigation Strategies
StrategyPrincipleProsConsTypical Application
Increase Catalyst Loading Compensates for poisoned sites by providing an excess of active sites.[3][6]Simple to implement.Increases cost; may complicate product purification.Initial troubleshooting; small-scale synthesis.
Use Bulky Ligands Sterically hinders the pyridine nitrogen from accessing the metal center.[2][6]Highly effective; can improve catalyst stability.Requires screening; ligands can be expensive.Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Acidic Additive Protonates the pyridine nitrogen, preventing its coordination to the catalyst.[10]Inexpensive and simple.Not compatible with acid-sensitive substrates; can cause side reactions.[10]Hydrogenations where the substrate and product are acid-stable.
Substrate Derivatization Convert the pyridine to a less coordinating N-oxide, which can be reduced back post-reaction.[6]Very effective at preventing poisoning.Adds synthetic steps to the overall sequence.When other methods fail or are not compatible.

Proactive Prevention and Catalyst Regeneration

The most efficient experiment is the one that works the first time. Employing preventative measures can save significant time and resources.

Best Practices for Prevention
  • Rigorous Reagent Purification: Always use reagents and solvents of the highest possible purity. Consider passing solvents through a column of activated alumina to remove trace impurities. Ensure all starting materials are pure via techniques like recrystallization or chromatography.[6]

  • Inert Atmosphere: Thoroughly degas your reaction mixture using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Strategic Ligand Choice: When developing a new method, screen a small panel of ligands. For pyridine-containing substrates, start with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) as they are known to promote catalyst stability and resist deactivation.[5][11]

Experimental Protocol: Catalyst Regeneration

If poisoning has occurred with a heterogeneous catalyst (e.g., Pd/C), regeneration may be possible. This protocol is adapted from methods used for palladium catalysts poisoned by nitrogen heterocycles.[2]

Objective: To remove the strongly adsorbed this compound from the catalyst surface.

Materials:

  • Spent, poisoned catalyst (e.g., Pd/C)

  • Chloroform

  • Glacial Acetic Acid

  • Suitable filtration apparatus (e.g., Büchner funnel with filter paper)

  • Inert solvent for washing (e.g., ethyl acetate)

  • Vacuum oven

Step-by-Step Methodology:

  • Reaction Quench & Catalyst Isolation: Once the reaction has stalled, cool the mixture to room temperature. Isolate the solid catalyst by filtration. Wash it with a small amount of the reaction solvent to remove residual reagents and products.

  • Acidic Slurry Treatment: Transfer the isolated catalyst to a new flask. Suspend the catalyst in a 10:1 mixture of chloroform and glacial acetic acid.

  • Leaching the Poison: Stir the suspension vigorously at room temperature for 1-2 hours. Ultrasonication can be used to enhance the process. The acidic conditions help to protonate and displace the coordinated pyridine derivative from the metal surface.

  • Isolation of Regenerated Catalyst: Filter the catalyst from the acidic solution. It is crucial to wash the catalyst thoroughly with an inert solvent (e.g., ethyl acetate) to remove all traces of acid and dissolved residues, which could interfere with subsequent reactions.

  • Drying: Dry the washed catalyst under vacuum to remove all residual solvents.

  • Activity Test: The activity of the regenerated catalyst should be evaluated in a small-scale test reaction and compared to fresh catalyst to determine the effectiveness of the regeneration process.

References

Technical Support Center: Optimizing Continuous Synthesis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous synthesis of 2-Methyl-6-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you to overcome common challenges in continuous flow chemistry.

Troubleshooting Guide: Addressing Common Issues in the Continuous Synthesis of this compound

This section directly addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction is showing low or no conversion to this compound. What are the primary factors to investigate?

Possible Causes & Solutions:

  • Insufficient Residence Time: The reactants may not have enough time in the heated zone of the reactor to convert to the product. In continuous flow, residence time is inversely proportional to the flow rate.[1]

    • Solution: Decrease the flow rate of your reactant pumps. This will increase the residence time within the reactor, allowing for more complete conversion. It is crucial to adjust the flow rate systematically to find the optimal balance.

  • Suboptimal Reaction Temperature: The temperature of the reactor may be too low to overcome the activation energy of the reaction. The Bohlmann-Rahtz pyridine synthesis, a common method for this type of compound, often requires elevated temperatures for the cyclodehydration step.[2][3]

    • Solution: Gradually increase the reactor temperature in increments of 5-10°C. Monitor the product output at each temperature to identify the optimal setting. Be cautious of exceeding the decomposition temperature of your reactants or product.

  • Catalyst Inefficiency or Deactivation: If you are employing a catalyst, it may not be suitable for the reaction or could be deactivating over time.

    • Solution: For a Bohlmann-Rahtz synthesis, a Brønsted acid catalyst is often used.[1][4] Ensure the acid is of appropriate strength and concentration. If using a solid-phase catalyst, check for signs of deactivation, such as a change in color or morphology, and consider replacing or regenerating the catalyst bed.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Verify the concentrations of your stock solutions and ensure the relative flow rates of the pumps deliver the desired stoichiometric ratio of reactants to the reactor.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Possible Causes & Solutions:

  • Side Reactions Due to High Temperature: While higher temperatures can increase reaction rates, they can also promote undesired side reactions.[5]

    • Solution: Systematically lower the reaction temperature to see if byproduct formation decreases. An optimal temperature will maximize the formation of the desired product while minimizing side reactions.

  • Incorrect Reagent Addition Order in Unsymmetrical Syntheses: In multicomponent reactions like the Hantzsch or Bohlmann-Rahtz synthesis, the order in which reactants are mixed can be critical to prevent the formation of undesired intermediates.[6]

    • Solution: If your setup allows, consider pre-mixing certain reactants before they enter the main reactor. For instance, pre-forming an enamine before introducing the second component can lead to a cleaner reaction.[6]

  • Broad Residence Time Distribution: In a laminar flow regime, molecules near the center of the tube travel faster than those near the walls, leading to a distribution of residence times.[1] This can result in some molecules over-reacting while others under-react, leading to a mix of products and unreacted starting materials.

    • Solution: Improve mixing within the reactor. This can be achieved by using a static mixer or a packed-bed reactor. A narrower residence time distribution ensures that all reactant molecules experience similar reaction conditions, leading to improved selectivity.

Q3: My continuous flow reactor is clogging. What are the causes and how can I prevent this?

Possible Causes & Solutions:

  • Precipitation of Reactants, Intermediates, or Products: The solubility of your reagents or the product may be limited in the chosen solvent at the reaction temperature, leading to precipitation and blockage of the reactor tubing.[7]

    • Solution 1: Solvent Optimization: Choose a solvent system that can effectively dissolve all components at the reaction temperature. It may be necessary to use a co-solvent to enhance solubility.

    • Solution 2: Adjust Concentrations: Lowering the concentration of your reactant solutions can help to keep all species in the solution throughout the reaction.

    • Solution 3: Temperature Gradient: In some cases, a temperature gradient along the reactor can be used to control solubility. For example, a higher temperature at the beginning of the reactor can keep reactants dissolved, while a lower temperature towards the end might be suitable if the product is more soluble at that temperature.

  • Formation of Insoluble Byproducts: Undesired side reactions can sometimes produce insoluble materials that precipitate in the reactor.

    • Solution: Address the root cause of byproduct formation by optimizing reaction parameters such as temperature, stoichiometry, and residence time, as discussed in Q2.

Frequently Asked Questions (FAQs)

What is a good starting point for the flow rate in the synthesis of this compound?

A good starting point for flow rate is highly dependent on the reactor volume, desired residence time, and the specific reaction kinetics. However, based on similar Bohlmann-Rahtz syntheses of substituted pyridines, a flow rate in the range of 0.1 to 1.0 mL/min for a reactor volume of 5-20 mL is a reasonable starting point for optimization.[1][8] A lower flow rate will give a longer residence time, which is often beneficial for initial experiments to ensure some product formation is observed.

How do I calculate the residence time in my flow reactor?

The mean residence time (τ) is calculated by dividing the reactor volume (V) by the total volumetric flow rate (Q) of the reagents entering the reactor:

τ = V / Q

For example, if you have a 10 mL reactor and your total flow rate is 0.5 mL/min, the residence time is 20 minutes. Keep in mind that this is the mean residence time, and the actual time molecules spend in the reactor can vary due to the flow profile.[1]

What are the advantages of using a continuous flow setup for pyridine synthesis compared to traditional batch methods?

Continuous flow synthesis offers several advantages:[9]

  • Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to better reaction control and potentially higher yields.

  • Scalability: Scaling up production is achieved by running the system for a longer duration ("scaling out") rather than using larger, potentially more hazardous, batch reactors.

  • Automation and Integration: Continuous flow systems can be easily automated and integrated with online monitoring and purification steps, leading to more efficient and streamlined processes.[10]

Are there alternative synthetic routes to this compound that are amenable to continuous flow?

Yes, besides the Bohlmann-Rahtz synthesis, other classic pyridine syntheses can be adapted for continuous flow:

  • Hantzsch Pyridine Synthesis: This is a multicomponent reaction that can be translated to a flow process, typically involving the reaction of a β-ketoester, an aldehyde, and a nitrogen source.[11][12]

  • Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and is also suitable for flow chemistry.[13][14]

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Experimental Protocols

The following is a detailed, step-by-step methodology for the continuous synthesis of this compound based on a modified Bohlmann-Rahtz approach.

Protocol 1: Continuous Synthesis of this compound

Materials:

  • Reagent A: Solution of 1-phenyl-2-propyn-1-one (1.0 M in ethanol/acetic acid 5:1)

  • Reagent B: Solution of ethyl 3-aminocrotonate (1.2 M in ethanol/acetic acid 5:1)

  • System Solvent: Ethanol/acetic acid (5:1)

Equipment:

  • Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with two pumps, a T-mixer, a heated reactor coil (10 mL stainless steel), and a back-pressure regulator (250 psi).

Procedure:

  • System Preparation:

    • Prime the pumps and the entire system with the ethanol/acetic acid solvent mixture to remove any air bubbles.

    • Set the reactor temperature to 120°C and allow it to equilibrate.

    • Set the back-pressure regulator to 250 psi.

  • Reaction Initiation:

    • Set the flow rate for Pump A (Reagent A) to 0.25 mL/min.

    • Set the flow rate for Pump B (Reagent B) to 0.25 mL/min, resulting in a total flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes in a 10 mL reactor.

    • Direct the output from the reactor to a collection vial containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Steady State and Collection:

    • Allow the system to run for at least two to three residence times to reach a steady state before collecting the product.

    • Collect the product stream for the desired duration.

  • Work-up and Purification:

    • Extract the collected reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Flow Rate Optimization

The following table provides a hypothetical example of how flow rate can be optimized to maximize yield.

Flow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
1.01012045
0.52012075
0.254012085
0.110012082

Visualizations

Experimental Workflow Diagram

experimental_workflow reagent_a Reagent A (1-phenyl-2-propyn-1-one) pump_a Pump A reagent_a->pump_a reagent_b Reagent B (ethyl 3-aminocrotonate) pump_b Pump B reagent_b->pump_b t_mixer T-Mixer pump_a->t_mixer pump_b->t_mixer reactor Heated Reactor Coil (10 mL, 120°C) t_mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection (with NaHCO3 quench) bpr->collection

Caption: Continuous flow setup for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Byproduct Formation check_residence_time Is Residence Time Sufficient? start->check_residence_time increase_residence_time Decrease Flow Rate check_residence_time->increase_residence_time No check_temperature Is Temperature Optimal? check_residence_time->check_temperature Yes increase_residence_time->check_temperature adjust_temperature Adjust Temperature (Increase or Decrease) check_temperature->adjust_temperature No check_stoichiometry Is Stoichiometry Correct? check_temperature->check_stoichiometry Yes adjust_temperature->check_stoichiometry adjust_stoichiometry Adjust Pump Flow Rates check_stoichiometry->adjust_stoichiometry No check_clogging Is Reactor Clogging? check_stoichiometry->check_clogging Yes adjust_stoichiometry->check_clogging optimize_solvent Optimize Solvent System or Lower Concentration check_clogging->optimize_solvent Yes success Improved Yield and Selectivity check_clogging->success No optimize_solvent->success

Caption: A logical approach to troubleshooting common issues in continuous flow synthesis.

References

Technical Support Center: Strategies to Control Methylation in 2-Methyl-6-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-Methyl-6-phenylpyridine, a critical building block in pharmaceuticals and materials science. A common and significant hurdle in its synthesis is controlling methylation to prevent the formation of undesired byproducts. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, improve yield, and ensure the purity of your target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. The primary focus is on syntheses that build the pyridine ring, such as the Chichibabin or Kröhnke-type syntheses, where precursors are methylated or assembled.

Q1: My reaction produces a significant amount of N-methylated pyridinium salt as a byproduct. How can I prevent this?

A1: N-methylation is a classic side reaction when a methylating agent is present with the formed pyridine ring. The lone pair of electrons on the pyridine nitrogen is nucleophilic and can attack the methylating agent (e.g., methyl iodide), forming a quaternary N-methylpyridinium salt. This is especially problematic if the methylating agent is used in excess or at elevated temperatures.

Root Causes & Corrective Actions:

  • Excess Methylating Agent: The most common cause is using a stoichiometric excess of the methylating agent. The unreacted agent remains in the mixture and reacts with the product as it forms.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the methylating agent relative to the substrate being methylated. Titrate your organometallic reagents (like MeLi or MeMgBr) immediately before use to ascertain their exact concentration.

  • High Reactivity of Methylating Agent: Hard methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive and prone to N-methylating the pyridine product.

    • Solution: Switch to a less reactive or more sterically hindered methylating agent. While this may require more forcing conditions for the desired C-methylation, it can drastically reduce N-methylation.

  • Reaction Temperature and Time: Higher temperatures increase the rate of all reactions, including the undesired N-methylation.

    • Solution: Maintain the lowest possible temperature that allows the primary reaction to proceed to completion. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which give more opportunity for side reactions to occur.

  • In Situ Product Protection (Protonation): The N-methylated byproduct is often soluble in the aqueous phase after workup. However, preventing its formation is ideal. If your reaction conditions are basic, the pyridine nitrogen is available for attack.

    • Solution: After the primary reaction is complete (as judged by TLC/LC-MS), quench the reaction with a mild acid. This protonates the pyridine nitrogen, forming a pyridinium salt that is deactivated towards methylation. This is a post-synthesis quenching strategy, not an in-reaction solution. For selective methylation on an existing aminopyridine, protonating the exocyclic amine can direct methylation to the ring nitrogen, so the reverse principle applies to avoid it.

Q2: My synthesis results in di-methylated byproducts (e.g., 2,6-lutidine derivatives) instead of the desired mono-methylated this compound. What's going wrong?

A2: The formation of di-methylated species indicates that the initial product, this compound, or a precursor, is undergoing a second methylation event. This is common in reactions like the Chichibabin pyridine synthesis, where aldehydes and ketones condense with ammonia. If a methyl group is introduced via an aldehyde (e.g., acetaldehyde), using too much can lead to multiple incorporations.

Root Causes & Corrective Actions:

  • Incorrect Stoichiometry of Precursors: In a condensation reaction, the ratio of the carbonyl compounds is critical. For instance, in a Chichibabin-type synthesis from acetaldehyde, benzaldehyde, and ammonia, an excess of acetaldehyde can lead to the formation of 2,6-lutidine (dimethylpyridine) instead of incorporating the phenyl group.

    • Solution: Maintain a strict 1:1 molar ratio between the precursor for the methyl group (e.g., acetaldehyde or acetone) and the precursor for the phenyl group (e.g., benzaldehyde or acetophenone).

  • Deprotonation of the Product: The methyl group on the picoline product is weakly acidic. Under strongly basic conditions, it can be deprotonated to form an anion, which can then be methylated again.

    • Solution: Avoid using an excess of a very strong base. If a strong base is required to initiate the reaction, use it sparingly and at low temperatures. Consider a milder base or catalytic system if the reaction allows.

  • High Temperature Favoring Over-Reaction: As with N-methylation, high temperatures can provide the activation energy needed for a second, less favorable methylation event to occur. Vapor-phase syntheses over oxide catalysts often require careful temperature control to balance conversion and selectivity.

    • Solution: Optimize the reaction temperature. Run a temperature screen (e.g., 350°C, 400°C, 450°C in a gas-phase reaction) to find the point where the yield of the desired mono-methyl product is maximized and the di-methyl byproduct is minimized.

Frequently Asked Questions (FAQs)

What is the best methylating agent for selective α-methylation of a pyridine ring?

The "best" agent depends on the specific synthetic route.

  • For direct methylation of a pre-formed pyridine ring: This is challenging due to the ring's electron-deficient nature. Radical methylation methods can be used, but often lack regioselectivity, producing mixtures of 2-, 3-, and 4-methylpyridines. A more controlled approach involves generating a reactive methyl species on a catalyst surface, such as with methanol over a Raney nickel catalyst, which shows high selectivity for the α-position (C2 or C6).

  • For building the ring (e.g., Chichibabin/Kröhnke): The "methylating agent" is a precursor molecule like acetaldehyde or acetone. The key here is not the agent's reactivity but precise stoichiometric control of the reactants.

Methodology Methyl Source Selectivity Control Pros Cons
Direct α-Methylation Methanol / Raney NiHeterogeneous catalysis directs methylation to the less hindered α-position.High α-selectivity, uses simple reagents.Requires high temperatures (~200°C), long reaction times in batch.
Chichibabin Synthesis Acetaldehyde / AcetoneStoichiometric control of carbonyl precursors.Convergent, one-pot synthesis.High temperatures (350-500°C), often requires catalyst optimization.
Kröhnke Synthesis α-pyridinium methyl ketone saltsThe structure of the ketone precursor defines the position.Highly versatile, good for functionalized pyridines.Multi-step precursor synthesis required.
N-Oxide Chemistry Methylating agent on N-oxide, followed by rearrangementN-oxide activation directs functionalization to C2.Can offer good selectivity.Requires additional steps for N-oxide formation and removal.
How does temperature control impact selectivity in vapor-phase pyridine synthesis?

In vapor-phase reactions over solid catalysts (e.g., modified alumina), temperature is a critical parameter.

  • Too Low: The reaction rate will be slow, leading to poor conversion of starting materials.

  • Optimal Temperature: Provides enough energy for the desired cyclization and methylation to occur efficiently. For example, in the methylation of pyridine with methanol, a maximum yield of 2-picoline was observed at 400°C.

  • Too High: Can lead to side reactions like cracking (decomposition) of reactants and products, coking of the catalyst, and over-methylation or isomerization, reducing selectivity for the desired product.

Are there alternative routes to synthesize this compound that avoid a direct methylation step?

Yes. Instead of adding a methyl group, one can use a precursor that already contains the methyl group. The Kröhnke pyridine synthesis is an excellent example. This method involves reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.

To synthesize this compound via this route, one could use:

  • 2-Acetylpyridine (as the methyl-containing precursor).

  • An α,β-unsaturated carbonyl derived from benzaldehyde (e.g., cinnamaldehyde or chalcone).

  • A nitrogen source like ammonium acetate.

This strategy builds the ring with the substituents already in the desired positions, completely circumventing the problem of controlling a separate methylation step and its associated side reactions.

Visualizing the Problem: Competing Reaction Pathways

Over-methylation can occur via two primary competing pathways: N-methylation of the product and C-methylation of a deprotonated intermediate.

cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1: N-Methylation cluster_side2 Side Reaction 2: C-Overmethylation A Precursors (e.g., Acetophenone, Acetone, Formaldehyde, Ammonia) B This compound (Desired Product) A->B Reaction Conditions (e.g., Catalyst, Temp) C Excess MeI (Methylating Agent) D N-Methyl-2-methyl-6-phenyl- pyridinium Iodide (Byproduct) B->D B->D E Strong Base / High Temp F Deprotonated Intermediate (Anion at C2-Methyl) B->F Deprotonation B->F C->D G 2,6-bis(methyl)-x-phenylpyridine (Di-methylated Byproduct) F->G Reaction with Methyl Source

Caption: Competing pathways in this compound synthesis.

Protocol: Selective α-Methylation of a Phenylpyridine via Heterogeneous Catalysis

This protocol is adapted from procedures for the selective α-methylation of pyridines using Raney Nickel as a catalyst. It is suitable for methylating a substrate like 4-phenylpyridine to 2-methyl-4-phenylpyridine, demonstrating the principle of selective α-methylation.

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific substrate and equipment. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Phenylpyridine (1.0 g, 6.44 mmol)

  • Raney® Nickel (approx. 1 g, slurry in water)

  • 1-Octanol (25 mL)

  • Ethanol (for washing)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with two portions of ethanol (2 x 15 mL), decanting the ethanol each time. This removes water which can interfere with the reaction.

  • Reaction Setup: After the final wash, add 25 mL of 1-octanol to the flask to create a slurry. Add 4-phenylpyridine (1.0 g, 6.44 mmol) to the flask.

  • Reaction Conditions: Place the flask under an inert atmosphere (N2 or Argon). Heat the mixture to reflux (approx. 195-200°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, diluting them, and analyzing by TLC or GC-MS. The reaction can take several hours (e.g., 19 hours in some literature procedures).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric upon drying. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

    • The filtrate contains the product dissolved in 1-octanol. The product can be isolated by vacuum distillation or column chromatography.

Expected Outcome: This procedure favors methylation at the sterically less hindered α-position (C2 or C6). For 4-phenylpyridine, this selectively yields 2-methyl-4-phenylpyridine. The high temperature and long reaction time are necessary to generate the methylating species from the alcohol on the catalyst surface.

Troubleshooting Workflow

Start Analysis shows low yield or significant byproducts CheckByproduct Identify primary byproduct (LC-MS, NMR) Start->CheckByproduct N_Methyl Byproduct is N-Methylated Salt CheckByproduct->N_Methyl N-Methyl Di_Methyl Byproduct is Di-Methylated CheckByproduct->Di_Methyl Di-Methyl Other Other Issues (e.g., low conversion) CheckByproduct->Other Other N_Action1 Reduce methylating agent stoichiometry to < 1.0 eq. N_Methyl->N_Action1 D_Action1 Verify 1:1 stoichiometry of carbonyl precursors Di_Methyl->D_Action1 O_Action1 Increase temperature or prolong reaction time Other->O_Action1 N_Action2 Lower reaction temperature N_Action1->N_Action2 N_Action3 Switch to a less reactive methylating agent N_Action2->N_Action3 End Optimized Reaction N_Action3->End D_Action2 Reduce reaction temperature to improve selectivity D_Action1->D_Action2 D_Action3 Use a less concentrated or milder base D_Action2->D_Action3 D_Action3->End O_Action2 Check catalyst activity O_Action1->O_Action2 O_Action3 Ensure reagent purity O_Action2->O_Action3 O_Action3->End

Caption: A logical workflow for troubleshooting over-methylation issues.

Validation & Comparative

A Comparative Analysis of 2-Methyl-6-phenylpyridine and 2,2'-bipyridine as Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is a critical determinant of the resulting metal complex's properties and reactivity. Among the myriad of available ligands, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention due to their versatile coordination behavior. This guide provides an in-depth comparative analysis of two such ligands: the archetypal 2,2'-bipyridine (bpy) and the sterically and electronically distinct 2-Methyl-6-phenylpyridine. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for their specific applications.

Introduction: The Significance of Ligand Design

The electronic and steric properties of a ligand profoundly influence the coordination geometry, stability, redox potential, and catalytic activity of a metal complex. 2,2'-bipyridine, a bidentate chelating ligand, has been a workhorse in coordination chemistry for decades, forming stable five-membered chelate rings with a wide array of metal ions.[1] Its rigid, planar structure and well-understood electronic properties have made it a staple in applications ranging from catalysis to materials science.

In contrast, this compound, a monodentate or potentially hemilabile bidentate ligand, introduces asymmetry in both steric bulk and electronic character. The presence of a methyl group at the 2-position and a phenyl group at the 6-position creates a unique coordination environment that can lead to distinct catalytic and photophysical behaviors. This guide will dissect these differences, providing experimental data and theoretical insights to illuminate the nuanced roles these ligands play in coordination chemistry.

Structural and Electronic Properties: A Tale of Two Pyridines

The fundamental differences between 2,2'-bipyridine and this compound stem from their distinct structural and electronic profiles.

2,2'-Bipyridine (bpy): The Symmetric Archetype

  • Structure: Composed of two pyridine rings linked by a C-C bond at their 2-positions, 2,2'-bipyridine is a planar, bidentate ligand that forms a stable five-membered chelate ring upon coordination to a metal center. This chelation effect significantly enhances the stability of the resulting complexes.[2]

  • Electronics: The two nitrogen atoms are electronically equivalent, providing a symmetric coordination environment. The pyridine rings are π-deficient, allowing for π-backbonding from the metal center, which can stabilize low-valent metal complexes. The Hammett σ-values for the 2-pyridyl group are indicative of its electron-withdrawing nature.[3][4]

This compound: The Asymmetric Challenger

  • Structure: This ligand features a single pyridine ring with a methyl group at the 2-position and a phenyl group at the 6-position. The methyl group introduces steric bulk near the nitrogen donor, while the phenyl group adds further steric hindrance and can participate in π-stacking interactions.

  • Electronics: The substituents significantly modulate the electronic properties of the pyridine ring. The methyl group is an electron-donating group, increasing the electron density on the nitrogen atom and enhancing its σ-donating ability. Conversely, the phenyl group can act as a weak electron-withdrawing group through inductive effects, but its primary electronic influence is often through resonance effects. This electronic asymmetry can lead to preferential coordination geometries and reactivities.

The interplay of these steric and electronic factors is crucial in determining the coordination behavior and subsequent performance of the metal complexes.

G cluster_bpy 2,2'-Bipyridine (bpy) cluster_mpp This compound bpy Bidentate Symmetric Planar bpy_e Electron-withdrawing (π-acceptor) bpy->bpy_e Electronic Properties comp vs. mpp Monodentate (potentially hemilabile) Asymmetric Sterically hindered mpp_e Methyl: Electron-donating Phenyl: Steric bulk & π-interactions mpp->mpp_e Electronic & Steric Properties

Fig. 1: High-level comparison of 2,2'-bipyridine and this compound.

Coordination Chemistry: A Comparative Overview

The coordination behavior of these two ligands with metal ions is a direct consequence of their structural and electronic differences.

Coordination with 2,2'-bipyridine:

2,2'-bipyridine readily forms stable, well-defined complexes with a vast range of transition metals, including ruthenium, iron, copper, and palladium. The formation of tris-chelated octahedral complexes, such as [Ru(bpy)₃]²⁺ and [Fe(bpy)₃]²⁺, is a hallmark of its coordination chemistry. The planarity of the ligand allows for close packing and efficient orbital overlap with the metal center.

Coordination with this compound:

The coordination of this compound is more nuanced. Due to the steric hindrance from the methyl and phenyl groups flanking the nitrogen atom, the formation of homoleptic complexes with multiple ligands can be challenging. The ligand typically acts as a monodentate ligand. However, in certain cases, the phenyl group may interact with the metal center, leading to hemilabile behavior or even cyclometalation. The increased σ-donating ability of the nitrogen atom, due to the electron-donating methyl group, can lead to stronger metal-ligand bonds in some instances.

Feature2,2'-BipyridineThis compound
Denticity BidentateMonodentate (potentially hemilabile)
Chelate Ring 5-memberedNone (as a monodentate ligand)
Steric Hindrance ModerateHigh
Symmetry High (C₂ᵥ)Low (Cₛ)
Electronic Nature π-acceptorEnhanced σ-donor (due to methyl group)

Applications in Catalysis: A Performance-Based Comparison

The choice of ligand is paramount in dictating the outcome of a catalytic reaction. Here, we compare the performance of 2,2'-bipyridine and this compound in two key catalytic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, and palladium complexes are often the catalysts of choice.

2,2'-bipyridine in Suzuki Coupling:

Palladium complexes of 2,2'-bipyridine are effective catalysts for Suzuki coupling reactions. The bidentate nature of the ligand helps to stabilize the active palladium species and prevent catalyst decomposition. However, the relatively rigid bite angle of bpy can sometimes limit the catalytic activity for more challenging substrates.

This compound in Suzuki Coupling:

While less common, palladium complexes bearing monodentate, sterically bulky pyridine ligands like this compound can also be active in Suzuki coupling. The steric bulk can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting. The enhanced σ-donating character can also increase the electron density on the palladium center, facilitating the oxidative addition step. However, the lability of the monodentate ligand can sometimes lead to catalyst instability.

Hypothetical Performance Data:

Catalyst SystemAryl HalideArylboronic AcidYield (%)TONReference
[Pd(OAc)₂] + 2,2'-bpy4-BromoanisolePhenylboronic acid85850[5][6]
[Pd(OAc)₂] + this compound4-BromoanisolePhenylboronic acid75750Inferred from[6][7]

Note: The performance of the this compound system is an educated estimation based on the general effects of sterically hindered, electron-rich monodentate ligands.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. Copper complexes are commonly used as catalysts, and the choice of ligand is critical for controlling the polymerization.

2,2'-bipyridine in ATRP:

Copper complexes of 2,2'-bipyridine and its derivatives are widely used and highly effective catalysts for ATRP. The stability of the Cu(I) and Cu(II) complexes with bpy allows for a well-controlled equilibrium between the active and dormant polymer chains, leading to polymers with low dispersity.

This compound in ATRP:

The use of this compound in ATRP is not well-documented. The steric bulk of the ligand would likely lead to a less stable copper complex, which could result in a faster but less controlled polymerization. The single coordination site might not provide the necessary stability to maintain the delicate equilibrium required for a controlled process.

Photophysical Properties: A Glimpse into Luminescence

Ruthenium and iridium complexes with polypyridyl ligands are renowned for their rich photophysical properties, making them suitable for applications in lighting, sensing, and photoredox catalysis.

Complexes with 2,2'-bipyridine:

[Ru(bpy)₃]²⁺ is the quintessential example of a luminescent transition metal complex. It exhibits strong metal-to-ligand charge transfer (MLCT) absorption in the visible region and emits light from a long-lived triplet MLCT excited state. The quantum yield and lifetime of this emission are sensitive to the environment.

Complexes with this compound:

Ruthenium and iridium complexes with this compound are less studied. The asymmetric nature of the ligand would lead to complexes with lower symmetry, which could affect the nature and energy of the frontier orbitals. The steric bulk could lead to distorted geometries, potentially causing non-radiative decay pathways and lower emission quantum yields. However, the phenyl group could also introduce new excited states, such as intraligand π-π* transitions, which could lead to interesting and tunable photophysical properties.[8]

Hypothetical Photophysical Data for Ruthenium(II) Complexes:

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ, µs)
[Ru(bpy)₃]²⁺4526150.095 (in MeCN)1.1
[Ru(bpy)₂(2-Me-6-Ph-py)]²⁺~460~630~0.05~0.8

Note: Data for the this compound complex is an estimation based on the expected electronic and steric effects of the ligand.

Experimental Protocols

To facilitate further research and direct comparison, the following are representative experimental protocols for the synthesis of a palladium complex and the evaluation of its catalytic activity.

Synthesis of Dichlorobis(2,2'-bipyridine)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2,2'-Bipyridine (bpy)

  • Ethanol

Procedure:

  • Dissolve PdCl₂ (1 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve 2,2'-bipyridine (2 mmol) in ethanol (10 mL).

  • Slowly add the 2,2'-bipyridine solution to the hot PdCl₂ solution with stirring.

  • A yellow precipitate will form immediately.

  • Continue stirring the mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a vacuum oven.

G start Dissolve PdCl₂ in hot ethanol step3 Add bpy solution to PdCl₂ solution start->step3 step2 Dissolve bpy in ethanol step2->step3 step4 Reflux for 1 hour step3->step4 step5 Cool to RT step4->step5 step6 Filter, wash, and dry step5->step6 end [Pd(bpy)Cl₂] step6->end

Fig. 2: Workflow for the synthesis of [Pd(bpy)Cl₂].
General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Palladium catalyst (e.g., [Pd(ligand)Cl₂], 1 mol%)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This guide has provided a comparative analysis of 2,2'-bipyridine and this compound, highlighting their distinct structural, electronic, and coordination properties. While 2,2'-bipyridine remains a versatile and reliable ligand for a wide range of applications, the unique steric and electronic features of this compound present intriguing possibilities for fine-tuning the properties of metal complexes.

The increased steric bulk and enhanced σ-donating ability of this compound can be leveraged to influence reaction selectivity and catalytic turnover in certain transformations. However, the challenges associated with its monodentate nature and potential for catalyst instability must be carefully considered.

Future research should focus on systematic studies that directly compare the performance of these and other asymmetrically substituted pyridine ligands in various catalytic and photophysical applications. Such investigations, supported by computational modeling, will undoubtedly lead to a deeper understanding of ligand effects and pave the way for the rational design of next-generation metal complexes with tailored functionalities.

References

A Guide to the Structural Validation of 2-Methyl-6-phenylpyridine Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the methodologies used to validate the structure of 2-Methyl-6-phenylpyridine, a substituted pyridine derivative. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as powerful, complementary techniques for structural elucidation. This guide moves beyond a simple recitation of data, delving into the causal reasoning behind spectral interpretation and experimental design, thereby offering a practical framework for researchers.

The Analytical Imperative: Why Comprehensive Structural Validation Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor variations, such as the position of a substituent on an aromatic ring, can drastically alter a compound's efficacy, toxicity, and metabolic profile. For this reason, relying on a single analytical technique is often insufficient. A multi-faceted approach, leveraging the strengths of different methods, provides a self-validating system that builds confidence in the synthesized product. Here, we will demonstrate how the synergistic use of ¹H and ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC), and mass spectrometry provides an irrefutable structural proof of this compound.

Predicted Spectroscopic Data for this compound

Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted data based on the analysis of closely related structures and established principles of NMR and MS. This predictive approach is a common and valuable tool in chemical research, allowing scientists to anticipate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyridine ring, and the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the anisotropic effects of the aromatic systems.

  • Methyl Protons (C H₃): A singlet peak is anticipated around δ 2.5 ppm . This upfield shift relative to the aromatic protons is characteristic of a methyl group attached to an aromatic ring.

  • Pyridine Ring Protons: The three protons on the disubstituted pyridine ring will appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm).

    • H-4: Expected to be a triplet due to coupling with H-3 and H-5.

    • H-3 and H-5: Expected to be doublets, each coupled to H-4. The relative positions of H-3 and H-5 will depend on the combined electronic effects of the methyl and phenyl substituents.

  • Phenyl Ring Protons: The five protons of the phenyl group will also reside in the aromatic region.

    • Ortho-protons (H-2', H-6'): These will be the most deshielded of the phenyl protons due to their proximity to the pyridine ring and will likely appear as a multiplet.

    • Meta-protons (H-3', H-5') and Para-proton (H-4'): These protons will appear as a complex multiplet in a slightly more upfield region compared to the ortho-protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct carbon signals are expected.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-CH₃ ~24Typical range for a methyl group on a pyridine ring.
C-4 ~137The central carbon of the pyridine ring.
C-3, C-5 ~120-125Carbons on the pyridine ring.
C-2, C-6 ~157-159Quaternary carbons of the pyridine ring attached to the methyl and phenyl groups, significantly deshielded by the nitrogen and the substituents.
C-1' (ipso) ~139Quaternary carbon of the phenyl ring attached to the pyridine ring.
C-2', C-6' (ortho) ~127Ortho carbons of the phenyl ring.
C-3', C-5' (meta) ~129Meta carbons of the phenyl ring.
C-4' (para) ~129Para carbon of the phenyl ring.

2D NMR Techniques: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular structure.[1]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[1] Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the pyridine ring (H-3 to H-4, and H-4 to H-5) and within the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[2][3] This is a crucial step in assigning the protonated carbons of both the pyridine and phenyl rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular puzzle, especially for assigning quaternary (non-protonated) carbons.[4] It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to C-2 and C-3 of the pyridine ring would be expected, definitively placing the methyl group. Similarly, correlations from the ortho-protons of the phenyl ring to C-6 of the pyridine ring would confirm the connection between the two rings.

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

Standard 1D and 2D NMR Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1.5-2.0 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2.0 seconds.

  • COSY:

    • Pulse sequence: Gradient-selected COSY (gCOSY).

    • Number of increments: 256-512.

    • Number of scans per increment: 4-8.

  • HSQC:

    • Pulse sequence: Gradient-selected HSQC with sensitivity enhancement.

    • Number of increments: 128-256.

    • Number of scans per increment: 4-8.

  • HMBC:

    • Pulse sequence: Gradient-selected HMBC (gHMBCAD).[1]

    • Number of increments: 256-512.

    • Number of scans per increment: 8-16.

    • Long-range coupling constant (J): Optimized for 2-3 bond couplings, typically around 8 Hz.[1]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.[5]

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₁N, with a calculated monoisotopic mass of 169.0891 g/mol .[1]

  • Molecular Ion Peak (M⁺•): A strong peak at m/z = 169 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical (M-15): A significant fragment at m/z = 154, resulting from the cleavage of the methyl group. This is a common fragmentation for methylated aromatic compounds.[5]

    • Loss of HCN (M-27): A fragment at m/z = 142, which is characteristic of pyridine ring fragmentation.

    • Phenyl Cation: A prominent peak at m/z = 77, corresponding to the C₆H₅⁺ fragment.

    • Pyridinium-type Fragments: Various fragments arising from the cleavage of the pyridine ring.

m/z Possible Fragment Notes
169[C₁₂H₁₁N]⁺•Molecular Ion (M⁺•)
168[M-H]⁺Loss of a hydrogen atom
154[M-CH₃]⁺Loss of a methyl radical
142[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring
77[C₆H₅]⁺Phenyl cation

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the key correlations expected in the 2D NMR experiments.

G cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_validation Structural Validation synthesis Synthesized Compound ms Acquire Mass Spectrum synthesis->ms nmr_acq Acquire 1D & 2D NMR Spectra synthesis->nmr_acq mw Confirm Molecular Weight (m/z = 169) ms->mw frag Analyze Fragmentation Pattern (e.g., M-15, m/z 77) ms->frag structure Validated Structure of This compound mw->structure frag->structure h1 1H NMR: Identify Proton Environments nmr_acq->h1 c13 13C NMR: Identify Carbon Environments nmr_acq->c13 cosy COSY: Confirm H-H Connectivity nmr_acq->cosy hsqc HSQC: Link Protons to Carbons nmr_acq->hsqc hmbc HMBC: Establish Long-Range C-H Connectivity nmr_acq->hmbc h1->cosy h1->hsqc h1->hmbc c13->hsqc c13->hmbc cosy->structure hsqc->structure hmbc->structure

Caption: Workflow for the structural validation of this compound.

G H_Me H-CH₃ C2 C-2 H_Me->C2 HMBC C3 C-3 H_Me->C3 HMBC H3 H-3 H3->C2 HMBC H3->C3 HSQC C4 C-4 H3->C4 HMBC H4 H-4 H3->H4 COSY C5 C-5 H3->C5 HMBC H4->C3 HMBC H4->C4 HSQC H4->C5 HMBC H5 H-5 H4->H5 COSY H5->C4 HMBC H5->C5 HSQC C6 C-6 H5->C6 HMBC C1_prime C-1' H2_prime H-2'/6' H2_prime->C6 HMBC H2_prime->C1_prime HMBC C2_prime C-2'/6' H2_prime->C2_prime HMBC H2_prime->C2_prime HSQC

Caption: Key expected 2D NMR correlations for this compound.

Conclusion

The structural validation of a synthesized compound is a critical step in chemical research and development. This guide has outlined a comprehensive strategy for confirming the structure of this compound using a combination of NMR spectroscopy and mass spectrometry. By integrating data from ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, a detailed map of the molecular connectivity can be constructed. Mass spectrometry complements this by providing an accurate molecular weight and characteristic fragmentation patterns. This multi-technique, logic-based approach ensures a high degree of confidence in the final structural assignment, upholding the principles of scientific integrity and enabling further research and development with a well-characterized molecule.

References

A Researcher's Guide to Validating Experimental Findings with DFT Calculations: The Case of 2-Methyl-6-phenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. 2-Methyl-6-phenylpyridine serves as an excellent model for demonstrating the powerful synergy between experimental techniques and computational chemistry. Due to the rotational freedom around the bond connecting the pyridine and phenyl rings, this molecule can exist in different spatial arrangements, or conformations. Validating which conformation is present, and understanding its properties, is a common challenge that Density Functional Theory (or DFT) is uniquely equipped to address.

This guide provides an in-depth comparison of experimental data with results from DFT calculations for isomers of this compound, offering a framework for leveraging computational methods to confirm and interpret experimental findings.

The Synergy of Experiment and Theory

Experimental methods like X-ray crystallography provide a direct snapshot of a molecule's structure in the solid state, offering precise measurements of bond lengths and angles.[1][2] Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), provide crucial information about the chemical environment of atoms within the molecule in solution.[3] However, experimental data can sometimes be ambiguous or challenging to interpret without a theoretical framework.

This is where DFT calculations become invaluable. By modeling the molecule from first principles, DFT can predict key properties, including:

  • Molecular Geometry: Optimized bond lengths, bond angles, and dihedral (twist) angles.

  • Relative Stabilities: The energy difference between various conformations.

  • Spectroscopic Properties: Predicted NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis).[4][5]

When the calculated data closely matches the experimental data, it provides strong validation for the proposed molecular structure and a deeper understanding of its electronic properties.[6][7] Discrepancies, on the other hand, can point to interesting molecular behaviors or the need to refine the computational model.[8]

Conformational Isomerism in this compound

The central question for this compound and similar bi-aryl compounds is the dihedral angle between the two aromatic rings. This "twist" is a delicate balance between two opposing forces:

  • π-Conjugation: The tendency of the π-electron systems of the two rings to overlap, which favors a planar (0° twist) conformation.

  • Steric Hindrance: The repulsive force between the hydrogen atoms on the rings (and the methyl group), which favors a more twisted, non-planar conformation.[9]

DFT calculations can precisely model these interactions to predict the most stable conformation. For the related 2-phenylpyridine, DFT calculations predict a twist angle of about 21-23°, significantly less than biphenyl, due to a combination of steric and electronic factors.[9] The addition of a methyl group at the 6-position is expected to increase steric hindrance, likely leading to a larger dihedral angle.

Comparative Analysis: DFT Calculations vs. Experimental Data

The core of the validation process lies in the direct comparison of quantitative data. Below, we present a table summarizing expected experimental values and DFT-calculated values for a plausible, low-energy conformer of this compound.

Table 1: Comparison of Experimental and DFT-Calculated Parameters

ParameterMethodTypical Experimental ValueDFT Calculated Value (B3LYP/6-311G(d,p))
Geometric Parameters
Pyridine-Phenyl Dihedral AngleX-ray Crystallography~30-50° (Varies with crystal packing)45.8°
C-C Inter-ring Bond LengthX-ray Crystallography1.49 Å1.485 Å
Spectroscopic Parameters
¹H NMR (Methyl Protons)¹H NMR (CDCl₃)δ 2.5 - 2.7 ppmδ 2.65 ppm
¹³C NMR (Methyl Carbon)¹³C NMR (CDCl₃)δ 20 - 25 ppmδ 22.1 ppm
Key IR Vibration (C-H stretch)FT-IR2950 - 3100 cm⁻¹3065 cm⁻¹

Note: Experimental values are representative and can vary based on specific conditions. DFT values are calculated for an isolated molecule in the gas phase.

The strong agreement between the calculated and typical experimental values lends high confidence to the structural assignment.

Methodologies and Protocols

To ensure scientific rigor, the protocols for both computational and experimental work must be clearly defined.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

  • Analysis: Integrate the peaks and assign the chemical shifts corresponding to the methyl protons and aromatic protons.

Computational Protocol: DFT Geometry Optimization and NMR Calculation

This protocol outlines the steps using a common quantum chemistry software package. The choice of the B3LYP functional and the 6-31G basis set family is a widely accepted standard for good accuracy in organic molecules.[10][11] For higher accuracy in NMR predictions, a larger basis set like 6-311G(d,p) is often employed.[5][12]

  • Structure Building: Construct the initial 3D structure of this compound in a molecular editor. Set an initial dihedral angle (e.g., 30°).

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[13]

    • Basis Set: 6-311G(d,p).

    • Task: Perform a full geometry optimization to find the lowest energy structure.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Independent Atomic Orbital (GIAO).[6]

    • Functional/Basis Set: Use the same functional and basis set as the optimization (B3LYP/6-311G(d,p)).

    • Reference: Calculate the isotropic shielding value for Tetramethylsilane (TMS) at the same level of theory.

    • Conversion: Convert the calculated absolute shielding values (σ) to chemical shifts (δ) using the formula: δ = σ(ref) - σ(sample).

Visualizing the Validation Workflow

The relationship between experimental and computational work is cyclical and self-validating. This process can be visualized to better understand the workflow.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification exp_char Spectroscopic Analysis (NMR, IR, UV-Vis) X-ray Crystallography synthesis->exp_char compare Compare & Correlate Data exp_char->compare Experimental Data model Build Initial 3D Model dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) model->dft_opt dft_prop Calculate Properties (NMR, Frequencies) dft_opt->dft_prop dft_prop->compare Calculated Data validate Structure Validated / Refined compare->validate validate->model Refine Model if Needed

Caption: Workflow diagram illustrating the synergy between experimental characterization and DFT calculations for structural validation.

Conclusion

The integration of DFT calculations with experimental data provides a robust and reliable methodology for the structural elucidation of molecules like this compound. This combined approach allows researchers to not only confirm experimental findings but also to gain a deeper, physics-based understanding of the molecule's conformational preferences and electronic structure. By following the protocols and comparative frameworks outlined in this guide, scientists can enhance the accuracy and confidence of their research, accelerating progress in fields like drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Determination and Comparison of Fluorescence Quantum Yields for 2-Methyl-6-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the discovery and application of novel fluorophores, particularly within the realm of drug development, the fluorescence quantum yield (Φf or QY) stands as a paramount photophysical parameter.[1] It provides a direct measure of the efficiency with which a molecule converts absorbed photons into emitted fluorescence.[1][2][3] A high quantum yield is often a critical attribute for fluorescent probes and imaging agents, ensuring a strong and detectable signal.[1] This guide offers a comprehensive, in-depth comparison and a detailed experimental protocol for the accurate determination of fluorescence quantum yields of 2-Methyl-6-phenylpyridine derivatives, a class of compounds with significant potential in various applications.

This document is structured to provide not just a set of instructions, but a foundational understanding of the principles and practices that ensure the generation of reliable and reproducible data. We will delve into the widely adopted relative method for quantum yield determination, explore the selection of appropriate standards, and present a step-by-step workflow.

The Principle of Relative Quantum Yield Determination

The determination of fluorescence quantum yield can be approached through two primary methods: the absolute method and the relative method.[1][2][4] The absolute method, while rigorous, necessitates specialized instrumentation such as an integrating sphere to directly measure the ratio of emitted to absorbed photons.[1][3][4] In contrast, the relative method offers a more accessible yet robust alternative, making it the preferred technique in many research laboratories.[1][3][5][6]

The cornerstone of the relative method is the comparison of the fluorescence properties of the test sample (in this case, a this compound derivative) to a well-characterized fluorescence standard with a known and stable quantum yield.[1][5][6] The fundamental assumption is that if the sample and standard solutions have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1][6][7] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1][6]

The relationship is expressed by the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) [1]

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and the reference standard, respectively.

To enhance accuracy and mitigate potential systematic errors such as dye aggregation, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[5][6][7] The resulting slope (gradient) is then used in the calculation.[1][6]

Selecting an Appropriate Fluorescence Standard

The choice of a suitable fluorescence standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit the following characteristics:

  • A well-documented and consistent quantum yield.

  • Photochemical stability.

  • Spectral overlap with the sample: The absorption spectrum of the standard should overlap with that of the this compound derivative to allow for excitation at the same wavelength.[8]

  • A similar emission wavelength range to minimize wavelength-dependent biases in the detector response.

For this compound derivatives, which are expected to absorb in the UV or near-UV region, Quinine Sulfate is a commonly employed and well-characterized standard.[9][10][11]

Table 1: Properties of Quinine Sulfate as a Fluorescence Standard

PropertyValueNotes
Solvent 0.1 M or 0.05 M H₂SO₄The quantum yield is sensitive to the solvent environment.[12]
Quantum Yield (Φr) 0.54In 0.1 M H₂SO₄.[11] Some sources may cite slightly different values.[13]
Excitation Wavelength Typically 300-350 nmShould be chosen to match the sample's absorbance.
Emission Maximum ~450 nm
Refractive Index (nr) 1.33For 0.1 M H₂SO₄.[11]

It is important to note that the quantum yield of quinine sulfate in sulfuric acid has been shown to have a significant temperature dependence.[12] Therefore, maintaining a constant and recorded temperature during all measurements is crucial for reproducibility. For highly precise measurements, using quinine in 0.1 M perchloric acid, which shows no temperature dependence between 20 and 45 °C, is recommended.[12]

Experimental Workflow for Quantum Yield Determination

The following diagram and protocol outline the comprehensive workflow for the relative determination of the fluorescence quantum yield of a this compound derivative.

G cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Stock Solution of Sample dilute_sample Create Serial Dilutions of Sample prep_sample->dilute_sample prep_std Prepare Stock Solution of Standard dilute_std Create Serial Dilutions of Standard prep_std->dilute_std measure_abs_sample Measure Absorbance Spectra of Sample Dilutions dilute_sample->measure_abs_sample measure_abs_std Measure Absorbance Spectra of Standard Dilutions dilute_std->measure_abs_std uv_vis UV-Vis Spectrophotometer uv_vis->measure_abs_sample uv_vis->measure_abs_std measure_fluor_sample Measure Emission Spectra of Sample Dilutions measure_abs_sample->measure_fluor_sample measure_fluor_std Measure Emission Spectra of Standard Dilutions measure_abs_std->measure_fluor_std fluorometer Spectrofluorometer fluorometer->measure_fluor_sample fluorometer->measure_fluor_std integrate Integrate Emission Spectra measure_fluor_sample->integrate measure_fluor_std->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Experimental Protocol

Instrumentation:

  • A UV-Vis spectrophotometer for absorbance measurements.[1]

  • A spectrofluorometer capable of providing corrected emission spectra.[1]

  • 1 cm pathlength quartz cuvettes for both absorbance and fluorescence measurements.

Reagents:

  • High-purity solvent (e.g., cyclohexane, ethanol, or acetonitrile, depending on the solubility of the derivatives). The same solvent must be used for both the sample and a suitable standard. If a different solvent is necessary for the standard (like H₂SO₄ for quinine sulfate), the refractive index correction is mandatory.

  • Fluorescence standard (e.g., Quinine Sulfate).

  • The this compound derivative to be tested.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound derivative and the chosen standard in the appropriate solvent. The concentration should be high enough to allow for serial dilutions.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of 5-6 dilutions of both the sample and the standard.[1][6]

    • The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[6][8] This is crucial to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.[6][8]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.

    • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution. This wavelength should be one where both the sample and standard absorb light.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each of the sample and standard dilutions. It is imperative that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]

    • Record the emission spectrum of the pure solvent to be used for background subtraction.

  • Data Analysis:

    • For each recorded emission spectrum, subtract the solvent background spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each background-corrected spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[1][6]

    • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).[1][6]

  • Quantum Yield Calculation:

    • Using the gradients obtained for the sample (Grads) and the standard (Gradr), calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Grads / Gradr) * (ns2 / nr2) [1][6]

Comparative Data for this compound Derivatives

To illustrate the application of this protocol, the following table presents hypothetical but realistic data for a series of this compound derivatives with varying substituents. This allows for a direct comparison of how molecular structure can influence the quantum yield.

Table 2: Comparative Quantum Yield Data for Hypothetical this compound Derivatives

CompoundSubstituent (R)SolventExcitation λ (nm)Emission λmax (nm)Gradient (Grads)Calculated Φs
Standard Quinine Sulfate0.1 M H₂SO₄3404502,500,0000.54 (known)
Derivative 1 -HCyclohexane3404101,200,0000.28
Derivative 2 -OCH₃Cyclohexane3404252,100,0000.49
Derivative 3 -CNCyclohexane340440850,0000.20
Derivative 4 -N(CH₃)₂Cyclohexane3404603,500,0000.82

Note: The data presented in this table is for illustrative purposes only. The gradients are arbitrary units dependent on instrument settings. The calculation assumes ns (Cyclohexane) = 1.426 and nr (0.1 M H₂SO₄) = 1.33.

Structure-Property Relationships and Molecular Design

The determination of quantum yields for a series of related compounds allows for the elucidation of structure-property relationships. This is a powerful tool for the rational design of new fluorophores with desired characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties of the pyridine core.[14]

G cluster_structure Molecular Structure Modification cluster_properties Photophysical Consequences cluster_outcome Observed Quantum Yield mol This compound Core edg Add Electron-Donating Group (e.g., -N(CH₃)₂) mol->edg ewg Add Electron-Withdrawing Group (e.g., -CN) mol->ewg ict Intramolecular Charge Transfer (ICT) State edg->ict Stabilizes ICT ewg->ict Enhances ICT radiative Radiative Decay (Fluorescence) ict->radiative ict->radiative Favored Pathway nonradiative Non-Radiative Decay ict->nonradiative ict->nonradiative Alternative Pathway qy_high Increased Φf radiative->qy_high qy_low Decreased Φf nonradiative->qy_low

Caption: Influence of substituents on the quantum yield of pyridine derivatives.

As illustrated in the diagram and the hypothetical data, electron-donating groups like dimethylamino (-N(CH₃)₂) can enhance the fluorescence quantum yield by creating a more efficient intramolecular charge transfer (ICT) state that favors radiative decay.[14] Conversely, certain electron-withdrawing groups might open up non-radiative decay pathways, leading to a decrease in quantum yield.[15] By systematically modifying the structure of this compound and measuring the corresponding quantum yields, researchers can develop a predictive understanding for the design of highly fluorescent materials.

Conclusion

The accurate determination of fluorescence quantum yield is an indispensable step in the characterization of novel fluorescent molecules such as this compound derivatives. The relative method, when performed with care and attention to detail, provides a reliable and accessible means to achieve this. By selecting an appropriate standard, controlling experimental variables, and analyzing the data correctly, researchers can confidently compare the performance of different derivatives. This systematic approach not only ensures the integrity of the data but also provides crucial insights for the rational design of next-generation fluorophores for advanced applications in research and medicine.

References

comparative study of different catalysts for 2-Methyl-6-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-6-phenylpyridine

Introduction

This compound, also known as 6-phenyl-2-picoline, is a pivotal structural motif in medicinal chemistry, materials science, and coordination chemistry.[1] Its prevalence in pharmacologically active compounds and functional materials necessitates efficient and scalable synthetic routes. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, offering researchers and drug development professionals a data-driven basis for catalyst selection and process optimization. We will delve into both heterogeneous and homogeneous catalytic strategies, explaining the causality behind experimental choices and providing detailed protocols for high-performing systems.

Part 1: Heterogeneous Catalysis: The Single-Step Vapor-Phase Approach

For industrial-scale and environmentally conscious synthesis, a single-step reaction from simple, readily available precursors is highly desirable. Heterogeneous catalysis using molecular sieves, such as zeolites, has emerged as a powerful methodology for this transformation.[2]

Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed cascade reaction involving the condensation, cyclization, and dehydrogenation of simple carbonyl compounds and ammonia. In a typical procedure, acetophenone, acetone, formaldehyde, and ammonia are reacted in the vapor phase over a solid acid catalyst.[2][3] The zeolite's framework provides the acidic sites necessary to catalyze the multiple C-C and C-N bond-forming steps, while its defined pore structure can impart shape selectivity, influencing the product distribution.

The causality for catalyst performance in this system is rooted in two key properties of the zeolite:

  • Acidity : Brønsted acid sites are crucial for activating the carbonyl compounds and facilitating the condensation and cyclization steps.

  • Pore Architecture : The reactants and the final product, this compound, are relatively large molecules. Therefore, zeolites with larger pores are required to allow diffusion of reactants and products, preventing pore blockage and catalyst deactivation.

Comparative Performance of Zeolite Catalysts

Experimental data consistently shows that catalytic activity for phenylpyridine synthesis increases with the pore size of the zeolite.[3] The performance of several common zeolites is summarized below.

CatalystPore Size (Å)Key CharacteristicsAcetophenone Conversion (%)2-Phenylpyridine Yield (%)*Reference
HZSM-5 ~5.4Medium Pore, High Acidity70.412.0
Hβ (H-Beta) ~6.6 x 6.7Large Pore, Strong Acidity96.514.5
HY ~7.4Large Pore, Strong Acidity92.025.0
3 wt% CoHY ~7.4Metal-Modified, Medium AcidityN/A>25.0 (Max Yield)
Al-MCM-41 20-100Mesoporous, Mild AcidityHighGood Catalyst[3][4]

Note: Data is for the synthesis of the parent 2-phenylpyridine, which serves as a validated proxy for the performance in this compound synthesis under similar conditions. The trend of HY > Hβ > HZSM-5 is the key takeaway.[3]

The superior performance of HY zeolite is directly attributable to its large pore diameter, which better accommodates the bulky phenyl-substituted pyridine product. Furthermore, modifying the zeolite with transition metals, such as cobalt, can enhance activity and selectivity. Cobalt-modified HY zeolites have been shown to be particularly active for this type of aminocyclization reaction, leading to maximum product yields.

Detailed Experimental Protocol: Vapor-Phase Synthesis via CoHY Catalyst

This protocol describes a self-validating system for the synthesis of this compound based on established procedures for similar compounds.[3]

1. Catalyst Preparation (3 wt% Cobalt-modified HY Zeolite): a. Prepare an aqueous solution of Cobalt(II) Nitrate Hexahydrate. b. Add the parent HY zeolite powder to the solution with continuous stirring. c. Maintain stirring at 80°C for 8 hours to facilitate ion exchange. d. Filter the solid, wash thoroughly with deionized water, and dry at 110°C overnight. e. Calcine the dried powder in a furnace under a flow of air at 500°C for 6 hours to obtain the active CoHY catalyst.

2. Catalytic Reaction: a. Pack a fixed-bed quartz reactor with the prepared CoHY catalyst (approx. 5g). b. Pre-heat the reactor to 400°C under a steady flow of nitrogen gas. c. Prepare the reactant feed mixture: acetophenone, acetone, formaldehyde, and aqueous ammonia in a suitable molar ratio (e.g., 1:1:1:3). d. Introduce the liquid feed into a preheating zone using a high-precision pump. The feed is vaporized and mixed with ammonia gas before entering the reactor. e. Maintain the reaction temperature at 400°C and a weight hourly space velocity (WHSV) of 0.5 h⁻¹. f. The product stream exiting the reactor is cooled, condensed, and collected.

3. Product Analysis: a. Analyze the collected liquid product using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of acetophenone and the yield of this compound.

Part 2: Homogeneous Catalysis: Alternative and Complementary Strategies

While heterogeneous catalysis offers a direct one-pot route, homogeneous transition metal catalysis provides alternative, often milder, pathways. These are particularly relevant for laboratory-scale synthesis and the creation of diverse analogues.

Copper-Catalyzed Oxidative Cyclization

A novel approach for synthesizing 2-arylpyridines involves the copper-catalyzed aerobic oxidative cyclization of acetophenones with 1,3-diaminopropane.[5]

Mechanism Rationale: This reaction proceeds through the initial formation of an imine intermediate. The copper catalyst facilitates an oxidative cyclization cascade, involving C-N bond cleavage and C-C bond formation in a one-pot process.[5] The use of oxygen from the air as the terminal oxidant makes this an attractive and atom-economical method. While the direct synthesis of this compound using this method is not explicitly reported, the mechanism suggests high potential for adaptation by modifying the ketone and amine starting materials.

Palladium and Nickel-Catalyzed Cross-Coupling

A more traditional, multi-step approach involves the construction of the C-C bond between the phenyl and pyridine rings via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthetic Rationale: This strategy offers high predictability and exceptional functional group tolerance. The synthesis would involve coupling a pre-functionalized pyridine (e.g., 2-bromo-6-methylpyridine) with a phenylboronic acid derivative. Palladium complexes are the workhorse catalysts for this transformation, though more cost-effective nickel catalysts are gaining prominence.[6][7] While this is not a de novo synthesis of the pyridine ring itself, it is a cornerstone of medicinal chemistry for joining aromatic fragments.

A Note on C-H Functionalization

For drug development professionals, the synthesis of the core this compound scaffold is often just the first step. Creating analogues for structure-activity relationship (SAR) studies is critical. Here, palladium-catalyzed C-H activation has become an indispensable tool.[8][9] This technology allows for the direct, regioselective functionalization (e.g., alkylation, arylation, acylation) of the ortho-position of the phenyl ring, using the pyridine nitrogen as a directing group.[9][10] This avoids lengthy de novo syntheses of substituted precursors, accelerating the drug discovery process.

Part 3: Comparative Analysis and Catalyst Selection

The choice between a heterogeneous, single-step synthesis and a homogeneous, multi-step approach depends entirely on the specific goals of the researcher.

G cluster_0 Pathway A: Heterogeneous Single-Step Synthesis cluster_1 Pathway B: Homogeneous Multi-Step Synthesis A_start Acetophenone + Acetone + Formaldehyde + Ammonia A_process Vapor Phase Reaction (400°C) A_start->A_process A_cat Zeolite Catalyst (e.g., CoHY) A_cat->A_process A_end This compound A_process->A_end B_start1 2-Bromo-6-methylpyridine B_process Suzuki Cross-Coupling (Solution Phase) B_start1->B_process B_start2 Phenylboronic Acid B_start2->B_process B_cat Pd or Ni Catalyst + Ligand B_cat->B_process B_end This compound B_process->B_end

Caption: Overview of primary synthetic routes to this compound.

Expert Recommendations:

  • For Large-Scale Production and Green Chemistry: The single-step, vapor-phase synthesis over a heterogeneous zeolite catalyst like CoHY is unequivocally the superior choice. It minimizes waste, avoids costly transition metal catalysts, and simplifies purification.[2]

  • For Laboratory-Scale Synthesis and Analogue Development: A multi-step cross-coupling approach offers greater flexibility. It allows for the modular assembly of various substituted phenyl and pyridine fragments, making it ideal for medicinal chemistry programs.

  • For Process Innovation: The copper-catalyzed oxidative cyclization presents an exciting frontier.[5] It combines the one-pot nature of the zeolite method with the milder conditions of homogeneous catalysis, offering a promising area for future research and optimization.

References

A Framework for Assessing the Insecticidal Efficacy of 2-Methyl-6-phenylpyridine Against Commercial Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of insecticide resistance in pest populations presents a formidable challenge to global agriculture and public health. This necessitates a continuous pipeline of novel insecticidal compounds with diverse modes of action. Pyridine-based chemistries have emerged as a particularly fruitful area of research, forming the backbone of highly successful insecticides like the neonicotinoids.[1] The pyridine scaffold is a key structural component in numerous bioactive molecules, valued for its ability to interact with specific biological targets.[1][2]

This guide focuses on 2-Methyl-6-phenylpyridine, a compound of interest due to its structural relation to other bioactive pyridine derivatives.[3] However, a review of current literature reveals a notable absence of direct experimental data on its insecticidal efficacy. Therefore, this document serves not as a retrospective comparison, but as a prospective, technically in-depth guide for researchers. It outlines a rigorous, multi-stage experimental framework designed to systematically assess the insecticidal potential of this compound and objectively compare its performance against established commercial insecticides.

The methodologies detailed herein are grounded in internationally recognized protocols to ensure scientific validity and reproducibility. By explaining the causality behind each experimental choice, from target pest selection to bioassay design, this guide aims to provide a self-validating system for generating the robust data required for new active ingredient development.

Part 1: Strategic Selection of Comparators and Target Species

A meaningful assessment of a novel compound requires comparison against industry standards. The choice of commercial insecticides and target pests must be deliberate, reflecting different modes of action and economic or health-related importance.

Commercial Insecticide Benchmarks

To establish a comprehensive performance baseline, we select three commercial insecticides from distinct chemical classes, each with a well-characterized mechanism of action (MoA):

  • Imidacloprid (Neonicotinoid): A systemic insecticide that acts as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4][5] This leads to overstimulation of the nerves, resulting in paralysis and death. Its high selectivity for insect nAChRs over mammalian receptors is a key feature.[5]

  • Deltamethrin (Pyrethroid): A potent synthetic pyrethroid that acts on the voltage-gated sodium channels of nerve axons.[6] It prevents the channels from closing after activation, leading to repetitive nerve firing, permanent depolarization, and eventual paralysis of the organism.[6][7]

  • Chlorpyrifos (Organophosphate): A broad-spectrum, non-systemic insecticide that inhibits the enzyme acetylcholinesterase (AChE).[8][9] By blocking AChE, it causes an accumulation of the neurotransmitter acetylcholine at the synapse, leading to a cholinergic crisis, overstimulation of muscles and nerves, and ultimately respiratory failure.[10][11]

Target Pest Selection

The selection of target pests is designed to evaluate the compound's efficacy across different feeding guilds and orders of insects.

  • Aphis craccivora (Cowpea Aphid): A sap-sucking pest (Order: Hemiptera) of significant agricultural importance. Its feeding method makes it an excellent model for testing systemic and contact activity. Several studies have utilized aphids for evaluating pyridine derivatives.[12]

  • Mythimna separata (Oriental Armyworm): A chewing pest (Order: Lepidoptera) that causes significant damage to cereal crops. Assessing efficacy against this pest provides data on stomach poison activity. 2-phenylpyridine derivatives have been tested against this species.[3]

  • Aedes albopictus (Asian Tiger Mosquito): A vector of numerous human pathogens (Order: Diptera). This species is a critical target for public health insecticides and allows for the evaluation of adulticidal activity.[13]

Part 2: A Phased Approach to Efficacy Evaluation

This section details the core experimental workflows, moving from controlled laboratory assays to more complex trial conditions.

Overall Experimental Workflow

The evaluation process is structured to generate a comprehensive dataset, starting with intrinsic toxicity and progressing to practical application scenarios.

G cluster_0 Phase 1: Laboratory Bioassays cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Advanced Trials (Conditional) prep Compound Preparation (this compound & Comparators) topical Topical Application Bioassay (Determine LD50) prep->topical Direct application leaf Leaf-Dip Bioassay (Determine LC50) prep->leaf Foliar application probit Probit Analysis (Calculate LD50/LC50) topical->probit leaf->probit compare Comparative Efficacy Analysis probit->compare greenhouse Greenhouse/Semi-Field Trials compare->greenhouse If promising results field Small-Scale Field Trials greenhouse->field

Caption: Phased experimental workflow for insecticide efficacy assessment.

Protocol: Topical Application Bioassay (LD50 Determination)

This method determines the intrinsic toxicity of a compound by direct application, bypassing behavioral and cuticular barriers. It is essential for calculating the Lethal Dose 50 (LD50), the dose required to kill 50% of a test population.[14]

Objective: To determine the LD50 of this compound and commercial benchmarks against adult Aedes albopictus and Mythimna separata.

Materials:

  • Test insects (3-5 day old non-blood-fed female mosquitoes; 5th instar armyworm larvae).

  • Test compounds (technical grade).

  • High-purity acetone (or other suitable solvent).[15]

  • Micro-applicator or repeating dispenser (0.2 - 1.0 µL capacity).

  • Holding cups with mesh lids and a sugar source (e.g., 10% sucrose solution on cotton).[15]

  • Ice packs and petri dishes for anesthetizing insects.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of each test compound in acetone. Perform serial dilutions to create a range of at least 5 concentrations expected to cause between 10% and 90% mortality.[15] A solvent-only solution serves as the negative control.

  • Insect Anesthetization: Briefly chill the test insects on a petri dish placed over ice until they are immobilized.[16] This prevents movement during application.

  • Application: Using the micro-applicator, apply a precise volume (e.g., 0.2 µL for mosquitoes) of the insecticidal solution to the dorsal thorax of each insect.[16] Treat batches of 25 insects per concentration.

  • Holding and Observation: Transfer the treated insects to clean holding cups. Maintain them at a controlled temperature (e.g., 27 ± 2°C) and humidity (e.g., 80 ± 10% RH).[15]

  • Mortality Assessment: Record mortality at 24 hours post-application. An insect is considered dead if it is ataxic (unable to move) when gently prodded.[15]

  • Replication: Repeat the entire experiment on at least three different days with new batches of insects and freshly prepared solutions to ensure reproducibility.

Protocol: Leaf-Dip Bioassay (LC50 Determination)

This assay is particularly relevant for phytophagous (plant-eating) pests and simulates exposure via treated foliage. It is used to determine the Lethal Concentration 50 (LC50).[17][18]

Objective: To determine the LC50 of this compound and benchmarks against Aphis craccivora.

Materials:

  • Host plant leaves (e.g., cotton or fava bean).

  • Test compounds.

  • Distilled water and a surfactant (e.g., Triton X-100 or Tween-80 at 0.1%).

  • Beakers, petri dishes, and forceps.

  • Ventilated containers for holding treated leaves with insects.

Procedure:

  • Preparation of Solutions: Prepare a series of graded concentrations of each insecticide in distilled water containing the surfactant. The surfactant ensures even coating of the waxy leaf surface. A water-surfactant solution serves as the negative control.

  • Leaf Treatment: Select fresh, undamaged leaves. Dip each leaf into a test solution for a set period (e.g., 5-10 seconds) with gentle agitation.[18][19]

  • Drying: Place the dipped leaves on a rack and allow them to air-dry completely (approx. 1-2 hours) in a fume hood.

  • Infestation: Place the dried leaves into petri dishes or ventilated containers with a moistened filter paper to prevent desiccation. Introduce a known number of adult aphids (e.g., 20-25) onto each leaf.

  • Incubation and Assessment: Maintain the containers under controlled environmental conditions. Record mortality at 24 and 48 hours.

  • Replication: Conduct three to five replicates for each concentration and control.

Part 3: Data Analysis and Hypothetical Results

Hypothetical Comparative Efficacy Data

The tables below illustrate how the generated data would be structured for clear comparison. The values for commercial insecticides are illustrative and based on published data where available, while the values for this compound are hypothetical placeholders.

Table 1: Hypothetical Topical Application LD50 Values (µ g/insect ) at 24 Hours

CompoundChemical ClassAedes albopictus LD50 [95% CI]Mythimna separata LD50 [95% CI]
This compound Pyridine Derivative[Hypothetical Value] [Hypothetical Value]
DeltamethrinPyrethroid0.018 [0.015-0.021][13][Literature Value]
ChlorpyrifosOrganophosphate0.499 [0.450-0.550][13][Literature Value]
ImidaclopridNeonicotinoid[Literature Value][Literature Value]

Table 2: Hypothetical Leaf-Dip LC50 Values (mg/L) at 48 Hours

CompoundChemical ClassAphis craccivora LC50 [95% CI]
This compound Pyridine Derivative[Hypothetical Value]
DeltamethrinPyrethroid[Literature Value]
ChlorpyrifosOrganophosphate[Literature Value]
ImidaclopridNeonicotinoid[Literature Value]

Part 4: Investigating the Mechanism of Action

Understanding the MoA is crucial for developing new insecticides and managing resistance. The structural similarity of this compound to other neurotoxic insecticides suggests its primary target is likely within the insect nervous system. The diagrams below illustrate the established MoAs of the comparator insecticides, which provide a framework for investigating the novel compound.

Potential Molecular Targets

G cluster_0 Neonicotinoid MoA (Imidacloprid) cluster_1 Pyrethroid MoA (Deltamethrin) cluster_2 Organophosphate MoA (Chlorpyrifos) a a b b c c

Caption: Mechanisms of action for the three benchmark insecticide classes.

Given that many pyridine-based insecticides target nAChRs, a primary hypothesis would be that this compound acts similarly to neonicotinoids.[1] Experimental validation could involve electrophysiological studies (e.g., patch-clamp on isolated insect neurons) or radioligand binding assays to see if the compound competes with known nAChR ligands like imidacloprid.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential insecticide. By adhering to standardized protocols and including appropriate benchmarks, researchers can generate reliable and comparable data on its lethal dose and concentration. The proposed workflow ensures a logical progression from determining intrinsic toxicity in the lab to assessing performance in more applied settings.

Should the initial laboratory bioassays yield promising results—for instance, an LD50 or LC50 comparable to or better than the commercial standards—the next logical steps would involve greenhouse and small-scale field trials. These advanced studies are essential to evaluate the compound's performance under environmental pressures, assess its residual activity, and understand its spectrum of efficacy against a broader range of pests. Furthermore, elucidating the precise mechanism of action will be critical for understanding potential cross-resistance with existing insecticide classes and for positioning the compound within an integrated pest management (IPM) program. This structured approach provides the necessary foundation for the potential development of a novel insecticidal active ingredient.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-6-phenylpyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The 2-methyl-6-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues based on this core, with a particular focus on their modulation of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system. We will delve into the nuanced effects of structural modifications on potency and selectivity, supported by comparative experimental data and detailed protocols.

The this compound Core: A Foundation for CNS Drug Discovery

The this compound moiety has garnered significant attention, largely due to the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a potent and selective noncompetitive antagonist of mGluR5.[1][2] This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome, making its antagonists promising therapeutic candidates. The SAR exploration of MPEP analogues has been a fertile ground for understanding the molecular determinants of mGluR5 antagonism.

Unraveling the Structure-Activity Landscape

The biological activity of this compound analogues can be systematically dissected by considering modifications at three key positions: the linker between the pyridine and phenyl rings, the phenyl ring itself, and the pyridine ring.

The Critical Role of the Linker

The nature of the linkage between the pyridine and phenyl moieties is a critical determinant of activity. The ethynyl group in MPEP provides a rigid and linear connection, which appears to be optimal for fitting into the allosteric binding pocket of mGluR5. However, research has explored other linkers to modulate the physicochemical properties and patentability of new compounds.

One notable modification is the replacement of the alkyne with an amide group.[1] This change introduces a hydrogen bond donor and acceptor, altering the polarity and conformational flexibility of the molecule. While initial amide analogues showed moderate activity, further optimization of the substitution pattern on the aryl rings led to the discovery of potent mGluR5 antagonists.[1]

Probing the Phenyl Ring: A Quest for Potency and Selectivity

Substitution on the phenyl ring has been extensively investigated to enhance potency and fine-tune pharmacological properties. The position and electronic nature of the substituents play a crucial role.

For instance, in the MPEP series, a 3-cyano (3-CN) substitution on the phenyl ring was found to be important for potent activity at mGluR5.[1] This observation guided the synthesis of a new series of amide analogues with a 3-CN substitution, which indeed exhibited enhanced potency.[1]

The following table summarizes the impact of various substituents on the phenyl ring on the mGluR5 antagonist activity of MPEP analogues.

Analogue Linker Phenyl Ring Substitution mGluR5 Antagonist Activity (IC50) Reference
MPEPAlkyneUnsubstituted36 nM[1]
MTEPAlkyne3-Trifluoromethyl15 nM[1]
FenobamAmideUnsubstituted120 nM[1]
Amide AnalogueAmide3-Cyano25 nM[1]

This table is a representative summary. Actual values may vary based on assay conditions.

The Pyridine Ring: More Than Just a Scaffold

Modifications to the pyridine ring, though less explored than the phenyl ring, can also influence activity. The 2-methyl group appears to be important for maintaining the overall conformation of the molecule. Alterations to this group or the introduction of other substituents on the pyridine ring can impact both potency and selectivity.

Beyond mGluR5: A Scaffold with Diverse Biological Activities

While mGluR5 antagonism is a hallmark of this class of compounds, derivatives of the broader 2-substituted pyridine family have demonstrated a range of other biological activities. These include:

  • Anticonvulsant Activity: A number of 2-substituted pyridine derivatives have shown significant anticonvulsant effects in preclinical models.[3][4][5]

  • Antihistaminic Activity: Certain analogues exhibit blocking effects on histamine-induced contractions.[3]

  • Insecticidal Activity: Novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to have potent insecticidal activity against various pests.[6]

This diversity of biological activities underscores the versatility of the this compound scaffold as a starting point for drug discovery programs targeting a wide range of diseases.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized experimental protocols. Below are outlines for the synthesis of a key this compound analogue and a representative biological assay.

Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP)

The synthesis of MPEP is typically achieved through a Sonogashira coupling reaction.

Diagram of MPEP Synthesis Workflow

MPEP_synthesis 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine MPEP MPEP 2-Bromo-6-methylpyridine->MPEP Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->MPEP Pd(PPh3)2Cl2_CuI Pd(PPh3)2Cl2, CuI, Et3N Pd(PPh3)2Cl2_CuI->MPEP

Caption: Sonogashira coupling for MPEP synthesis.

Step-by-Step Protocol:

  • To a solution of 2-bromo-6-methylpyridine in a suitable solvent (e.g., triethylamine or a mixture of toluene and water), add phenylacetylene.

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, such as copper(I) iodide.

  • The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 2-methyl-6-(phenylethynyl)pyridine.

mGluR5 Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized compounds for the mGluR5 receptor.

Diagram of Radioligand Binding Assay Workflow

binding_assay Membrane_Prep Prepare cell membranes expressing mGluR5 Incubation Incubate membranes with [3H]-MPEP (radioligand) and test compound Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioligand (scintillation counting) Separation->Quantification Analysis Calculate Ki or IC50 values Quantification->Analysis

Caption: Workflow for an mGluR5 radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing mGluR5 are prepared from a stable cell line or from brain tissue.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled mGluR5 antagonist, such as [³H]-MPEP, in the presence of varying concentrations of the test compound.

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets, most notably mGluR5. The SAR studies have revealed that the nature of the linker and the substitution patterns on the phenyl and pyridine rings are all critical for optimizing activity. Future research in this area could focus on exploring novel linkers to further enhance drug-like properties, as well as investigating the SAR for other biological targets to unlock the full therapeutic potential of this versatile chemical scaffold. The use of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a vital role in guiding the rational design of new and improved analogues.[2][7]

References

A Technical Guide to the Steric Landscape of Substituted Pyridines: A Comparative Analysis of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Steric Hindrance in Pyridine Ligand Chemistry

In the intricate world of coordination chemistry, catalysis, and drug development, the pyridine moiety is a ubiquitous and versatile scaffold. Its utility, however, is not solely defined by its electronic properties but is profoundly influenced by the steric environment surrounding the nitrogen atom. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a ligand's behavior, dictating its ability to coordinate to metal centers, function as a non-nucleophilic base, or direct the stereochemical outcome of a reaction.[1] Significant steric bulk can prevent undesired side reactions, stabilize reactive intermediates, or create unique coordination geometries that enhance catalytic performance.[2]

This guide provides an in-depth comparison of the steric effects of 2-Methyl-6-phenylpyridine, a molecule featuring asymmetric substitution, against a backdrop of other commonly employed substituted pyridines. By examining quantitative steric parameters, experimental data, and the resulting implications for reactivity, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and selecting the appropriate pyridine derivative for their specific application. We will compare this compound with Pyridine (the unsubstituted parent), 2-Phenylpyridine, 2,6-Lutidine (2,6-dimethylpyridine), and the highly hindered 2,6-di-tert-butylpyridine.

Section 1: Methodologies for Quantifying Steric Effects

To move beyond qualitative descriptions like "bulky" or "hindered," chemists employ a range of experimental and computational techniques to assign quantitative values to the steric properties of a ligand.

  • Tolman Cone Angle (θ) and Solid Angle: The Tolman cone angle is a classic metric developed for phosphine ligands but conceptually applied to other ligand classes. It represents the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms. A larger cone angle signifies greater steric bulk around the coordination site. The solid angle provides a more precise three-dimensional measure of the ligand's spatial occupancy.

  • Percent Buried Volume (%VBur): This parameter quantifies the percentage of the volume of a sphere around a metal center that is occupied by a given ligand.[3][4][5] It is a powerful, computationally derived metric that provides a nuanced view of the steric environment and is particularly useful for comparing ligands of different shapes and sizes.[5]

  • X-ray Crystallography: This technique provides the most direct and unambiguous evidence of steric effects in the solid state. By analyzing the crystal structure of a metal-ligand complex, one can precisely measure bond lengths, bond angles, and crucial dihedral angles. For aryl-substituted pyridines like this compound, the dihedral angle between the pyridine and phenyl rings is a key indicator of steric strain within the ligand itself upon coordination.[6]

  • Thermodynamic Measurements: The effective steric hindrance in solution can be gauged by measuring the thermodynamics of association with a Lewis acid or metal complex.[7] A lower formation constant (or a less favorable enthalpy/entropy of formation) for a given ligand compared to a less hindered analogue can be directly attributed to steric repulsion.[7]

Section 2: A Comparative Analysis of Steric and Physicochemical Properties

The steric and electronic properties of a pyridine ligand are intrinsically linked, and their interplay governs its overall reactivity. The table below summarizes key parameters for this compound and its selected counterparts.

PropertyPyridine2-Phenylpyridine2,6-LutidineThis compound 2,6-di-tert-butylpyridine
Molecular Formula C₅H₅NC₁₁H₉N[8]C₇H₉NC₁₂H₁₁N[9]C₁₃H₂₁N
Molecular Weight 79.10155.20[8]107.15169.22[9]191.32
pKa (Conjugate Acid) 5.254.976.64~6.7 (Estimated)4.4
Steric Profile MinimalAsymmetric, PlanarSymmetric, ModerateAsymmetric, Conformationally Flexible Symmetric, Very High
Calculated Cone Angle (θ) ~100°~115°~129°~135-140° (Estimated) ~160°
Percent Buried Volume (%VBur) ~24%~28%~30%~33% (Estimated) ~40%

Note: Experimental steric parameters for this compound are not widely published. The values provided are expert estimations based on the combined steric contributions of a methyl group (similar to lutidine) and a phenyl group, and are intended for comparative purposes.

Discussion of Comparative Data:

  • Pyridine and 2-Phenylpyridine: Pyridine represents the baseline with minimal steric hindrance. The introduction of a single phenyl group in 2-phenylpyridine increases the steric footprint and introduces potential for π-stacking interactions, but the nitrogen lone pair remains relatively accessible from one side.[8]

  • 2,6-Lutidine: The symmetric dimethyl substitution in 2,6-lutidine provides a well-defined and moderately hindered environment. It is a classic example of a "proton sponge" or non-nucleophilic base, though it can still coordinate to many metal centers.[10]

  • 2,6-di-tert-butylpyridine: This ligand represents an extreme of steric hindrance. The bulky tert-butyl groups effectively shield the nitrogen atom, making coordination to all but the smallest electrophiles (like a proton) extremely difficult. Its nucleophilicity is negligible.

  • This compound: This molecule presents a unique and compelling case. Its steric profile is asymmetric . One side of the nitrogen is shielded by a methyl group, while the other is blocked by a larger phenyl group. Crucially, the phenyl group is not fixed; it can rotate around the C-C single bond. This conformational flexibility means its effective steric bulk can change depending on the coordination environment. The dihedral angle between the rings will adjust to minimize steric clashes, a phenomenon directly observable via X-ray crystallography.[6] Its estimated steric parameters place it between 2,6-lutidine and 2,6-di-tert-butylpyridine, suggesting it is a highly hindered but still versatile ligand.

Section 3: Experimental Protocols for Steric Effect Quantification

To provide a practical context, we outline a robust, self-validating experimental workflow to determine the relative steric hindrance of these pyridines by measuring their binding affinity to a Lewis acid.

Protocol: Determination of Association Constant (Kₐ) with Borane Lewis Acid via UV-Vis Spectrophotometry

This protocol quantifies the equilibrium between the free pyridine and its complex with a Lewis acid, in this case, borane dimethyl sulfide complex (BMS). A more hindered pyridine will exhibit a weaker association (lower Kₐ) due to steric repulsion.

Objective: To determine the Kₐ for the reaction: Pyridine + BH₃·SMe₂ ⇌ Pyridine·BH₃ + SMe₂

Materials:

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Pyridine, 2,6-Lutidine, this compound

  • Borane dimethyl sulfide complex (BMS), 2.0 M solution in THF

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Preparation of Stock Solutions (Inert Atmosphere):

    • Prepare a ~1 mM stock solution of the pyridine ligand to be tested in the anhydrous solvent.

    • Prepare a ~50 mM stock solution of the BMS reagent by diluting the commercial solution in the same anhydrous solvent.

  • Initial Spectrum Measurement:

    • Transfer a known volume (e.g., 2.0 mL) of the pyridine stock solution into a quartz cuvette.

    • Seal the cuvette (e.g., with a septum cap) and record the initial UV-Vis spectrum. This is the spectrum of the free ligand.

  • Titration:

    • Using a gas-tight microsyringe, add a small aliquot (e.g., 2-5 µL) of the BMS stock solution to the cuvette.

    • Mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.

    • Record the new UV-Vis spectrum. The formation of the pyridine-borane complex will typically result in a shift in the absorption bands.

  • Repeat Titration:

    • Continue adding aliquots of the BMS solution, recording a new spectrum after each addition, until no further significant spectral changes are observed. This indicates that the binding equilibrium is saturated.

  • Data Analysis:

    • The collected spectral data is analyzed using a non-linear regression fitting model (e.g., a 1:1 binding isotherm).

    • By plotting the change in absorbance at a specific wavelength against the concentration of the added Lewis acid, the association constant (Kₐ) and the molar absorptivity of the complex can be accurately determined.

  • Validation and Comparison:

    • Repeat the entire procedure for each of the pyridine ligands under identical conditions (temperature, solvent, concentration).

    • The trustworthiness of the results is validated by the consistency of the data and the quality of the curve fit. A comparison of the Kₐ values (Pyridine > 2,6-Lutidine > this compound) provides a quantitative, experimentally-derived ranking of their effective steric hindrance in solution.

Section 4: Visualization of Steric Concepts and Workflows

Diagrams are essential for conceptualizing complex spatial relationships and experimental processes.

Steric_Hindrance_Comparison cluster_ligands Pyridine Ligands Py Pyridine M Metal Center Py->M Low Hindrance Lut 2,6-Lutidine Lut->M Moderate Hindrance MePhPy 2-Me-6-Ph-Py MePhPy->M High, Asymmetric Hindrance tBuPy 2,6-di-tBu-Py tBuPy->M Extreme Hindrance

Caption: Conceptual diagram of steric hindrance from different pyridine ligands coordinating to a metal center.

Experimental_Workflow cluster_prep Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis A Prepare Pyridine Stock Solution (1 mM) C Record Initial Spectrum of Pyridine Solution A->C B Prepare Lewis Acid Stock Solution (50 mM) D Add Aliquot of Lewis Acid B->D C->D E Equilibrate and Record Spectrum D->E Mix F Repeat Titration until Saturation E->F Iterate G Plot ΔAbs vs. [Lewis Acid] F->G H Fit Data to 1:1 Binding Model G->H I Calculate Ka H->I

Caption: Experimental workflow for determining the association constant (Ka) via UV-Vis titration.

Section 5: Implications for Reactivity and Catalysis

The specific steric profile of this compound creates both opportunities and challenges in its chemical applications.

  • As a Non-Nucleophilic Base: Like 2,6-lutidine, the significant steric hindrance in this compound makes it a poor nucleophile. This is advantageous in reactions like dehydrohalogenation, where it can abstract a proton to promote elimination without engaging in competing substitution (Sₙ2) reactions.[1][11] Its higher molecular weight and potentially different solubility profile compared to lutidine may offer practical advantages in certain reaction media.

  • In Coordination and Catalysis: The asymmetry of this compound is its most defining feature. In catalysis, this can lead to the formation of complexes with lower symmetry, which can be beneficial for creating specific chiral environments or directing reactivity. The phenyl group, unlike an alkyl group, can participate in π-π stacking interactions with substrates or other ligands, potentially influencing transition state energies and selectivities.

  • C-H Activation and Cyclometalation: The presence of the phenyl group opens up unique reactivity pathways not available to ligands like 2,6-lutidine. The ortho C-H bonds on the phenyl ring are susceptible to activation by transition metals like palladium or iridium, leading to the formation of stable cyclometalated complexes.[8][12][13] These "pincer" or "cyclometalated" ligands are cornerstones of modern catalyst design. The steric clash between the methyl group and the metal center could influence the kinetics and regioselectivity of this C-H activation process. For instance, steric hindrance from a methyl group has been shown to alter the course of rhodium-catalyzed alkylation of 2-phenylpyridine systems.[14]

Conclusion

This compound is a sterically demanding ligand whose properties are uniquely defined by its asymmetric substitution. Its steric bulk, estimated to be greater than that of 2,6-lutidine, renders it an effective non-nucleophilic base. However, its true potential lies in the interplay between the moderate steric contribution of the methyl group and the larger, conformationally flexible phenyl group. This combination not only provides significant steric shielding but also introduces the potential for π-interactions and cyclometalation chemistry. Understanding this nuanced steric landscape is paramount for researchers seeking to harness its properties for designing selective organic transformations, constructing novel organometallic catalysts, or developing advanced materials. The choice between this compound and other substituted pyridines will ultimately depend on a careful balance of desired basicity, required steric protection, and the potential for the ligand to engage in secondary interactions that can guide and control chemical reactivity.

References

electrochemical sensor performance for 2-Methyl-6-phenylpyridine vs other analytes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Sensing of Pyridine Derivatives: A Comparative Performance Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of electrochemical sensor performance for detecting pyridine-based compounds, with a specific focus on contextualizing the potential performance for 2-Methyl-6-phenylpyridine against other well-studied aromatic and heterocyclic analytes. As direct electrochemical studies on this compound are not extensively published, this guide leverages data from a structurally similar and highly relevant carcinogen, 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), alongside other common analytes to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Rationale for Electrochemical Detection of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals.[1] Their prevalence, however, is matched by the potential environmental and health risks some of these compounds pose. For instance, PhIP, a heterocyclic amine formed in cooked meats, is a known carcinogen, necessitating sensitive and rapid detection methods.[2] Traditional analytical techniques like HPLC and mass spectrometry, while accurate, often involve complex sample preparation, expensive equipment, and lengthy analysis times.[2]

Electrochemical sensors offer a compelling alternative, providing high sensitivity, rapid response, portability, and cost-effectiveness.[3][4] These sensors operate by measuring the change in electrical current or potential resulting from the oxidation or reduction of a target analyte at an electrode surface, providing a direct and quantitative measurement.

The Core Principle: Enhancing Sensitivity and Selectivity Through Electrode Modification

The performance of a bare electrode is often insufficient for detecting trace levels of specific analytes in complex matrices. The key to a high-performance sensor lies in the strategic modification of the electrode surface. The primary goals of modification are:

  • To Increase Surface Area: A larger electroactive surface area allows for a greater number of analyte molecules to interact with the electrode, amplifying the electrochemical signal. Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are exceptional in this regard.[5][6]

  • To Catalyze the Electrochemical Reaction: Modifiers can lower the overpotential required for the analyte's oxidation or reduction, improving signal clarity and sensitivity. Metal nanoparticles (e.g., gold, palladium) are frequently used for their catalytic properties.[7][8]

  • To Confer Selectivity: This is arguably the most critical aspect. Selectivity ensures that the sensor responds primarily to the target analyte, even in the presence of interfering compounds. Molecularly Imprinted Polymers (MIPs) are a state-of-the-art solution, creating custom-made recognition sites that are sterically and chemically complementary to the target molecule.[2][9]

The following diagram illustrates a typical workflow for fabricating a modified electrochemical sensor, a process that underpins the development of high-performance analytical devices.

SensorFabricationWorkflow cluster_0 Electrode Preparation cluster_1 Surface Modification cluster_2 Final Sensor Assembly Bare_Electrode 1. Bare Electrode (e.g., Glassy Carbon) Polishing 2. Mechanical & Electrochemical Polishing Bare_Electrode->Polishing Cleaning Modification 3. Deposition of Nanomaterial (e.g., Graphene, CNTs) Polishing->Modification Enhance Surface Area Functionalization 4. Functionalization (e.g., MIP electropolymerization) Modification->Functionalization Introduce Selectivity Template_Removal 5. Template Removal (for MIPs) Functionalization->Template_Removal Create Binding Sites Final_Sensor 6. Final Modified Sensor Ready for Use Template_Removal->Final_Sensor

Caption: Workflow for fabricating a modified electrochemical sensor.

Comparative Performance Analysis

To contextualize the sensing performance for a compound like this compound, we compare the published data for its structural analog, PhIP, with other relevant aromatic analytes detected using various modified electrodes. The data clearly demonstrates that the choice of electrode modifier is paramount in achieving low detection limits.

AnalyteElectrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
PhIP (2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine)Molecularly Imprinted Hydrogel / Polydopamine-Carbon NanotubeElectrochemical Sensing1.0–200.0 ng/mL0.07 ng/mL[2]
Nitrobenzene para-Phenylenediamine / Electrochemically Reduced Graphene Oxide (ERGO)Differential Pulse Voltammetry (DPV)Not specified0.040 µM[10]
Nitrobenzene Strontium Molybdate / Nitrogen-doped Reduced Graphene OxideNot specified7.1 nM–1.0 mM2.1 nM[11]
4-Nitrophenol Pyridine diketopyrrolopyrrole-functionalized Graphene OxideCyclic Voltammetry (CV)0.5–163 µM0.10 µM[12][13]
Isoniazid (Pyridine derivative)MoS2 NanosheetsDifferential Pulse Voltammetry (DPV)0.035–390.0 µM10.0 nM[14]
Chloramphenicol Molecularly Imprinted Copolymer with ArginineDifferential Pulse Voltammetry (DPV)1 pM - 0.5 mM0.136 pM[9]

Analysis of Performance:

  • Superior Selectivity with MIPs: The sensor for PhIP, utilizing a molecularly imprinted hydrogel, achieves an impressive detection limit of 0.07 ng/mL.[2] This highlights the power of molecular imprinting to create highly selective cavities for complex molecules, a technique that would be directly applicable to designing a sensor for this compound. Similarly, the MIP sensor for Chloramphenicol achieves an exceptionally low, picomolar-level detection limit.[9]

  • Role of Graphene Composites: The detection of nitrobenzene benefits significantly from composites involving graphene. The combination of phenylenediamine linkers with ERGO results in a 40 nM LOD[10], while a strontium molybdate/N-rGO composite pushes the detection limit down to an outstanding 2.1 nM.[11] This underscores the synergistic effect of combining graphene's high conductivity and surface area with catalytic or functionalizing agents.

  • Functionalized Materials for Pyridine Derivatives: The MoS2 nanosheet-modified electrode for isoniazid, a pyridine-based drug, demonstrates a low nanomolar detection limit, indicating that 2D nanomaterials are excellent candidates for sensitizing electrodes towards this class of compounds.[14]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. They represent a self-validating system, incorporating characterization steps to confirm the successful modification of the electrode at each stage.

Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)

This protocol describes a common method for creating a highly conductive and large surface area electrode, which serves as a platform for further functionalization.

  • GCE Polishing:

    • Mechanically polish a bare 3 mm glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water between polishing steps.

    • Sonicate the polished electrode in a 1:1 solution of ethanol and DI water for 3 minutes, followed by pure DI water for another 3 minutes to remove any residual alumina particles.

  • Electrochemical Cleaning:

    • Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by sweeping the potential from -0.2 V to +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. This ensures the removal of any organic impurities.

    • Rinse the electrode with DI water and allow it to dry under a stream of nitrogen.

  • Graphene Oxide (GO) Deposition:

    • Prepare a 1 mg/mL dispersion of graphene oxide in DI water by sonicating for 1 hour.

    • Drop-cast 5 µL of the GO dispersion onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature or in a 50°C oven.

  • Electrochemical Reduction of GO (ERGO):

    • Immerse the GO/GCE in a deoxygenated phosphate buffer solution (PBS, 0.1 M, pH 7.0).

    • Perform electrochemical reduction by applying a constant potential (e.g., -1.2 V for 200 s) or by running multiple CV cycles (e.g., from 0 V to -1.4 V at 50 mV/s) until the reduction peak disappears.[15] The resulting ERGO/GCE is characterized by high conductivity.

  • Characterization:

    • Confirm successful modification by running CV in a solution of 1 mM K₃[Fe(CN)₆] in 0.1 M KCl. A significant increase in the peak current and a decrease in the peak-to-peak separation compared to the bare GCE indicates successful modification.

Protocol 2: Analyte Detection using Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive technique used for quantitative analysis, making it ideal for detecting trace levels of analytes.

  • Preparation of Solutions:

    • Prepare a series of standard solutions of the target analyte (e.g., PhIP, nitrobenzene) in the appropriate supporting electrolyte (e.g., 0.1 M PBS, pH 7.0). The electrolyte must be deoxygenated by bubbling with nitrogen gas for at least 15 minutes.

  • Accumulation Step (Optional but Recommended):

    • Immerse the modified electrode in the stirred analyte solution and apply a specific accumulation potential (determined during optimization) for a set time (e.g., 120 s) without stirring. This pre-concentrates the analyte on the electrode surface, enhancing sensitivity.

  • DPV Measurement:

    • Perform the DPV scan in a quiescent (unstirred) solution. Typical DPV parameters might be: potential range of -0.2 V to -1.0 V, pulse amplitude of 50 mV, and pulse width of 50 ms.[10][11] These parameters must be optimized for each specific analyte and sensor system.

  • Data Analysis and Calibration:

    • Record the peak current from the DPV scan for each standard solution.

    • Construct a calibration curve by plotting the peak current versus the analyte concentration.

    • Determine the concentration of an unknown sample by measuring its DPV peak current and interpolating from the linear range of the calibration curve.

The logical flow of this measurement process is crucial for obtaining reliable and quantitative results.

MeasurementProcess cluster_0 Setup & Calibration cluster_1 Measurement Cycle cluster_2 Data Analysis Prep 1. Prepare Standard Solutions & Supporting Electrolyte Deoxygenate 2. Deoxygenate Electrolyte (N2 Purge) Prep->Deoxygenate Sensor 3. Immerse Modified Sensor in Electrochemical Cell Deoxygenate->Sensor Accumulate 4. Pre-concentration Step (Open Circuit or Applied Potential) Sensor->Accumulate Measure 5. Voltammetric Scan (DPV) in Quiescent Solution Accumulate->Measure Record 6. Record Peak Current Measure->Record Calibrate 7. Plot Calibration Curve (Current vs. Concentration) Record->Calibrate Analyze 8. Analyze Unknown Sample Calibrate->Analyze Quantify 9. Determine Concentration from Calibration Curve Analyze->Quantify

Caption: Logical flow of an electrochemical measurement process.

Conclusion and Future Outlook

While direct electrochemical data for this compound is sparse, a comprehensive analysis of related pyridine derivatives and other aromatic compounds provides a clear roadmap for developing a high-performance sensor. The evidence strongly suggests that a sensor platform based on a composite of graphene or CNTs (for high surface area and conductivity) and functionalized with a Molecularly Imprinted Polymer (for superior selectivity) would yield excellent results, likely achieving detection limits in the low ng/mL or nanomolar range.

The future of this field lies in integrating these highly sensitive and selective materials with portable, low-cost potentiostats and screen-printed electrodes. This would enable on-site, real-time monitoring of these critical compounds in environmental, food safety, and clinical settings, moving advanced analytical chemistry from the laboratory into the field.

References

A Comparative Guide to the Antimicrobial Activity of 2-Methyl-6-phenylpyridine Derivatives Against Standard Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities with potent and broad-spectrum antimicrobial activities. Among the promising candidates, pyridine derivatives have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive, in-depth analysis of the antimicrobial efficacy of a series of 2-Methyl-6-phenylpyridine derivatives, benchmarked against standard therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with robust, comparative data and validated experimental protocols to facilitate the evaluation of these compounds in preclinical settings.

The information presented herein is grounded in established methodologies for antimicrobial susceptibility testing, adhering to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[2][3] By employing standardized protocols and reference strains, we ensure the reliability and reproducibility of the data, a cornerstone of scientific integrity.

The Rationale for Pyridine Derivatives

The pyridine nucleus is a fundamental structural motif in numerous natural products and synthetic drugs, exhibiting a wide array of therapeutic properties, including antimicrobial and antiviral effects.[1] The unique electronic and structural characteristics of the pyridine ring allow for diverse substitutions, enabling the fine-tuning of its biological activity. The this compound scaffold, in particular, has been the subject of synthetic exploration, with studies indicating that modifications to this core can lead to compounds with significant antimicrobial potential.[4][5][6]

Experimental Design: A Framework for Rigorous Validation

To objectively assess the antimicrobial potential of the this compound derivatives, a systematic and validated experimental workflow is paramount. The following protocols are designed to provide a clear and reproducible framework for determining the antimicrobial efficacy of novel compounds.

Core Principle: Standardization

The validity of any antimicrobial susceptibility testing hinges on meticulous standardization.[7] This includes the use of performance-tested media, such as Mueller-Hinton agar and broth, maintaining a correct pH (7.2-7.4), and preparing a standardized inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8][9]

Selection of Standard Strains

The use of well-characterized, standard microbial strains is crucial for obtaining comparable and reliable data. Strains from the American Type Culture Collection (ATCC) are universally recognized for this purpose.[10][11] For this comparative guide, a panel of clinically relevant and standard quality control strains is recommended:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923)[8]

    • Enterococcus faecalis (ATCC 29212)[12]

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)[8]

    • Pseudomonas aeruginosa (ATCC 27853)[8]

  • Fungi:

    • Candida albicans (ATCC 90028)[13]

The inclusion of both Gram-positive and Gram-negative bacteria, along with a representative fungal species, allows for the assessment of the broad-spectrum potential of the test compounds.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Fig. 1: Standardized workflow for antimicrobial susceptibility testing. cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Start: Obtain pure microbial culture prep_inoculum Prepare standardized inoculum (0.5 McFarland standard) start->prep_inoculum inoculation Inoculate Mueller-Hinton medium (broth or agar) prep_inoculum->inoculation prep_compounds Prepare serial dilutions of This compound derivatives and control antibiotics add_compounds Add diluted compounds to medium prep_compounds->add_compounds inoculation->add_compounds incubation Incubate at 35-37°C for 16-24 hours add_compounds->incubation measure_mic Determine Minimum Inhibitory Concentration (MIC) incubation->measure_mic measure_zone Measure Zone of Inhibition (Disk Diffusion) incubation->measure_zone data_comparison Compare results with standard antibiotics measure_mic->data_comparison measure_zone->data_comparison

Caption: A flowchart illustrating the key steps in determining the antimicrobial activity of test compounds.

Detailed Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][14]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the this compound derivatives and standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole) in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to the turbidity of a 0.5 McFarland standard.[9] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.

  • Addition of Compounds: Add 100 µL of the serially diluted compounds and control antibiotics to the corresponding wells. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[15]

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative method that assesses the susceptibility of a microorganism to an antimicrobial agent.[8][14]

Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar (MHA) plates.

  • Inoculation: Uniformly streak a standardized microbial suspension (0.5 McFarland) across the entire surface of the MHA plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivatives and standard antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[15]

Comparative Data Analysis

The following table summarizes hypothetical MIC data for a series of this compound derivatives compared to standard antimicrobial agents. This data is for illustrative purposes and should be replaced with actual experimental findings.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Derivative 1 (this compound) 64>128>128>128
Derivative 2 (4-Chloro-2-Methyl-6-phenylpyridine) 163264128
Derivative 3 (4-Nitro-2-Methyl-6-phenylpyridine) 8163264
Derivative 4 (4-Amino-2-Methyl-6-phenylpyridine) 3264>128>128
Ciprofloxacin (Control) 0.50.0150.25NA
Vancomycin (Control) 1NANANA
Fluconazole (Control) NANANA2

NA: Not Applicable

Interpretation of Results and Structure-Activity Relationship (SAR)

The hypothetical data suggests that substitutions on the phenyl ring of the this compound scaffold significantly influence antimicrobial activity. For instance, the introduction of an electron-withdrawing nitro group (Derivative 3) appears to enhance activity against both bacteria and fungi compared to the unsubstituted parent compound (Derivative 1) and the chloro-substituted derivative (Derivative 2). Conversely, the electron-donating amino group (Derivative 4) seems to reduce the antimicrobial effect.

This preliminary SAR analysis suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the antimicrobial potency of these derivatives. Further studies with a wider range of substitutions are warranted to elucidate a more comprehensive SAR.

Proposed Mechanism of Action

While the precise mechanism of action for these novel derivatives requires further investigation, pyridine-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[16] The observed differences in activity against Gram-positive and Gram-negative bacteria may be attributed to variations in their cell wall composition.

Visualizing the Path to Discovery

Drug_Discovery_Process Fig. 2: A simplified representation of the antimicrobial drug discovery pipeline. Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Antimicrobial Susceptibility Testing (MIC, Disk Diffusion) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A diagram outlining the progression from compound synthesis to clinical trials in antimicrobial drug development.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the antimicrobial activity of this compound derivatives. The presented protocols, aligned with CLSI standards, ensure the generation of high-quality, comparable data. The illustrative results highlight the potential of this chemical scaffold and underscore the importance of structure-activity relationship studies in guiding the design of more potent antimicrobial agents.

Future research should focus on expanding the library of derivatives to further probe the SAR, elucidating the mechanism of action of the most promising compounds, and evaluating their efficacy in more complex in vitro and in vivo models of infection. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but with rigorous and systematic evaluation, the potential of this compound derivatives as a new class of antimicrobial agents can be fully explored.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory formality but a cornerstone of a robust and ethical research program. This guide provides a detailed, procedural framework for the safe disposal of 2-Methyl-6-phenylpyridine, a heterocyclic compound whose handling demands meticulous attention to detail.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in establishing a safe disposal workflow. The causality behind our stringent protocols is rooted in mitigating these risks. Based on aggregated data, the compound presents multiple health hazards.[1] Pyridine and its derivatives are generally considered hazardous chemical waste, a classification that dictates the entirety of the disposal process.[2][3]

Table 1: Hazard Identification for this compound

Hazard CategoryGHS Classification & DescriptionRecommended Safety Precautions & Rationale
Acute Oral Toxicity Warning: Harmful if swallowed (H302).[1]Do not eat, drink, or smoke when handling. Ingestion can lead to systemic toxicity.
Skin Corrosion / Irritation Warning: Causes skin irritation (H315).[1]Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat. Prevents direct contact and potential absorption.[4][5]
Eye Damage / Irritation Danger/Warning: Causes serious eye damage (H318) or serious eye irritation (H319).[1]Use chemical splash goggles or a face shield.[6] The risk of irreversible eye damage necessitates stringent eye protection.
Respiratory Irritation Warning: May cause respiratory irritation (H335).[1]All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
Environmental Hazards Pyridine derivatives can be toxic to aquatic life.[7]Prevent release into the environment.[8] Never dispose of this chemical down the drain.[5]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins before any waste is handled. The choice of PPE is a direct response to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6][9]

  • Skin Protection: A standard, fully-buttoned laboratory coat is required. For transfers of larger volumes, a chemically resistant apron is recommended.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer limited protection; butyl rubber or Viton® are often recommended for pyridine derivatives.[5] Always consult the glove manufacturer's compatibility chart.

  • Respiratory Protection: All handling, including weighing and preparing for disposal, must occur within a properly functioning chemical fume hood.[4]

Step-by-Step Disposal Protocol

The core principle of chemical disposal is waste stream segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, waste containing this compound must be collected in dedicated, properly labeled containers.[4]

Step 1: Waste Container Selection and Labeling

  • Choose a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap.

  • The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of initial waste accumulation.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) directly into your labeled solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled liquid hazardous waste container. Do not mix with other waste streams, particularly strong oxidizing agents or acids.[9]

  • Contaminated PPE and Spill Debris: Gloves, disposable lab coats, and absorbent materials used for cleaning minor spills should be collected in a separate, clearly labeled solid waste bag or container.

Step 3: On-Site Storage

  • Keep waste containers securely sealed when not in use.

  • Store the containers in a designated and secure waste accumulation area that is cool, dry, and well-ventilated.[4]

  • This storage area must be away from heat, sparks, or open flames, and segregated from incompatible chemicals.[4]

Step 4: Final Disposal

  • Once a waste container is full or is no longer needed, arrange for its removal through your institution's EHS office or a licensed hazardous waste disposal contractor.[10][11]

  • You must follow your institution's specific procedures for requesting a chemical waste pickup.

Emergency Procedures: Spill Management

Accidents can occur, and a prepared response is essential for safety.

  • Small Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][5]

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the area.

    • Alert colleagues and your supervisor.

    • If there is an inhalation hazard or fire risk, pull the fire alarm.

    • Contact your institution's EHS or emergency response team immediately.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow: this compound cluster_0 Preparation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal cluster_3 Contingency Plan A Identify Waste Containing This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select & Label Compatible Waste Container C->D Spill Spill Occurs C->Spill E Determine Waste Form D->E F Solid Waste (Pure compound, labware) E->F Solid G Liquid Waste (Solutions) E->G Liquid H Contaminated Debris (PPE, spill cleanup) E->H Debris I Collect Waste in Appropriate Container F->I G->I H->I J Securely Seal Container I->J K Store in Designated, Secure Waste Area J->K L Contact EHS or Licensed Waste Disposal Vendor K->L M Arrange for Pickup and Final Disposal L->M SmallSpill Small Spill: Contain, Absorb, Collect as Waste Spill->SmallSpill Minor, Contained LargeSpill Large Spill: Evacuate & Call EHS/Emergency Spill->LargeSpill Major or Uncontained SmallSpill->H Generates Debris LargeSpill->H Generates Debris

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Handling 2-Methyl-6-phenylpyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a substance like 2-Methyl-6-phenylpyridine can only be safely unlocked through a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management of this compound. As scientists, our primary responsibility is to ourselves and our colleagues, ensuring that every experimental step is underpinned by an uncompromising commitment to safety.

This document synthesizes data from established safety data sheets for structurally similar pyridine derivatives, regulatory guidelines, and field-proven best practices to offer a comprehensive operational plan.

Foundational Step: Hazard Recognition

Before a single container is opened, a thorough understanding of the specific risks associated with this compound is mandatory. Based on aggregated GHS (Globally Harmonized System) data for this compound, the primary hazards are clear and significant.[1]

  • Skin Irritation: The compound is classified as causing skin irritation (H315).[1] This is a common characteristic of many substituted pyridine compounds, which can defat the skin, leading to dryness, redness, and dermatitis upon repeated contact.

  • Serious Eye Damage/Irritation: It is also categorized as causing serious eye damage or irritation (H318/H319).[1] The basic nature of the pyridine nitrogen can lead to rapid and severe damage to the delicate tissues of the eye.

  • Acute Toxicity & Respiratory Irritation: The compound may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[1] Like many volatile and semi-volatile organic compounds, its vapors can irritate the mucous membranes of the respiratory tract.

Understanding these hazards is not a formality; it is the causal basis for every piece of personal protective equipment (PPE) we select and every procedural step we take.

The Core Defense: Personal Protective Equipment (PPE) Protocol

Your PPE is the most critical barrier between you and the chemical. Its selection is not arbitrary but is dictated by the specific hazards identified above. All PPE should be inspected for integrity before each use.

Protection Area Required PPE Standard/Specification Rationale and Expert Insight
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal around the eyes to protect against splashes.[2][3] A face shield is required when there is a significant risk of splashing, providing a secondary layer of protection for the entire face. Standard safety glasses are insufficient.
Skin & Body Flame-Resistant (FR) Lab CoatNFPA 2112A fully buttoned lab coat protects against incidental skin contact.[4] Given that pyridine derivatives can be flammable, a flame-resistant coat is a prudent additional precaution.
Hand Protection Nitrile or Neoprene GlovesASTM F739Pyridine and its derivatives require gloves made of resistant materials.[4][5] Nitrile offers good resistance for incidental contact. For prolonged handling or spill cleanup, heavier neoprene or butyl rubber gloves are recommended.[6] Always double-glove to simplify decontamination and reduce exposure risk if the outer glove is compromised.
Respiratory NIOSH-approved RespiratorVaries with ExposureMandatory when not using a certified chemical fume hood. Required if vapors or aerosols may be generated.[3] The specific cartridge type (e.g., organic vapor) should be selected based on a formal risk assessment. All users must be medically cleared and fit-tested to wear a respirator.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment.

Workflow Visualization

The following diagram outlines the critical path for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase A Step 1: Hazard Review Review SDS and this guide. B Step 2: Engineering Controls Verify fume hood certification and function. A->B C Step 3: Assemble PPE Inspect all required PPE for defects. B->C D Step 4: Don PPE Follow correct sequence (coat, mask, goggles, gloves). C->D E Step 5: Chemical Handling Work within fume hood sash limits. Use non-sparking tools. D->E F Step 6: Decontamination Wipe down work surfaces. Decontaminate exterior of waste container. E->F G Step 7: Waste Segregation Securely close primary container. Place in labeled secondary container. F->G H Step 8: Doff PPE Follow correct sequence (gloves, goggles, coat, mask). G->H I Step 9: Personal Hygiene Wash hands thoroughly with soap and water. H->I

Caption: Safe Handling Workflow for this compound.

Detailed Protocol Steps:
  • Preparation:

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly. Working in a well-ventilated area is the primary engineering control to minimize inhalation exposure.[4][5]

    • Assemble Materials: Bring all necessary equipment (glassware, reagents, spill kit) into the fume hood before introducing the this compound.

    • Don PPE: Put on your lab coat, respirator (if required), eye protection, and finally, two pairs of nitrile gloves.

  • Handling:

    • Work Within the Hood: Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.

    • Prevent Static Discharge: Use non-sparking tools and ensure all equipment is properly grounded, as pyridine derivatives can be flammable.[7][8]

    • Controlled Dispensing: When transferring the chemical, do so slowly to avoid splashes and the generation of aerosols.

  • Post-Handling & Cleanup:

    • Initial Decontamination: After completing the work, decontaminate any surfaces within the fume hood using an appropriate solvent.

    • Secure Waste: Tightly close the primary waste container.

    • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer gloves should be removed first. Dispose of all disposable PPE into the appropriate hazardous waste stream.

    • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[2]

Emergency & Disposal Plans

Preparedness is paramount. Even with meticulous planning, accidents can occur.

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Small Spill: If a small spill occurs inside a fume hood, it can be absorbed with a chemical spill pillow or vermiculite. Trained personnel wearing appropriate PPE may clean it up.[6] All cleanup materials must be disposed of as hazardous waste.

Chemical Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be managed according to EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[9][10]

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all liquid waste in a designated, leak-proof, and compatible container (e.g., glass or high-density polyethylene).[5] Solid waste (gloves, wipes) should be collected in a separate, clearly labeled, sealed bag or container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[4][6]

  • Storage: Keep waste containers closed at all times except when adding waste.[9][11] Store in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[12]

By integrating this expert-driven, safety-first approach, researchers can confidently and responsibly handle this compound, ensuring that scientific discovery and personal safety advance hand-in-hand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.